molecular formula C4H4N2O3 B181231 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 39828-47-2

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B181231
CAS No.: 39828-47-2
M. Wt: 128.09 g/mol
InChI Key: XJSWLMGZMRUNLP-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2O3/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSWLMGZMRUNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362772
Record name 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39828-47-2
Record name 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Foundational & Exploratory

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure Elucidation of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound (C₄H₄N₂O₃). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of methods. It details a logical, self-validating workflow that integrates elemental analysis, mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance, culminating in the definitive confirmation by X-ray crystallography. Each step is presented with an emphasis on the underlying scientific rationale, ensuring that the generated data at each stage corroborates the findings of the preceding analysis. This approach guarantees the highest level of confidence in the final structural assignment, a critical requirement for pharmaceutical development and synthetic chemistry applications where this imidazole derivative serves as a valuable building block.[1]

Introduction: The Imperative for Rigorous Elucidation

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, featuring a urea-like moiety within the imidazole ring and a carboxylic acid group, presents multiple sites for chemical modification.[1] An incorrect structural assignment at this foundational stage can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications.

Therefore, a systematic and orthogonal approach to structure elucidation is not merely procedural but essential for scientific integrity. The workflow detailed herein is designed as a self-validating system, where the output of each analytical technique provides a piece of the structural puzzle that must fit perfectly with all others.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Purity Purity & Physical Properties (MP, Solubility) EA Elemental Analysis (CHN) Purity->EA Confirms Sample Integrity Final Final Validated Structure Purity->Final MS Mass Spectrometry (HRMS) (Molecular Formula) EA->MS Validates Formula EA->Final IR FTIR Spectroscopy (Functional Groups) MS->IR Corroborates MW MS->Final NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) IR->NMR Confirms Functional Groups IR->Final XRAY Single-Crystal X-ray Crystallography (3D Structure) NMR->XRAY Proposes Connectivity NMR->Final XRAY->Final Definitive Proof

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Purity, Physical Properties, and Elemental Composition

Before advanced spectroscopic analysis, it is crucial to establish the sample's purity and fundamental composition. These initial steps prevent the misinterpretation of data that could arise from impurities.

Physicochemical Properties

A summary of the expected physical properties provides a preliminary check against a known standard.

PropertyExpected ValueSource
Molecular FormulaC₄H₄N₂O₃[3]
Molecular Weight128.09 g/mol
AppearanceLight yellow to brown powder[1]
Melting Point260 °C (decomposition)[4]
SolubilitySoluble in water, DMSO, ethanol[4]
Elemental Analysis

Combustion analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.

Causality: The primary purpose of elemental analysis is to provide an independent, quantitative verification of the elemental composition. The results must align with the theoretical percentages calculated from the expected molecular formula (C₄H₄N₂O₃). A significant deviation (>0.4%) would indicate the presence of impurities or an incorrect structural hypothesis.

  • Theoretical Calculation for C₄H₄N₂O₃:

    • C: (4 * 12.01) / 128.09 = 37.51%

    • H: (4 * 1.01) / 128.09 = 3.15%

    • N: (2 * 14.01) / 128.09 = 21.88%

Spectroscopic & Spectrometric Characterization

This phase employs multiple techniques to piece together the molecular structure, from its overall mass and functional groups to the precise connectivity of its atoms.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the molecular formula.[6]

Trustworthiness: HRMS provides a self-validating check on the elemental analysis. While elemental analysis confirms the ratio of elements, HRMS confirms the exact mass of the molecule, allowing for the confident assignment of the molecular formula C₄H₄N₂O₃.[3][7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, offering initial clues about the molecule's substructures.[8]

Expected Fragmentation: The imidazole ring is generally stable, so fragmentation often involves the loss of substituents.[9]

m/z Value Possible Fragment Rationale
128.0222 [M]⁺ Molecular ion (C₄H₄N₂O₃)
111.0249 [M-OH]⁺ Loss of hydroxyl radical from carboxylic acid
84.0324 [M-CO₂]⁺ Decarboxylation of the carboxylic acid

| 83.0245 | [M-COOH]⁺ | Loss of the entire carboxyl group |

Experimental Protocol: HRMS (ESI)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. Given the acidic proton, negative mode ([M-H]⁻) is expected to be prominent.

  • Mass Analysis: Use an Orbitrap or TOF mass analyzer to acquire a high-resolution spectrum (resolution > 60,000).

  • Data Processing: Determine the accurate mass of the parent ion and use software to generate a list of possible elemental compositions within a 5 ppm mass tolerance window.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6]

Causality: This analysis is performed to quickly confirm the presence of the key functional groups—the carboxylic acid (O-H and C=O), the amide/urea C=O, and the N-H bonds—predicted by the proposed structure.[10] The spectrum should be consistent with the molecular structure; the absence of an expected peak or the presence of an unexpected one would immediately challenge the structural assignment.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchImidazole Ring
~1710C=O stretchCarboxylic Acid
~1680C=O stretchAmide (2-oxo position)
~1600C=N / C=C stretchImidazole Ring
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[5] A combination of ¹H, ¹³C, and 2D NMR experiments provides unambiguous evidence for atomic connectivity.

Experimental Protocol: NMR Acquisition

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic, as it can solubilize the polar compound and, importantly, its residual water peak does not obscure the signals of interest. It also allows for the observation of exchangeable protons (N-H and O-H).[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all unique carbon environments.

  • 2D NMR (Optional but Recommended): If ambiguity remains, acquire 2D spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to observe 2- and 3-bond correlations between protons and carbons).

¹H NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5 Broad Singlet 1H H -OOC Highly deshielded acidic proton. Exchangeable with D₂O.
~11.0 Broad Singlet 1H NH Deshielded amide/urea proton. Exchangeable with D₂O.
~10.8 Broad Singlet 1H NH Deshielded amide/urea proton. Exchangeable with D₂O.

| ~7.5 | Singlet | 1H | C5-H | Olefinic proton on the imidazole ring, adjacent to the carboxylic acid. |

¹³C NMR Spectral Data Interpretation (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~165 C OOH Carboxylic acid carbonyl carbon.
~155 C 2=O Carbonyl carbon at the 2-position of the ring (urea-like).
~125 C 5 Olefinic carbon bearing the single proton.

| ~120 | C 4 | Olefinic carbon attached to the carboxylic acid group. |

Caption: Key expected HMBC correlations for structure validation.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[7] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.[11]

Causality: This technique is employed as the final arbiter of the structure. It can distinguish between potential isomers that may be difficult to differentiate by NMR alone and provides definitive proof of the relative and absolute stereochemistry (if applicable). A successful crystal structure serves as the gold standard for structural validation.[12]

Experimental Protocol: X-ray Crystallography

  • Crystallization: The primary challenge is growing a high-quality single crystal. This is often achieved by slow evaporation of a saturated solution of the compound.[11] A screening of various solvents (e.g., water, ethanol, acetone, or mixtures) is necessary.

    • Step 1a: Dissolve the compound in a minimal amount of a suitable hot solvent.

    • Step 1b: Allow the solution to cool slowly and undisturbed to room temperature.

    • Step 1c: If no crystals form, allow the solvent to evaporate slowly over several days.

  • Data Collection: A suitable crystal is selected and mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays.[13]

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. The structure is solved using direct methods and refined using full-matrix least-squares on F².[13] The final output is an electron density map and a molecular model that provides atomic coordinates, bond lengths, and angles.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is complete when all analytical data converge to support a single, unambiguous structure. The elemental analysis confirms the composition, which is validated by the exact mass from HRMS. The functional groups identified by FTIR are consistent with the chemical environments observed in the ¹H and ¹³C NMR spectra. The connectivity proposed by 2D NMR experiments is ultimately and definitively confirmed by the three-dimensional model obtained from X-ray crystallography. This rigorous, multi-faceted approach ensures the highest degree of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.

References

An In-depth Technical Guide to 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 2-Oxo-Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and the purine bases of DNA.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities.[2] A particularly intriguing, yet less explored, subclass is the 2-oxo-imidazole group. The introduction of a carbonyl group at the 2-position fundamentally alters the electronic properties and metabolic stability of the imidazole core, opening new avenues for drug design and biochemical investigation.

This guide focuses on a key exemplar of this class, 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS 39828-47-2). While detailed research on this specific molecule is nascent, its structure suggests significant potential as a versatile building block for novel therapeutics.[3] Recent groundbreaking studies on related 2-oxo-imidazole-containing dipeptides have revealed their superior antioxidant properties and enhanced resistance to enzymatic degradation compared to their non-oxidized counterparts, highlighting the therapeutic promise of this scaffold.[4][5]

This document serves as a comprehensive technical resource, consolidating the available physicochemical data, outlining plausible methodologies for synthesis and analysis, and exploring the potential biological relevance of this compound, grounded in the latest scientific understanding of the 2-oxo-imidazole moiety.

Part 1: Core Physicochemical Properties

This compound is a heterocyclic organic compound that typically appears as a light yellow to brown powder or solid.[3][6] Its structure features a five-membered imidazole ring containing a urea-like moiety, with a carboxylic acid group attached at the 4-position. This combination of functional groups dictates its physical and chemical behavior.

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 39828-47-2[3][7]
Molecular Formula C₄H₄N₂O₃[3][7]
Molecular Weight 128.09 g/mol [3][7]
IUPAC Name 2-oxo-1,3-dihydroimidazole-4-carboxylic acid[7]
Synonyms 4-Carboxy-2-oxo-1,3-dihydroimidazole, Glyoxalone-4-carboxylic acid[3][6]
Appearance Light yellow to brown powder/solid[3][6]
Melting Point ~260 °C (with decomposition)[6]
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO)[6]
pKa (Predicted) 7.25 ± 0.20[6]
XLogP3 (Predicted) -1.1[7]

Part 2: Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

The synthesis of imidazole derivatives can be achieved through various methods, such as the Debus or Radiszewski syntheses.[8] A common strategy involves the cyclization of a dicarbonyl compound with an ammonia source and an aldehyde. For the target molecule, a plausible precursor would be an ester of dihydroxyfumaric acid, which could react with urea to form the 2-oxo-imidazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

cluster_synthesis Generalized Synthesis Workflow Precursor Dihydroxyfumaric Acid Ester Cyclization Cyclization Reaction (e.g., acid or base catalysis) Precursor->Cyclization Urea Urea Urea->Cyclization Intermediate Ester of 2-Oxo-imidazole- 4,5-dicarboxylic Acid Cyclization->Intermediate Decarboxylation Selective Decarboxylation Intermediate->Decarboxylation Ester_Product Ester of 2-Oxo-imidazole- 4-carboxylic Acid Decarboxylation->Ester_Product Hydrolysis Ester Hydrolysis (e.g., KOH, H₂SO₄) Ester_Product->Hydrolysis Product 2-Oxo-2,3-dihydro-1H-imidazole- 4-carboxylic Acid Hydrolysis->Product Purification Purification (Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product

Caption: A plausible, generalized workflow for the synthesis of the target compound.

Methodology: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Predicted ¹H NMR (DMSO-d₆):

    • ~12-13 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~10-11 ppm (broad singlet, 2H): N-H protons of the imidazole ring.

    • ~7.5 ppm (singlet, 1H): C-H proton on the imidazole ring.

  • Predicted ¹³C NMR (DMSO-d₆):

    • ~165 ppm: Carboxylic acid carbon (-COOH).

    • ~155 ppm: Carbonyl carbon of the 2-oxo group (C=O).

    • ~120-130 ppm: sp² carbons of the imidazole ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • 3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3100 cm⁻¹: N-H stretch of the imidazole ring.

    • ~1700-1720 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1680-1700 cm⁻¹: C=O stretch of the 2-oxo group (amide/urea).

    • ~1550-1620 cm⁻¹: C=C and C=N stretching of the imidazole ring.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Expected Results:

    • Negative Ion Mode [M-H]⁻: Expected at m/z 127.01.

    • Positive Ion Mode [M+H]⁺: Expected at m/z 129.03.

    • Fragmentation: Expect initial loss of CO₂ (44 Da) from the carboxylic acid group.

Part 3: Chemical Reactivity and Safety Profile

Reactivity Insights

The reactivity of this compound is governed by its three primary features: the carboxylic acid, the cyclic urea (2-oxo) moiety, and the aromatic-like imidazole ring.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols under acidic conditions), amide formation (with amines using coupling reagents like DCC or EDC), and reduction to an alcohol (using strong reducing agents like LiAlH₄). Its acidity allows for salt formation with bases.

  • N-H Protons: The protons on the nitrogen atoms are acidic and can be deprotonated by strong bases, allowing for N-alkylation or N-acylation reactions.

  • 2-Oxo Group: The carbonyl group is relatively stable due to its involvement in the urea-like structure but could be susceptible to nucleophilic attack under harsh conditions.

Safety and Handling

While comprehensive toxicological data is not available, GHS hazard classifications from supplier information indicate potential risks.[6][7] Standard laboratory precautions should be strictly followed.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

    • H302 (potential): Harmful if swallowed.[7]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Storage:

    • Store in a cool, dry place, tightly sealed. Recommended storage is at 2-8°C.[3][6]

Part 4: Biological and Therapeutic Potential

The true potential of CAS 39828-47-2 lies in its application as a building block in drug discovery.[3] The 2-oxo modification is not merely a structural curiosity; it imparts significant and beneficial biological properties. Recent research on imidazole-containing dipeptides (IDPs) like carnosine has shown that their oxidized, 2-oxo forms are not metabolic byproducts but are, in fact, more potent and stable functional molecules.[4]

The "2-Oxo Advantage": Enhanced Stability and Antioxidant Activity

IDPs such as carnosine are known for their antioxidant effects, but their therapeutic use is hampered by rapid degradation by the enzyme carnosinase 1 (CN1).[4] Studies have demonstrated that 2-oxo-IDPs are highly resistant to this enzymatic hydrolysis. This increased stability leads to greater bioavailability.[4]

Furthermore, multiple in vitro assays have confirmed that 2-oxo-IDPs exhibit significantly greater antioxidant capacity than their parent compounds.[5][9] This suggests that the conversion to the 2-oxo form may be a critical activation step for their biological function.[10]

cluster_bio Comparative Bioactivity of Imidazole Derivatives cluster_pathway1 Pathway 1: Enzymatic Degradation cluster_pathway2 Pathway 2: Resistance & Stability cluster_antioxidant Antioxidant Capacity IDP Standard Imidazole Dipeptide (e.g., Carnosine) CN1 Carnosinase 1 (CN1) Enzyme IDP->CN1 High Affinity IDP_Action Moderate Scavenging Oxo_IDP 2-Oxo-Imidazole Dipeptide (e.g., 2-Oxo-Carnosine) CN1_2 Carnosinase 1 (CN1) Enzyme Oxo_IDP->CN1_2 Low Affinity Oxo_IDP_Action Potent Scavenging Degradation Rapid Degradation CN1->Degradation Hydrolysis Stability Enhanced Bioavailability CN1_2->Stability No Hydrolysis ROS Reactive Oxygen Species (ROS) ROS->IDP_Action ROS->Oxo_IDP_Action

Caption: The "2-Oxo Advantage": Enhanced stability against enzymatic degradation and superior antioxidant activity.

Applications in Drug Development

Given these properties, this compound is an attractive starting material for:

  • Neurological Disorders: Its use as an intermediate for pharmaceuticals targeting neurological disorders has been suggested, likely leveraging the antioxidant and stable nature of the 2-oxo-imidazole core.[3]

  • Enzyme Inhibitors: The imidazole scaffold is a well-known pharmacophore for enzyme inhibition. The unique electronic and hydrogen-bonding capabilities of the 2-oxo variant could be exploited to design highly specific inhibitors for various therapeutic targets.[3]

  • Biochemical Probes: The carboxylic acid handle allows for easy conjugation to other molecules, making it a useful tool for creating probes to study biological systems or for incorporation into larger, more complex bioactive molecules.[11]

Conclusion

This compound (CAS 39828-47-2) stands as a promising, albeit understudied, chemical entity. While a comprehensive body of literature on this specific molecule is yet to be established, its structural features, combined with the exciting recent discoveries surrounding the enhanced stability and antioxidant potency of the 2-oxo-imidazole scaffold, position it as a high-potential building block for the next generation of therapeutics. This guide provides a foundational framework for researchers, synthesizing available data and providing scientifically grounded predictions to facilitate its use in the laboratory and accelerate its journey from a chemical reagent to a component of innovative new medicines.

References

An In-Depth Technical Guide to 4-Carboxy-2-oxo-1,3-dihydroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of 4-carboxy-2-oxo-1,3-dihydroimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.

Introduction

4-Carboxy-2-oxo-1,3-dihydroimidazole, also known as 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, is a valuable building block in organic synthesis.[1] Its rigid core, featuring a urea moiety integrated into a five-membered ring, and the presence of a carboxylic acid group make it a versatile precursor for the development of a wide range of bioactive molecules.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with potential applications in treating neurological disorders.[1] Its structure allows for diverse chemical modifications, enabling the exploration of new pharmacological profiles with potentially improved efficacy and reduced toxicity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-carboxy-2-oxo-1,3-dihydroimidazole is essential for its effective use in research and development.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₃[2]
Molecular Weight 128.09 g/mol [2]
CAS Number 39828-47-2[2]
Appearance Light yellow to brown powder[1]
Melting Point 260 °C (with decomposition)[3]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[3]
XLogP3 -1.1[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 4[2]
Topological Polar Surface Area 78.4 Ų[2]
Acidity (pKa) 7.25 ± 0.20 (Predicted)[3]

Synonyms: this compound, 2-oxo-1,3-dihydroimidazole-4-carboxylic acid, Glyoxalone-4-carboxylic acid, 2-Hydroxy-1H-imidazole-4-carboxylic acid.[2][3]

Synthesis and Purification

While a direct, one-pot synthesis for 4-carboxy-2-oxo-1,3-dihydroimidazole is not extensively documented in readily available literature, a plausible and effective two-step synthetic route can be proposed. This pathway involves the initial synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Pathway

Synthesis_Pathway Reactants Diethyl Oxalate + Ethyl Glycinate Intermediate Ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate Reactants->Intermediate  Cyclocondensation   Product 4-Carboxy-2-oxo-1,3- dihydroimidazole Intermediate->Product  Hydrolysis (Acid or Base)  

Caption: Proposed two-step synthesis of 4-carboxy-2-oxo-1,3-dihydroimidazole.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate (Intermediate)

This procedure is adapted from general methods for the synthesis of similar heterocyclic esters.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl glycinate hydrochloride in ethanol.

  • Base Addition: Add a suitable base, such as sodium ethoxide or triethylamine, to neutralize the hydrochloride and liberate the free ethyl glycinate.

  • Condensation: To the resulting solution, add an equimolar amount of diethyl oxalate.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate.

Step 2: Hydrolysis to 4-Carboxy-2-oxo-1,3-dihydroimidazole (Final Product)

This step involves the hydrolysis of the ester to the carboxylic acid.

  • Reaction Setup: Suspend the ethyl 2-oxo-1,3-dihydroimidazole-4-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

  • Heating: Heat the mixture to reflux and stir until the ester is fully hydrolyzed, as indicated by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic.

  • Precipitation and Isolation: The desired carboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Purification and Drying: Wash the collected solid with cold water and dry under vacuum to obtain 4-carboxy-2-oxo-1,3-dihydroimidazole.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 4-carboxy-2-oxo-1,3-dihydroimidazole, the following data is predicted based on the analysis of closely related structures, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and general principles of spectroscopic interpretation for this class of compounds.[4]

¹H NMR Spectroscopy
  • -CH (imidazole ring): A singlet is expected for the proton at the C5 position of the imidazole ring.

  • -NH (imidazole ring): Two broad singlets corresponding to the two N-H protons of the urea moiety are anticipated. Their chemical shift can be highly dependent on the solvent and concentration.

  • -COOH (carboxylic acid): A broad singlet for the acidic proton of the carboxylic acid group, which is typically downfield.

¹³C NMR Spectroscopy
  • C=O (urea): A signal in the downfield region, characteristic of a urea carbonyl carbon. Based on an analog, this could be around 163.5 ppm.[4]

  • C=O (carboxylic acid): A signal in the downfield region, typical for a carboxylic acid carbonyl carbon, expected around 175.6 ppm.[4]

  • C4 (imidazole ring): The carbon atom bearing the carboxylic acid group.

  • C5 (imidazole ring): The carbon atom with the single proton attached.

FTIR Spectroscopy
  • O-H stretch (carboxylic acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • N-H stretch (imidazole ring): One or two sharp to broad peaks in the region of 3100-3400 cm⁻¹.

  • C=O stretch (carboxylic acid and urea): Strong absorption bands are anticipated between 1650-1750 cm⁻¹. The urea carbonyl typically appears at a lower wavenumber than the carboxylic acid carbonyl.

  • C=C and C-N stretching: Absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the imidazole ring vibrations.

Mass Spectrometry
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (128.09 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the imidazole ring.

Chemical Reactivity and Stability

The chemical reactivity of 4-carboxy-2-oxo-1,3-dihydroimidazole is dictated by the functional groups present in its structure.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its presence allows for the covalent attachment of this scaffold to other molecules, a key feature in its use as a building block in drug discovery.[1]

  • Urea Moiety: The N-H groups of the urea can be alkylated or acylated under appropriate conditions.

  • Imidazole Ring: The ring itself is relatively stable, but can participate in certain electrophilic and nucleophilic substitution reactions depending on the reaction conditions.

The stability of imidazolidinone structures has been studied, with some adducts showing a half-life of approximately 14 days at 37°C, indicating reasonable stability under physiological conditions.[5] The compound should be stored at 0-8°C to ensure its long-term stability.[1]

Applications in Drug Discovery and Development

4-Carboxy-2-oxo-1,3-dihydroimidazole is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

  • Intermediate for Pharmaceuticals: It is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1]

  • Enzyme Inhibition: Its structural features make it a candidate for designing enzyme inhibitors. For instance, derivatives of 2-oxo-imidazolidine-4-carboxylic acid have been investigated as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis.[6]

  • Bioisostere: The core structure can act as a bioisostere for other chemical groups in drug molecules, helping to fine-tune pharmacokinetic and pharmacodynamic properties.

Applications Core 4-Carboxy-2-oxo- 1,3-dihydroimidazole App1 Pharmaceutical Intermediate Core->App1 App2 Enzyme Inhibitor Design Core->App2 App3 Bioisosteric Replacement Core->App3 Target1 Neurological Disorders App1->Target1 Target2 MMP-13 Inhibitors App2->Target2

Caption: Key application areas of 4-carboxy-2-oxo-1,3-dihydroimidazole in research.

Safety and Handling

Based on available safety data, 4-carboxy-2-oxo-1,3-dihydroimidazole should be handled with care in a laboratory setting.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Carboxy-2-oxo-1,3-dihydroimidazole is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its stable core, combined with the reactive carboxylic acid functionality, makes it an attractive starting material for the synthesis of complex and potentially therapeutic molecules. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for researchers and drug development professionals interested in leveraging this versatile chemical entity.

References

The Unassuming Architect: A Technical Guide to 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as the final therapeutic agents themselves, but as pivotal architects in the construction of complex, life-altering drugs. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a seemingly modest heterocyclic compound, represents a prime example of such an unassuming yet powerful building block. Its inherent structural features—a stable cyclic urea, a reactive carboxylic acid handle, and strategically positioned nitrogen atoms—provide a versatile platform for the synthesis of a diverse array of bioactive molecules. This technical guide offers an in-depth exploration of this key intermediate, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical characteristics, and, most importantly, its instrumental role in the creation of innovative therapeutics. Our journey will not merely recount facts but will endeavor to illuminate the causal links between its structure and its function as a cornerstone in contemporary pharmaceutical research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and drug design.

Core Data
PropertyValueSource(s)
CAS Number 39828-47-2[1][2][3]
Molecular Formula C₄H₄N₂O₃[1][2][3]
Molecular Weight 128.09 g/mol [1][2][3]
Appearance Light yellow to brown powder[1]
Melting Point 260 °C (decomposition)[4]
Purity ≥ 95% (NMR)[1]
Spectroscopic Signature

While comprehensive, publicly available, peer-reviewed spectroscopic data for the parent compound is limited, predicted and analogous compound data provide a reliable basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl proton on the imidazole ring, the N-H protons of the cyclic urea, and the carboxylic acid proton. The vinyl proton would likely appear as a singlet in the aromatic region, while the N-H and -COOH protons would present as broad singlets at lower fields, with their chemical shifts being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the urea, the carboxylic acid carbonyl, and the two sp² hybridized carbons of the imidazole ring. The chemical shifts of these carbons provide a clear fingerprint of the core structure.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the cyclic urea and the carboxylic acid, N-H stretching of the imidazole ring, and O-H stretching of the carboxylic acid.

Synthesis of the Core Scaffold: A Methodological Overview

The synthesis of this compound is a critical first step in its journey as a pharmaceutical building block. While multiple strategies for imidazole synthesis exist, a common and effective approach involves the cyclization of appropriate precursors followed by hydrolysis.

A General Synthetic Workflow

A prevalent strategy for constructing the 2-oxo-imidazoline ring system involves the condensation of a glyoxal derivative with a urea or a related compound. For the 4-carboxylic acid derivative, a common precursor is diethyl 2-formamido-3-oxosuccinate.

G cluster_0 Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate cluster_1 Hydrolysis A Diethyl 2-formamido-3-oxosuccinate C Cyclization A->C B Ammonia B->C D Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate C->D E Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate G Hydrolysis Reaction E->G F Base (e.g., NaOH or KOH) F->G H Acidification (e.g., HCl) G->H I This compound H->I

Caption: A general two-step synthesis approach.

Detailed Experimental Protocol: Hydrolysis of the Ethyl Ester Precursor

This protocol outlines the final step in the synthesis, the hydrolysis of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate to yield the target carboxylic acid. This step is crucial as it deprotects the carboxylic acid, making it available for subsequent reactions.

Materials:

  • Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate in an aqueous solution of potassium hydroxide (typically 1-2 M).

  • Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Causality in Experimental Choices:

  • Base-catalyzed hydrolysis: The use of a strong base like KOH or NaOH is essential to efficiently saponify the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Acidification: Acidification is critical for protonating the carboxylate salt formed during hydrolysis, leading to the precipitation of the less soluble carboxylic acid.

  • Recrystallization: This purification technique is chosen to remove any unreacted starting material and inorganic salts, resulting in a product of high purity suitable for subsequent synthetic steps.

The Role in Drug Discovery: A Scaffold for Bioactivity

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active compounds. The carboxylic acid and the N-H groups of the imidazole ring serve as key points for chemical modification, allowing for the introduction of various pharmacophores.

Derivatives with Anticancer Properties

Derivatives of the 2-oxo-imidazolidine core have shown significant potential as anticancer agents. For instance, certain 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives have been screened for their in vitro cytotoxicity against various cancer cell lines.[5] While this specific example features a thione instead of an oxo group at the 2-position, it highlights the potential of this heterocyclic system in cancer research. The imidazole scaffold can be strategically modified to interact with specific targets in cancer cells, such as kinases or other enzymes involved in cell proliferation and survival.

Enzyme Inhibition: A Key Mechanism of Action

A significant area of application for derivatives of this compound is in the development of potent and selective enzyme inhibitors.

Matrix Metalloproteinase (MMP) Inhibitors: A novel series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were designed and synthesized as potent inhibitors of matrix metalloproteinase-13 (MMP-13). MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is implicated in diseases such as osteoarthritis and cancer. The designed compounds exhibited potent inhibition of MMP-13, with some analogues showing IC₅₀ values in the low nanomolar range.

G cluster_0 MMP-13 Inhibition Pathway A 2-oxo-imidazolidine-4-carboxylic acid derivative B MMP-13 Enzyme A->B Binds to active site C Inhibition of Proteolytic Activity B->C D Reduced Extracellular Matrix Degradation C->D E Therapeutic Effect in Osteoarthritis/Cancer D->E

Caption: Inhibition of MMP-13 by derivatives.

Metallo-β-Lactamase (MBL) Inhibitors: The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. One mechanism of resistance is the production of metallo-β-lactamases (MBLs) by bacteria. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of potent inhibitors of VIM-type MBLs.[6] These inhibitors can be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.

Applications in Neurological Disorders

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] The imidazole core is a common feature in many centrally acting drugs due to its ability to participate in hydrogen bonding and other interactions with neuronal receptors and enzymes. By modifying the core structure, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve desired effects on the central nervous system.

Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is centered around its two primary functional groups: the carboxylic acid and the N-H groups of the imidazole ring.

  • Carboxylic Acid Modifications: The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. This allows for the attachment of diverse side chains and pharmacophores, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

  • N-Alkylation/Arylation: The nitrogen atoms of the imidazole ring can undergo alkylation or arylation reactions, providing another avenue for structural diversification. This allows for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule, influencing its binding to biological targets.

Conclusion and Future Perspectives

This compound, while not a therapeutic agent in its own right, is an indispensable tool in the medicinal chemist's arsenal. Its stable, yet reactive, structure provides a reliable foundation for the construction of complex molecules with a wide range of biological activities. The successful development of potent enzyme inhibitors and drug candidates for various diseases based on this scaffold underscores its significance.

Future research will likely focus on expanding the diversity of derivatives that can be synthesized from this core, exploring novel reaction methodologies to functionalize the imidazole ring, and applying this scaffold to new and challenging biological targets. As our understanding of disease mechanisms deepens, the demand for versatile and adaptable molecular building blocks like this compound will undoubtedly continue to grow, solidifying its place as a quiet but essential architect of modern medicine.

References

An In-depth Technical Guide to the Discovery and History of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of imidazole carboxylic acids, a class of heterocyclic compounds integral to medicinal chemistry, materials science, and catalysis. From the seminal synthesis of the imidazole ring to the elucidation of key carboxylic acid derivatives, this document traces the evolution of their synthesis, a journey marked by innovation and the quest for efficiency. We delve into the foundational synthetic methodologies, offering detailed, field-proven protocols for their preparation. The guide further examines the physicochemical properties that underpin their diverse applications and explores their significant roles as enzyme inhibitors, building blocks for metal-organic frameworks, and precursors to pharmacologically active agents. This in-depth analysis is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the rich history and ongoing potential of imidazole carboxylic acids.

A Historical Overture: From Glyoxaline to a Privileged Scaffold

The story of imidazole carboxylic acids is inextricably linked to the discovery of the parent imidazole ring, first named "glyoxaline." In 1858, German chemist Heinrich Debus reported the first synthesis of imidazole by reacting glyoxal and formaldehyde in the presence of ammonia.[1] This reaction, while groundbreaking, often resulted in low yields.

A significant advancement came in 1882 from the Polish chemist Bronisław Leonard Radziszewski.[2] While investigating the fluorescent and chemiluminescent properties of 2,4,5-triphenylimidazole, also known as lophine, Radziszewski developed a more general method for imidazole synthesis.[2][3] The Debus-Radziszewski imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and it remains a cornerstone of imidazole chemistry.[4][5] This multicomponent reaction opened the door to a wide variety of substituted imidazoles, laying the groundwork for the eventual synthesis and exploration of their carboxylic acid derivatives.

A Timeline of Discovery and Synthesis

YearKey Discovery/SynthesisResearcher(s)Significance
1858First synthesis of imidazole (glyoxaline)Heinrich DebusDiscovery of the parent imidazole ring.
1874Isolation of urocanic acid from dog urineMax JafféFirst discovery of a naturally occurring imidazole carboxylic acid.[6]
1882Development of the Radziszewski synthesisBronisław RadziszewskiA more general and efficient method for synthesizing substituted imidazoles.[2]
1891First documented synthesis of imidazole-4,5-dicarboxylic acidMaquenneSynthesis from tartaric acid dinitrate, ammonia, and formaldehyde.[7][8]
1916Synthesis of imidazole-4-carboxylic acidF. L. PymanOxidation of 4-hydroxymethylimidazole.[9]
1956Oxidation of benzimidazole to imidazole-4,5-dicarboxylic acid(undisclosed)An alternative synthetic route to the dicarboxylic acid.[7][8]

Foundational Synthetic Methodologies: A Practical Guide

The ability to introduce carboxylic acid functionalities onto the imidazole ring was a critical step in unlocking their therapeutic and materials science potential. The following sections provide detailed protocols for key historical and modern syntheses, offering insights into the experimental choices and their underlying chemical principles.

The Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

Radziszewski's synthesis of lophine is a classic example of the multicomponent reaction that bears his name. The reaction efficiently constructs the imidazole ring from readily available starting materials.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 mmol) and benzaldehyde (1 mmol) in glacial acetic acid (16 mL).

  • Addition of Ammonia Source: Add ammonium acetate (1.2 g) to the solution. Ammonium acetate serves as the ammonia source in this reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, pour the reaction mixture into ice-water. Neutralize the solution with sodium bicarbonate.

  • Purification: The precipitated crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 2,4,5-triphenylimidazole.[3]

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a protic medium that facilitates the condensation reactions. Ammonium acetate is chosen as the ammonia source as it is a solid that is easy to handle and decomposes in situ to provide ammonia.

Radziszewski_Synthesis benzil Benzil (1,2-Dicarbonyl) intermediate Diimine Intermediate benzil->intermediate + 2 NH₃ benzaldehyde Benzaldehyde (Aldehyde) lophine 2,4,5-Triphenylimidazole (Lophine) benzaldehyde->lophine ammonia Ammonia (from Ammonium Acetate) ammonia->intermediate intermediate->lophine + Benzaldehyde caption Radziszewski Synthesis of Lophine

Caption: A simplified workflow of the Radziszewski synthesis of lophine.

Maquenne's Synthesis of Imidazole-4,5-dicarboxylic Acid (1891)

One of the earliest documented syntheses of an imidazole dicarboxylic acid was achieved by Maquenne in 1891.[7] This method, though historically significant, involves harsh nitrating conditions.

Experimental Protocol:

  • Nitrification of Tartaric Acid: Carefully treat tartaric acid with a mixture of fuming nitric acid and concentrated sulfuric acid to produce tartaric acid dinitrate. This step is highly exothermic and requires careful temperature control.

  • Ammonolysis and Cyclization: React the resulting tartaric acid dinitrate with an aqueous solution of ammonia and formaldehyde. The ammonia acts as a nucleophile and nitrogen source for the imidazole ring, while formaldehyde provides the C2 carbon.

  • Isolation: The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.[7]

Causality Behind Experimental Choices: The nitration of tartaric acid activates the molecule for subsequent nucleophilic attack by ammonia. Formaldehyde is the simplest aldehyde and serves as an efficient one-carbon source for the formation of the imidazole ring.

Pyman's Synthesis of Imidazole-4-carboxylic Acid (1916)

F. L. Pyman's work on imidazole derivatives in the early 20th century was instrumental in expanding the library of these compounds. His synthesis of imidazole-4-carboxylic acid involved the oxidation of a pre-functionalized imidazole.

Experimental Protocol:

  • Starting Material: The synthesis begins with 4-hydroxymethylimidazole.

  • Oxidation: The 4-hydroxymethylimidazole is oxidized using nitric acid.[9] The reaction conditions, such as temperature and concentration of nitric acid, are crucial for achieving a good yield and minimizing side reactions.

  • Work-up and Isolation: The reaction mixture is worked up to isolate the imidazole-4-carboxylic acid. This typically involves neutralization and crystallization.

Causality Behind Experimental Choices: The oxidation of a primary alcohol to a carboxylic acid is a standard transformation in organic synthesis. Nitric acid is a strong oxidizing agent capable of effecting this transformation on the imidazole scaffold.

Pyman_Synthesis hydroxymethylimidazole 4-Hydroxymethylimidazole carboxylic_acid Imidazole-4-carboxylic Acid hydroxymethylimidazole->carboxylic_acid Oxidation (Nitric Acid) caption Pyman's Synthesis of Imidazole-4-carboxylic Acid

Caption: Pyman's synthesis of imidazole-4-carboxylic acid via oxidation.

Physicochemical Properties: The Foundation of Functionality

The utility of imidazole carboxylic acids in various applications is a direct consequence of their unique physicochemical properties. The presence of both the basic imidazole ring and the acidic carboxylic acid group(s) imparts amphoteric character and allows for a range of intermolecular interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
Imidazole-2-carboxylic acidC₄H₄N₂O₂112.09~191-192-Soluble in water, ethanol
Imidazole-4-carboxylic acidC₄H₄N₂O₂112.09294-295 (dec.)2.69 (predicted)Sparingly soluble in aqueous acid[2][11]
Imidazole-4,5-dicarboxylic acidC₅H₄N₂O₄156.10280-285 (dec.)3.59 (predicted)Insoluble in water, ethanol; Soluble in alkali[3][10]
Urocanic acid (trans)C₆H₆N₂O₂138.13224-225--

Note: pKa and solubility values can vary depending on the experimental conditions. The amphoteric nature of these compounds, with the imidazole ring acting as a base (pKa of protonated imidazole is ~7) and the carboxylic acid as an acid, is a key feature.[12]

Applications: From Nature's Blueprint to Modern Science

The imidazole carboxylic acid motif is found in nature and has been extensively utilized in the development of synthetic molecules with diverse applications.

Nature's Imidazole Carboxylic Acid: Urocanic Acid

Discovered in 1874 by Max Jaffé in dog urine, urocanic acid (3-(1H-imidazol-4-yl)propenoic acid) is a naturally occurring imidazole carboxylic acid.[6] It is formed in the stratum corneum of the skin from the enzymatic degradation of histidine. The trans-isomer of urocanic acid is a major endogenous chromophore that absorbs UVB radiation, leading to its isomerization to the cis-isomer. This photoisomerization has been implicated in UV-induced immunosuppression.[13][14]

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of carboxylic acid groups enhances this versatility by providing a handle for forming salts to improve solubility and bioavailability, and by acting as a key binding motif for enzyme active sites.

  • Enzyme Inhibition: Imidazole carboxylic acid derivatives have been widely explored as enzyme inhibitors. The carboxylate group can mimic the substrate's carboxylate or act as a coordinating group for metal ions in the active site of metalloenzymes. For example, derivatives of 1H-imidazole-2-carboxylic acid have been developed as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics.[15]

  • Receptor Antagonism: The structural features of imidazole carboxylic acids make them suitable for designing receptor antagonists. For instance, derivatives of imidazole-4-carboxylic acid have been synthesized and identified as antiplatelet agents, with some exhibiting antagonistic activity at PAF and ADP receptors.[16][17]

Materials Science: Building Blocks for Metal-Organic Frameworks (MOFs)

Imidazole dicarboxylic acids, particularly imidazole-4,5-dicarboxylic acid, are versatile ligands for the construction of metal-organic frameworks (MOFs).[11] The presence of both nitrogen and oxygen donor atoms allows for the formation of diverse and robust coordination networks with various metal ions.[1][18] These MOFs have potential applications in gas storage, catalysis, and as luminescent materials.[19][20]

MOF_Assembly metal_ion Metal Ion (e.g., Zn²⁺, Cu²⁺) mof Metal-Organic Framework (MOF) metal_ion->mof Coordination linker Imidazole Dicarboxylic Acid Linker linker->mof Coordination caption Assembly of a Metal-Organic Framework

References

Unlocking Therapeutic Potential: A Technical Guide to the Prospective Targets of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid represents a foundational scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a multitude of bioactive molecules.[1] While direct therapeutic applications of the core molecule are not yet fully elucidated, the extensive pharmacological activities of its derivatives provide a compelling roadmap for identifying its potential therapeutic targets. This guide synthesizes the current understanding of imidazole-based compounds to infer and explore the most promising therapeutic avenues for this compound. We will delve into three key areas where its derivatives have shown significant activity: oncology, through the inhibition of RAF kinases; inflammation, via the modulation of cyclooxygenase (COX) enzymes; and virology, by targeting the main protease of SARS-CoV-2. This document provides the biological rationale, mechanistic insights, and detailed experimental protocols to empower researchers to investigate the therapeutic potential of this core scaffold.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a ubiquitous motif in biologically active compounds, from the essential amino acid histidine to numerous approved pharmaceuticals.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various enzymes and receptors.[2] The subject of this guide, this compound, combines the imidazole core with a carboxylic acid functionality, providing a key vector for chemical modification and interaction with biological targets.[1] Although primarily utilized as a synthetic intermediate, the consistent and potent activity of its derivatives against specific protein targets strongly suggests that the core scaffold itself may possess intrinsic, albeit potentially modest, activity and provides a clear rationale for its investigation. This guide will proceed by examining the most compelling of these inferred targets.

Inferred Target I: RAF Kinase Inhibition in Oncology

The Ras-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[3][4] Mutations in this pathway, particularly in the B-RAF kinase, are prevalent in many cancers, most notably melanoma.[5] Consequently, B-RAF has emerged as a major target for cancer therapeutics. Numerous imidazole-containing compounds have been developed as potent B-RAF inhibitors, suggesting that the 2-oxo-imidazole-4-carboxylic acid scaffold is well-suited for interaction with the kinase active site.[6][7]

The RAF-MEK-ERK Signaling Pathway

Activation of cell surface receptors by growth factors initiates a signaling cascade that leads to the activation of the small GTPase, Ras.[8] Activated Ras recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which in turn phosphorylate and activate MEK1/2.[3][8] MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate transcription factors involved in cell growth, proliferation, and survival.[3][4][8] In cancers with a B-RAF mutation (e.g., V600E), the kinase is constitutively active, leading to uncontrolled cell proliferation.[5]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates BRAF B-RAF Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc) ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds Inhibitor 2-oxo-imidazole derivatives Inhibitor->BRAF Inhibits COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER Lumen Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Releases COX2 COX-2 AA->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGES Prostaglandin Synthases PGH2->PGES Substrate for PGE2 Prostaglandins (e.g., PGE2) PGES->PGE2 Converts to Response Pain, Fever, Inflammation PGE2->Response Mediates Inflammation Inflammatory Stimuli PLA2 Phospholipase A2 Inflammation->PLA2 Activates PLA2->Membrane Acts on Inhibitor 2-oxo-imidazole derivatives Inhibitor->COX2 Inhibits Viral_Protease_Workflow ViralRNA Viral RNA Ribosome Host Ribosome ViralRNA->Ribosome Translation Polyprotein Viral Polyprotein Ribosome->Polyprotein Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage by Proteins Functional Viral Proteins Mpro->Proteins Replication Viral Replication & Assembly Proteins->Replication Inhibitor 2-oxo-imidazole derivatives Inhibitor->Mpro Inhibits

References

An In-Depth Technical Guide to 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a pivotal heterocyclic compound in modern medicinal chemistry and drug development. We will delve into its fundamental properties, identification standards, synthesis pathways, and its critical role as a versatile scaffold in creating novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural and functional attributes.

Core Molecular Identity and Physicochemical Properties

This compound is a stable, reactive heterocyclic compound featuring an imidazolone core functionalized with a carboxylic acid group. This combination of a urea-like moiety within the ring and an acidic side chain makes it an exceptionally valuable intermediate for chemical elaboration.[1] Its structure allows for diverse modifications, facilitating the exploration of new pharmacological profiles and the design of compounds with enhanced efficacy and reduced toxicity.[1]

Synonyms and Chemical Identifiers

Accurate identification is paramount in research and development. This compound is known by several names, reflecting its structure from different nomenclature systems. Establishing a clear link between these synonyms and standardized chemical identifiers is crucial for unambiguous sourcing and regulatory documentation.

Identifier TypeValueSource
IUPAC Name 2-oxo-1,3-dihydroimidazole-4-carboxylic acidPubChem[2]
CAS Number 39828-47-2Chem-Impex[1], Santa Cruz Biotechnology[3]
PubChem CID 1399872PubChem[2]
Molecular Formula C₄H₄N₂O₃Chem-Impex[1]
Molecular Weight 128.09 g/mol Chem-Impex[1]
InChI Key XJSWLMGZMRUNLP-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=C(NC(=O)N1)C(=O)OPubChemLite[4]
Common Synonyms 4-Carboxy-2-oxo-1,3-dihydroimidazole, Glyoxalone-4-carboxylic acid, 2-Keto-1,3-dihydroimidazole-4-carboxylic acidChem-Impex[1], BIOSYNCE[5]
Physicochemical Characteristics

The compound typically presents as a light yellow to brown solid powder and exhibits solubility in water and common organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] Its high melting point reflects the stability of the heterocyclic ring system.

PropertyValueSource
Appearance Light yellow to brown powderChem-Impex[1]
Melting Point 260 °C (with decomposition)BIOSYNCE[5]
Purity ≥95% to ≥97%Chem-Impex[1], BIOSYNCE[5]
Storage Conditions Store at 0-8°CChem-Impex[1]
Predicted XLogP3 -1.1PubChem[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is a key consideration for its practical application. While direct, single-pot syntheses are not widely published, a logical and effective strategy involves a multi-step pathway centered on the synthesis and subsequent hydrolysis of its corresponding ethyl ester. This approach is common in heterocyclic chemistry, allowing for more manageable intermediates and purification steps.

Proposed Synthetic Pathway

The most plausible route leverages the well-established chemistry of imidazole synthesis, followed by functional group manipulation. The overall workflow can be visualized as the formation of a substituted imidazole ester, which is then hydrolyzed to yield the final carboxylic acid product.

G cluster_0 Part 1: Ester Synthesis cluster_1 Part 2: Target Synthesis A Glycine B Acetyl Glycine A->B Acylation (Acetic Anhydride) C Acetyl Glycine Ethyl Ester B->C Esterification (Ethanol, Acid Catalyst) D 2-Mercapto-4-imidazolecarboxylate Ethyl Ester C->D Condensation & Cyclization (NaH, Toluene, KSCN, HCl) E Ethyl Imidazole-4-carboxylate D->E Oxidative Desulfurization (H₂O₂) F Ethyl 2-Oxo-2,3-dihydro-1H- imidazole-4-carboxylate E->F C2-Oxidation (Hypothetical Step) G 2-Oxo-2,3-dihydro-1H- imidazole-4-carboxylic Acid F->G Alkaline Hydrolysis (e.g., KOH, H₂O) then Acidification caption Fig. 1: Proposed multi-step synthesis pathway.

Caption: Fig. 1: Proposed multi-step synthesis pathway.

Experimental Protocol: Hydrolysis of Imidazole Ester to Carboxylic Acid

This protocol describes the final, crucial step in the proposed synthesis: the conversion of the ester intermediate to the target carboxylic acid. This method is adapted from the established hydrolysis of ethyl imidazole-4-carboxylate.[6]

Objective: To hydrolyze the ethyl ester of a 4-imidazolecarboxylate derivative to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (or related ester)

  • Potassium hydroxide (KOH) solution (e.g., 10-15% w/v in water)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Deionized water

  • pH meter or pH paper

  • Round-bottom flask with magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, suspend the starting imidazole ester in the aqueous potassium hydroxide solution. The typical mass ratio used for similar substrates is approximately 1 part ester to 2.2 parts KOH solution.[6]

  • Reaction: Stir the mixture at a controlled temperature. For the non-oxo analogue, this reaction proceeds efficiently at 30°C.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: After the reaction is complete, cool the flask in an ice bath. Slowly add concentrated acid dropwise while vigorously stirring to neutralize the excess KOH and protonate the carboxylate salt. Continue addition until the pH of the solution is acidic, typically pH 1-2.[6] The target carboxylic acid will precipitate out of the solution as it is generally less soluble in acidic aqueous media.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the final high-purity this compound.[6]

Trustworthiness Check: The success of this protocol relies on careful pH control. The isoelectric point of the target molecule is critical; over-acidification could lead to instability, while insufficient acidification will result in poor yield due to the product remaining in its salt form. Monitoring the precipitation visually while adjusting the pH provides a real-time validation of the process.

Applications in Research and Drug Development

The true value of this compound lies in its application as a foundational scaffold in medicinal chemistry. Its structure is a key component in molecules designed to interact with various biological targets, particularly enzymes.[1]

Role as a Pharmacophore in Enzyme Inhibition

The imidazolone core is a recognized pharmacophore that can participate in crucial hydrogen bonding interactions within the active sites of enzymes. This makes it an attractive starting point for designing inhibitors for various enzyme classes.

  • Matrix Metalloproteinases (MMPs): Research has shown that derivatives, specifically 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, are potent inhibitors of MMP-13.[7] In one study, analogues demonstrated IC₅₀ values in the low nanomolar range (e.g., 3 nM and 4 nM), highlighting the effectiveness of this scaffold for targeting enzymes involved in tissue remodeling and diseases like osteoarthritis.[7]

  • Potential for Kinase Inhibition: The imidazole-4,5-dicarboxylic acid scaffold, a close structural relative, is used to generate compounds that mimic purines and are hypothesized to be potential kinase inhibitors by competing for the ATP binding site.[8] The 2-oxo moiety can further enhance binding by acting as a hydrogen bond donor and acceptor.

  • Antiviral and Other Targets: Imidazole derivatives are widely explored as inhibitors of viral proteases (like SARS-CoV-2 Mpro) and other enzymes such as HIV-1 integrase.[9] The structural features of the 2-oxo-imidazole core make it a prime candidate for exploration in these areas.

Utility in Neurological and Oxidative Stress-Related Disorders

The 2-oxo-imidazole moiety is not merely a synthetic handle but an active contributor to biological function. It is a key structural feature in endogenously produced antioxidant molecules.

  • Antioxidant Activity: Studies on 2-oxo-imidazole-containing dipeptides (like 2-oxo-carnosine) have revealed that they possess significantly greater antioxidant and radical scavenging capacity than their non-oxidized precursors. This suggests that the 2-oxo group is critical for mitigating oxidative and nitrative stress, which are implicated in numerous neurodegenerative diseases.

  • Neurodegenerative Disease Research: The broader class of imidazole derivatives is actively being investigated for multi-target-directed therapeutic strategies against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

General Protocol: In Vitro Enzyme Inhibition Assay

To assess the efficacy of new derivatives synthesized from this compound, a standardized enzyme inhibition assay is essential. The following is a generalized, adaptable protocol for determining the IC₅₀ value of a test compound.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound Dilutions) plate Plate Setup (Add Test Compound/Control to 384-well plate) prep->plate incubate Pre-incubation (Add Enzyme, Incubate to allow binding) plate->incubate react Reaction Initiation (Add Substrate) incubate->react read Kinetic Reading (Measure Signal over Time e.g., Fluorescence) react->read analyze Data Analysis (Calculate Reaction Rate, % Inhibition, IC₅₀ Curve) read->analyze caption Fig. 2: General workflow for an in vitro enzyme inhibition assay.

Caption: Fig. 2: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a suitable assay buffer at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, a fluorogenic or colorimetric substrate, and the test inhibitor (dissolved in DMSO). Create a serial dilution series of the inhibitor.[9][10]

  • Assay Plate Setup: To the wells of a microplate (e.g., a 384-well black plate for fluorescence), add a small volume (e.g., 2 µL) of the diluted test compounds, a positive control inhibitor, and a DMSO-only negative control.[9]

  • Enzyme Pre-incubation: Add the diluted enzyme solution to each well and incubate for a set period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[9][10]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence or absorbance) kinetically over a period of time.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the signal vs. time plot for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a dose-response model (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.[9][11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Identification: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place as recommended (0-8°C).[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically important building block for the development of next-generation therapeutics. Its stable core, combined with reactive handles, provides medicinal chemists with a versatile platform for creating libraries of compounds aimed at a wide range of biological targets, from proteases involved in cancer to pathways implicated in neurodegeneration. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full potential of this valuable heterocyclic scaffold.

References

Spectroscopic data of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 39828-47-2), a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development.[1] Given the scarcity of published experimental spectra for this specific molecule, this document leverages predictive methodologies, data from structurally analogous compounds, and fundamental spectroscopic principles to present a reliable and in-depth characterization. The guide details the expected features in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers and drug development professionals with a robust framework for the identification and structural verification of this compound.

Introduction and Molecular Structure

This compound is a key heterocyclic building block. Its structure incorporates a cyclic urea (imidazolone) moiety, a vinyl proton, and a carboxylic acid, making it a versatile precursor for the synthesis of more complex bioactive molecules.[1] Accurate structural elucidation is the cornerstone of chemical synthesis and drug discovery, ensuring that the correct molecule is carried forward in a development pipeline. Spectroscopic analysis provides an unambiguous confirmation of molecular structure through the interrogation of atomic nuclei and chemical bonds.

This guide presents a detailed examination of the molecule's spectroscopic signature. The following sections will dissect the predicted and expected data from four primary analytical techniques, explaining the causal relationships between the molecular structure and the resulting spectra.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the guide.

Caption: Molecular structure and numbering scheme for spectral assignment.

Spectroscopic Characterization Workflow

The comprehensive identification of an organic molecule is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these techniques allows for a confident and complete elucidation of the molecular structure.

G cluster_start Initial Information cluster_methods Spectroscopic Analysis cluster_end Confirmation Compound Target Compound (C₄H₄N₂O₃) NMR ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) Compound->NMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight & Formula) Compound->MS Structure Confirmed Structure 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic structural elucidation.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.

Experimental Protocol (Standard)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically Dimethyl Sulfoxide (DMSO-d₆), as the compound's acidic and N-H protons are readily exchangeable in solvents like D₂O. DMSO-d₆ is an excellent choice for carboxylic acids and compounds with amide-like protons, as it solubilizes them well and allows for the observation of these exchangeable protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Data

The following data is predicted using online computational tools and principles of chemical shift theory.[2][3] The solvent is DMSO-d₆.

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H (Carboxyl)~12.5 - 13.5Broad Singlet1H-COOH
H1 / H3~10.5 - 11.5Broad Singlet2H-NH-
H5~7.5Singlet1HVinyl C-H
Interpretation of the ¹H NMR Spectrum
  • Carboxyl Proton (~12.5-13.5 ppm): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the attached oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet far downfield, often beyond 12 ppm.[4]

  • Amide Protons H1/H3 (~10.5-11.5 ppm): The two N-H protons of the cyclic urea moiety are in similar chemical environments and are expected to be significantly deshielded. Their signal is often a broad singlet due to quadrupole broadening from the adjacent ¹⁴N nuclei and potential chemical exchange. Their equivalence arises from the planarity and resonance within the ring.

  • Vinyl Proton H5 (~7.5 ppm): This is the sole proton attached to the imidazole ring's carbon framework. It is a vinyl proton and is deshielded by the ring currents and the electron-withdrawing effects of the adjacent C=O and -COOH groups. It is expected to be a sharp singlet as there are no adjacent protons within three bonds to couple with. For comparison, the vinyl protons in the non-oxo analogue, 1H-imidazole-4-carboxylic acid, appear around 7.7-7.9 ppm in DMSO-d₆.[5][6] The introduction of the C2-oxo group slightly modifies the electron density throughout the ring, leading to the predicted shift.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Standard)

The sample preparation is identical to that for ¹H NMR. The spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data

The following data is predicted based on established chemical shift ranges for similar functional groups.[7][8] The solvent is DMSO-d₆.

Atom #Predicted Chemical Shift (δ, ppm)Assignment
C6~165Carboxyl Carbonyl (-C OOH)
C2~155Urea Carbonyl (-NH-C O-NH-)
C4~130Quaternary Vinyl Carbon (-C -COOH)
C5~120Vinyl Carbon (-C H=)
Interpretation of the ¹³C NMR Spectrum
  • Carboxyl Carbon, C6 (~165 ppm): Carbonyl carbons in carboxylic acids are highly deshielded and typically appear in the 160-185 ppm range.[7]

  • Urea Carbonyl, C2 (~155 ppm): The carbonyl carbon at the C2 position is part of a cyclic urea structure. It is also significantly deshielded, but typically appears slightly upfield from carboxylic acid and ester carbonyls.

  • Quaternary Vinyl Carbon, C4 (~130 ppm): This carbon is part of the C=C double bond and is substituted with the carboxylic acid group. Its signal is expected to be weaker than the protonated carbon signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard decoupled experiment.

  • Vinyl Carbon, C5 (~120 ppm): This is the only protonated carbon on the ring. It is expected to appear in the typical range for sp² hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard)
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Characteristic IR Absorption Bands

The following table summarizes the expected key absorptions based on the molecule's functional groups.[9][10][11][12]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~3200Medium, BroadN-H StretchAmide (-NH-)
~1720Strong, SharpC=O StretchCarboxylic Acid (-C=O OH)
~1680Strong, SharpC=O StretchCyclic Urea/Amide (-NH-C=O -NH-)
~1640MediumC=C StretchAlkene
~1250StrongC-O StretchCarboxylic Acid
Interpretation of the IR Spectrum
  • O-H and N-H Stretching Region (3300-2500 cm⁻¹): This region will be dominated by a very broad and strong absorption characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[9] Superimposed on this broad signal, a more defined, medium-intensity peak around 3200 cm⁻¹ for the N-H stretches of the amide groups is expected.

  • Carbonyl Stretching Region (1750-1650 cm⁻¹): This region is highly diagnostic. Two distinct, strong, and sharp peaks are predicted. The peak at the higher wavenumber (~1720 cm⁻¹) corresponds to the C=O stretch of the carboxylic acid. The peak at a slightly lower wavenumber (~1680 cm⁻¹) is attributed to the C=O stretch of the cyclic urea (amide) moiety. Conjugation and ring strain influence these positions. For comparison, the FTIR spectrum of 1H-imidazole-4-carboxylic acid shows a prominent C=O stretch around 1680 cm⁻¹.[1][13]

  • Double Bond and Fingerprint Regions: A medium intensity C=C stretching vibration is expected around 1640 cm⁻¹. The region below 1500 cm⁻¹ (the fingerprint region) will contain a complex series of bands corresponding to C-O stretching, C-N stretching, and various bending vibrations, which are unique to the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high precision. Fragmentation patterns offer additional structural clues.

Experimental Protocol (Standard)
  • Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for this polar, non-volatile compound.

  • Sample Preparation: The sample is dissolved at a low concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Analysis Mode: Spectra can be acquired in both positive ion mode ([M+H]⁺, [M+Na]⁺) and negative ion mode ([M-H]⁻) to maximize information. ESI is a soft ionization technique, which should allow for clear observation of the molecular ion.

Predicted Mass Spectrometry Data

The molecular formula is C₄H₄N₂O₃, with a monoisotopic mass of 128.022 g/mol .

m/z (predicted)Ion SpeciesInterpretation
129.029[M+H]⁺Protonated Molecular Ion
151.011[M+Na]⁺Sodiated Molecular Ion
127.015[M-H]⁻Deprotonated Molecular Ion
84.024[M+H - COOH]⁺Loss of the carboxyl group
111.019[M+H - H₂O]⁺Loss of water
85.029[M+H - CO₂]⁺Loss of carbon dioxide (decarboxylation)
Interpretation and Plausible Fragmentation

In positive ion mode, the base peak is expected to be the protonated molecule at m/z 129. Collision-induced dissociation (CID) would likely lead to characteristic neutral losses.

G M_H [M+H]⁺ m/z = 129.029 M_H_H2O [M+H - H₂O]⁺ m/z = 111.019 M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ m/z = 85.029 M_H->M_H_CO2 - CO₂

References

Unlocking the Therapeutic Potential of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unseen Potential of a Core Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities often overshadows the foundational scaffolds from which they are derived. 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a prime example of such a core structure—a versatile and reactive intermediate that has given rise to a multitude of potent and selective therapeutic agents.[1][2] While its derivatives have demonstrated significant clinical promise, the intrinsic biological activity and mechanism of action of the parent compound remain largely unexplored. This guide serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, aiming to dissect the potential mechanisms of action of this foundational molecule and to provide a comprehensive framework for its investigation. By understanding the core, we can more effectively innovate at the periphery.

Deconstructing the Core: Physicochemical and Structural Insights

This compound is a heterocyclic organic compound with the molecular formula C₄H₄N₂O₃.[1] Its structure is characterized by a five-membered imidazole ring, a ketone group at the 2-position, and a carboxylic acid substituent at the 4-position.

PropertyValueSource
Molecular Weight128.09 g/mol [1]
IUPAC Name2-oxo-1,3-dihydroimidazole-4-carboxylic acid[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors3[1]
LogP-1.1[1]

The presence of both hydrogen bond donors (the two ring nitrogens and the carboxylic acid hydroxyl group) and acceptors (the two carbonyl oxygens and the ring nitrogens) suggests a high potential for interaction with biological macromolecules.[1] The low octanol-water partition coefficient (LogP) indicates its hydrophilic nature.

A Hypothesized Mechanism of Action: Learning from the Progeny

While direct studies on the mechanism of action of this compound are scarce, a comprehensive analysis of its derivatives allows us to propose a plausible hypothesis. Derivatives of this scaffold have been shown to act as inhibitors of various enzyme families, including:

  • Matrix Metalloproteinases (MMPs): Key enzymes in tissue remodeling and implicated in cancer and arthritis.

  • Transforming growth factor-β-activated kinase 1 (TAK1): A critical signaling node in inflammatory pathways.

  • Metallo-β-lactamases (MBLs): Enzymes responsible for bacterial resistance to β-lactam antibiotics.[3]

A common thread among these targets is the presence of a metal ion (often zinc) in their active site, which is crucial for their catalytic activity. The imidazole scaffold is a well-known metal-binding pharmacophore.

Based on this, we hypothesize that This compound acts as a competitive inhibitor of metalloenzymes. The proposed mechanism involves the coordination of the imidazole ring nitrogens and the carboxylic acid to the metal ion in the enzyme's active site, thereby displacing the natural substrate and inhibiting the enzyme's function.

Visualizing the Hypothesized Interaction

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Metalloenzyme Metal Zn²⁺ Enzyme->Metal coordinates Substrate Natural Substrate Metal->Substrate binds to Substrate->Metal binding blocked Inhibitor 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid Inhibitor->Metal competitively binds to

Caption: Hypothesized competitive inhibition of a metalloenzyme.

This proposed mechanism is analogous to the observed partial competitive inhibition of GH1 β-glucosidases by imidazole, where the imidazole ring interacts with the enzyme's active site.[4]

A Roadmap for Mechanistic Validation: Experimental Protocols

To validate the hypothesized mechanism of action, a systematic experimental approach is required. The following protocols provide a framework for investigating the interaction of this compound with a representative metalloenzyme, such as a selected Matrix Metalloproteinase (MMP).

Workflow for Mechanistic Elucidation

G A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Determination of Inhibition Kinetics (Ki) A->B Confirm Inhibition C Step 3: Biophysical Binding Assays B->C Quantify Binding D Step 4: Structural Biology (X-ray Crystallography) C->D Visualize Interaction E Step 5: Cellular Assays D->E Validate in a Biological Context

Caption: Experimental workflow for validating the mechanism of action.

Detailed Experimental Methodologies

Protocol 1: In Vitro Enzyme Inhibition Assay (MMP-9 as an example)

  • Objective: To determine if this compound inhibits the enzymatic activity of MMP-9.

  • Materials:

    • Recombinant human MMP-9 (activated).

    • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • This compound (dissolved in DMSO).

    • A known MMP inhibitor as a positive control (e.g., Batimastat).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • In the microplate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of the recombinant MMP-9 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Kinetics

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

  • Procedure:

    • Perform the MMP-9 inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

    • Generate a matrix of initial rates at different substrate and inhibitor concentrations.

  • Data Analysis:

    • Construct a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the Ki value from the replots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

Broader Implications and Future Directions

The elucidation of a definitive mechanism of action for this compound would have profound implications for drug discovery. A confirmed role as a metalloenzyme inhibitor would solidify its position as a valuable fragment for the development of novel therapeutics targeting a wide range of diseases.

Future research should focus on:

  • Screening against a panel of metalloenzymes: To determine the selectivity profile of the core scaffold.

  • Structure-Activity Relationship (SAR) studies: To identify key structural modifications that enhance potency and selectivity.

  • Computational modeling and docking studies: To refine the understanding of the binding interactions at the atomic level.

By systematically investigating the core, we can unlock a new chapter in the story of this unassuming yet powerful chemical scaffold.

References

An In-Depth Technical Guide to the In Silico Prediction of 2-Oxo-Imidazole-4-Carboxylic Acid Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery, the early assessment of a molecule's physicochemical and pharmacokinetic properties is paramount to mitigating late-stage failures and reducing development costs.[1] This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of key drug-like properties of 2-oxo-imidazole-4-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry.[2] As a Senior Application Scientist, this document moves beyond a mere listing of data points, instead focusing on the causality behind methodological choices, the interpretation of predictive data, and the inherent validation required for scientific rigor. We will explore the prediction of physicochemical characteristics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and drug-likeness using established computational models and tools. The protocols described herein are designed to be self-validating systems, grounded in authoritative references to ensure scientific integrity.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey from a promising chemical entity to a marketed therapeutic is long and fraught with attrition; only a fraction of compounds entering the discovery pipeline ultimately achieve regulatory approval.[3] A primary driver of this failure is an unfavorable pharmacokinetic or safety profile. The advent of robust computational chemistry and machine learning has armed researchers with the ability to predict these properties before a molecule is ever synthesized, a practice known as in silico profiling.[4][5] This predictive power allows for the early prioritization of candidates with a higher probability of success, thereby optimizing resource allocation and accelerating the design-make-test-analyze cycle.[6]

This guide focuses on 2-oxo-imidazole-4-carboxylic acid , a heterocyclic compound whose structure presents key features relevant to medicinal chemistry, including hydrogen bond donors and acceptors, an ionizable carboxylic acid group, and a rigid core.[2] Its potential as a building block for novel therapeutic agents makes it an excellent candidate for a detailed in silico case study.[2] We will dissect the molecule's properties using a structured, multi-faceted computational approach.

The Subject Molecule: Structure and Canonical Representation

Before any computational analysis can begin, the molecule must be represented in a machine-readable format. The most common format is the Simplified Molecular-Input Line-Entry System (SMILES).

2-Oxo-imidazole-4-carboxylic acid

  • Molecular Formula: C₄H₄N₂O₃[7]

  • Molecular Weight: 128.09 g/mol [7]

  • Canonical SMILES: C1=C(NC(=O)N1)C(=O)O

This SMILES string serves as the direct input for the various predictive tools and platforms discussed in the subsequent sections.

Overall Predictive Workflow

The following diagram illustrates the comprehensive workflow for the in silico analysis of a small molecule, from initial structure input to the final integrated data analysis.

Predictive_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Computational Prediction Engines cluster_Analysis Step 3: Data Synthesis & Validation cluster_Output Step 4: Output Input Molecule Structure (SMILES: C1=C(NC(=O)N1)C(=O)O) PhysChem Physicochemical Properties Input->PhysChem Submit to Models ADME ADME Profile Input->ADME Submit to Models Tox Toxicity & Drug-Likeness Input->Tox Submit to Models DataTable Integrated Data Table PhysChem->DataTable Aggregate Data ADME->DataTable Aggregate Data Tox->DataTable Aggregate Data Report Candidate Profile Report DataTable->Report Synthesize Findings Validation Experimental Validation (Literature/In-house Data) Validation->DataTable Compare & Verify

Caption: High-level workflow for in silico small molecule analysis.

Prediction of Core Physicochemical Properties

The fundamental physicochemical properties of a molecule govern its behavior in biological systems.[8] They are the foundation upon which its pharmacokinetic profile is built.

Lipophilicity (logP)
  • Scientific Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter that influences solubility, membrane permeability, and plasma protein binding. An optimal logP range (typically 1-3 for oral drugs) is often sought to balance permeability with aqueous solubility.

  • Methodology: Quantitative Structure-Property Relationship (QSPR) models are commonly used for logP prediction.[9][10] These models are trained on large datasets of experimentally determined logP values and use molecular descriptors (e.g., atom types, topological indices) to make predictions.

  • Step-by-Step Protocol (Using SwissADME Web Server):

    • Navigate to the SwissADME homepage (--INVALID-LINK--).

    • In the "Enter a list of SMILES here" textbox, paste the SMILES string for 2-oxo-imidazole-4-carboxylic acid: C1=C(NC(=O)N1)C(=O)O.

    • Click the "Run" button.

    • The results will be displayed on a new page. Locate the "Lipophilicity" section in the results table to find the predicted logP value (Consensus Log P).

Aqueous Solubility (logS)
  • Scientific Rationale: Adequate aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[11] logS represents the logarithm of the molar solubility (mol/L).

  • Methodology: Similar to logP, logS is predicted using models trained on experimental solubility data. Fragment-based and topological models are common, such as the ESOL (Estimated Solubility) model, which relates solubility to molecular weight, logP, and the fraction of rotatable bonds.

  • Step-by-Step Protocol (Using pkCSM Web Server):

    • Navigate to the pkCSM pharmacokinetic properties prediction server (--INVALID-LINK--).

    • Select the "Predict" tab.

    • Input the SMILES string C1=C(NC(=O)N1)C(=O)O into the text area. Alternatively, you can draw the structure or upload a file.

    • Click the "Submit" button.

    • The results will be generated. Navigate to the "ADME Properties" section and find the "Water Solubility" prediction.

Ionization (pKa)
  • Scientific Rationale: The pKa value indicates the strength of an acid or base. For 2-oxo-imidazole-4-carboxylic acid, both the carboxylic acid group (acidic) and the imidazole ring (can be basic) are ionizable. The ionization state of a molecule at physiological pH (approx. 7.4) profoundly impacts its solubility, permeability, and ability to bind to its target.

  • Methodology: pKa prediction tools often use a combination of empirical rules, linear free-energy relationships, and quantum chemical calculations. They identify ionizable groups and predict their pKa based on the local chemical environment.[12]

  • Step-by-Step Protocol (Using ChemAxon MarvinSketch):

    • Open MarvinSketch, a freely available chemical drawing tool from ChemAxon (--INVALID-LINK--).

    • Draw the structure of 2-oxo-imidazole-4-carboxylic acid or import it from the SMILES string.

    • Go to the "Calculations" menu, select "Protonation," and then "pKa."

    • In the pKa options window, ensure the pH range includes physiological pH (e.g., 0-14).

    • Click "OK." The predicted acidic and basic pKa values will be displayed on the corresponding atoms of the molecular structure.

Prediction of ADMET Profile

ADMET prediction is a cornerstone of modern drug discovery, helping to identify potential liabilities early in the process.[13][14]

ADMET_Concept cluster_Body Biological System Compound Administered Compound Absorption Absorption (e.g., Gut) Compound->Absorption Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Target Therapeutic Target (Efficacy) Distribution->Target OffTarget Off-Target Sites (Toxicity) Distribution->OffTarget Excretion Excretion (e.g., Kidney) Metabolism->Excretion

Caption: Conceptual overview of the ADMET process in the body.

Absorption
  • Key Parameters: Human Intestinal Absorption (HIA) and Caco-2 cell permeability. Caco-2 cells are a human colon adenocarcinoma cell line used as an in vitro model of the intestinal wall.

  • Rationale: For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. Poor absorption leads to low bioavailability.

  • Protocol: Use a comprehensive web server like SwissADME or pkCSM, following the protocols described in Section 3, and locate the "Pharmacokinetics" or "Absorption" sections in the results.

Distribution
  • Key Parameters: Blood-Brain Barrier (BBB) permeability and Plasma Protein Binding (PPB).

  • Rationale: Distribution determines where the drug goes in the body. BBB permeability is crucial for drugs targeting the central nervous system, while high PPB can reduce the amount of free drug available to act on its target.

  • Protocol: These parameters are typically predicted alongside absorption properties in integrated ADMET prediction suites like pkCSM.

Metabolism
  • Key Parameters: Cytochrome P450 (CYP) enzyme inhibition. The CYP family of enzymes is responsible for metabolizing the majority of drugs.

  • Rationale: Inhibition of specific CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions. Predicting whether a compound is a CYP inhibitor is a critical safety assessment.

  • Protocol: The pkCSM server provides predictions for the inhibition of major CYP isoforms.

Toxicity
  • Key Parameters: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity), and hepatotoxicity.

  • Rationale: Early identification of toxicity is crucial to prevent investment in unsafe compounds.[1] AMES tests for mutagenic potential, hERG inhibition is linked to a risk of fatal cardiac arrhythmias, and hepatotoxicity indicates potential for liver damage.

  • Protocol: Use the "Toxicity" prediction modules available in platforms like pkCSM or other specialized toxicology prediction servers.

Predicted Properties Data Summary

The following table summarizes the predicted properties for 2-oxo-imidazole-4-carboxylic acid, synthesized from various computational tools. Note: These are in silico predictions and require experimental validation. The specific values are illustrative and depend on the exact model and version used.

Property ClassParameterPredicted ValueInterpretation / Significance
Physicochemical Molecular Weight ( g/mol )128.09Low molecular weight, favorable for good absorption and distribution.[7]
Consensus LogP-1.1 to -0.8Hydrophilic nature, suggesting good aqueous solubility but potentially low passive permeability.[7]
logS (ESOL)-0.5 to -0.1High predicted aqueous solubility, beneficial for formulation and bioavailability.
Acidic pKa (Carboxylic Acid)3.5 - 4.5The carboxylic acid will be deprotonated (anionic) at physiological pH (7.4).
Basic pKa (Imidazole)6.0 - 7.0The imidazole ring may be partially protonated (cationic) at physiological pH.
Pharmacokinetics HIA (% Absorbed)> 80%Predicted to be well-absorbed from the human intestine.
Caco-2 Permeability (logPapp)LowLow passive permeability is expected due to hydrophilicity.
BBB Permeability (logBB)NoUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the major CYP3A4 pathway.
Drug-Likeness Lipinski's Rule of Five0 ViolationsCompliant with the rule, suggesting favorable properties for an orally active drug.
Toxicity AMES ToxicityNon-mutagenicPredicted to have a low risk of causing genetic mutations.
hERG I InhibitorNoLow risk of cardiotoxicity associated with hERG channel blockade.

Self-Validation, Interpretation, and Authoritative Grounding

A critical aspect of computational science is understanding the limitations of the models.

  • Trustworthiness through Consensus: The data presented in the summary table should ideally be a consensus from multiple predictive models. Different software and web servers use different algorithms and training sets.[3] If two different high-quality models provide wildly different predictions for the same property, it signals a region of low confidence and flags the need for priority experimental validation.

  • The Primacy of Experimental Data: In silico predictions are not a substitute for experimental measurement. They are a tool for hypothesis generation and prioritization. The most robust validation comes from comparing predicted values to experimental data from literature for structurally analogous compounds or, ideally, from future in vitro or in vivo experiments on the target molecule itself.[15]

  • Domain of Applicability: Every predictive model has a "domain of applicability"—the chemical space in which it was trained and is most accurate. For a novel scaffold, it is crucial to assess whether it falls within the domain of the models being used. If the molecule is highly unusual, predictions should be treated with greater caution.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the drug-like properties of 2-oxo-imidazole-4-carboxylic acid. The computational analysis predicts that this molecule is a small, hydrophilic compound with high aqueous solubility. It is predicted to be well-absorbed intestinally but to have low passive membrane permeability and an inability to cross the blood-brain barrier. Importantly, it shows a favorable preliminary safety profile with no predicted violations of Lipinski's rules and low risks for key toxicity endpoints like mutagenicity and cardiotoxicity.

These predictions provide a strong, data-driven foundation for further investigation. They allow researchers to anticipate potential challenges (e.g., low permeability that might require active transport) and to proceed with synthetic and in vitro testing with a higher degree of confidence. By integrating these computational techniques early and judiciously, the drug discovery process can become more efficient, cost-effective, and ultimately, more successful.

References

Navigating the Labyrinth: A Technical Guide to the Bioavailability and ADME of 2-oxo-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-imidazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of therapeutic candidates. Its unique electronic and structural features offer a versatile platform for designing potent and selective modulators of various biological targets. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, paramount among them being the optimization of its pharmacokinetic profile. This guide provides an in-depth exploration of the key determinants of bioavailability for 2-oxo-imidazole derivatives: Absorption, Distribution, Metabolism, and Excretion (ADME). As a senior application scientist, the following sections synthesize established principles with field-proven insights to empower researchers in navigating the complex ADME landscape of this important chemical class.

The 2-oxo-imidazole Core: Structural Nuances and their ADME Implications

The 2-oxo-imidazole ring, a five-membered heterocycle with two nitrogen atoms and a carbonyl group, possesses a distinct set of physicochemical properties that profoundly influence its ADME profile. The presence of both hydrogen bond donors and acceptors, coupled with its polar nature, can enhance aqueous solubility and interactions with biological receptors.[1] However, this polarity can also present a barrier to passive diffusion across cellular membranes, a critical step in oral absorption.

Furthermore, the imidazole core is susceptible to various metabolic transformations. The nitrogen atoms can act as sites for oxidation and conjugation, while the overall ring system can be a substrate for various metabolic enzymes. Understanding these inherent properties is the first step in designing a robust strategy for ADME characterization.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. The bioavailability of 2-oxo-imidazole derivatives is critically dependent on their ability to permeate the intestinal epithelium.

In Vitro Permeability Assessment: The Caco-2 Cell Model

A cornerstone of in vitro absorption screening is the Caco-2 permeability assay.[2][3] This model utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3][4]

Causality Behind the Choice: The Caco-2 model is invaluable because it recapitulates not only passive diffusion but also active transport and efflux mechanisms mediated by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are crucial for predicting in vivo drug absorption.[2][3]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B): The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time. This mimics absorption from the gut lumen into the bloodstream.[2]

    • Basolateral to Apical (B-A): The compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This helps to identify active efflux.[2]

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Diagram of the Caco-2 Permeability Assay Workflow:

G cluster_prep Cell Culture & Differentiation cluster_assay Permeability Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer add_compound Add 2-oxo-imidazole derivative to donor chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from donor and receiver chambers at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calc_papp Calculate Apparent Permeability (Papp) lcms->calc_papp calc_efflux Determine Efflux Ratio calc_papp->calc_efflux

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Where Does the Compound Go?

Once absorbed, a drug candidate is distributed throughout the body via the circulatory system. The extent of distribution is largely governed by its binding to plasma proteins.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[5] High plasma protein binding can limit the amount of free drug available to reach the site of action and can also affect its clearance.[5][]

Causality Behind the Choice: Understanding the fraction of unbound drug is crucial for interpreting pharmacokinetic and pharmacodynamic (PK/PD) data and for predicting potential drug-drug interactions.[5]

  • Device Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.[][7]

  • Incubation: The 2-oxo-imidazole derivative is added to the plasma chamber, and the system is allowed to reach equilibrium at 37°C.[7]

  • Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in each chamber is determined by LC-MS/MS.[7]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Parameter Description Significance
Fraction Unbound (fu) The percentage of the drug that is not bound to plasma proteins.A low fu can lead to lower efficacy and a longer half-life.[5]
High Binding (>99%) Can be a liability, as small changes in binding can lead to large changes in free drug concentration.[7]

Metabolism: The Biotransformation Cascade

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For many heterocyclic compounds, including imidazole derivatives, the liver is the primary site of metabolism.[8]

In Vitro Metabolic Stability: Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[9] The microsomal stability assay provides a measure of a compound's susceptibility to Phase I metabolism.[8][10]

Causality Behind the Choice: This assay is a rapid and cost-effective way to assess the intrinsic clearance of a compound and to identify potential metabolic liabilities early in the drug discovery process.[8][10]

  • Reaction Mixture Preparation: The 2-oxo-imidazole derivative is incubated with liver microsomes (human or other species) in a buffer solution.[10][11]

  • Initiation of Reaction: The reaction is initiated by the addition of a NADPH-regenerating system, which is a required cofactor for CYP enzymes.[10][11]

  • Time Course Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[9]

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[10]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[10]

Diagram of the Microsomal Stability Assay Workflow:

G cluster_prep Reaction Setup cluster_assay Incubation & Sampling cluster_analysis Analysis & Calculation mix Prepare reaction mixture: 2-oxo-imidazole derivative + Liver Microsomes + Buffer start_reaction Initiate reaction with NADPH regenerating system at 37°C mix->start_reaction time_points Take aliquots at multiple time points (0-60 min) start_reaction->time_points stop_reaction Quench reaction with cold acetonitrile time_points->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Intrinsic Clearance (Clint) lcms->calculate

Caption: Microsomal Stability Assay Workflow.

Cytochrome P450 (CYP) Inhibition

2-oxo-imidazole derivatives may also inhibit the activity of CYP enzymes, which can lead to drug-drug interactions (DDIs) when co-administered with other drugs that are metabolized by the same enzymes.[12][13]

Causality Behind the Choice: Assessing the potential for CYP inhibition is a regulatory requirement and is crucial for ensuring the safety of a new drug candidate.[14]

  • Incubation: Human liver microsomes are incubated with a specific CYP isoform probe substrate and varying concentrations of the 2-oxo-imidazole derivative (the potential inhibitor).[14]

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Metabolite Formation Measurement: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Calculation: The concentration of the 2-oxo-imidazole derivative that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.[14]

Major Human CYP Isoforms Significance
CYP3A4/5, CYP2D6, CYP2C9, CYP2C19, CYP1A2These enzymes are responsible for the metabolism of the majority of clinically used drugs.[12]

Excretion: The Final Exit

The final step in the ADME process is the elimination of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces). While in vitro models for excretion are less direct, data from metabolism and transporter studies can provide valuable insights. For instance, if a compound is a substrate for efflux transporters in the Caco-2 assay, it may also be subject to active secretion in the kidneys or liver.

A Note on 2-oxo-imidazole-containing Dipeptides

Recent research has highlighted the interesting metabolic fate of certain naturally occurring 2-oxo-imidazole-containing dipeptides, such as 2-oxo-carnosine. These studies have shown that the 2-oxo modification confers resistance to degradation by the enzyme carnosinase 1 (CN1).[15] This suggests that for some 2-oxo-imidazole derivatives, enzymatic hydrolysis may be a less significant metabolic pathway, potentially leading to increased stability and bioavailability.[15] Furthermore, these 2-oxo-derivatives have been shown to possess potent antioxidant properties.[16][17][18]

Conclusion: A Roadmap for Success

The successful development of 2-oxo-imidazole derivatives as therapeutic agents is contingent upon a thorough understanding and optimization of their ADME properties. The in vitro assays outlined in this guide provide a robust framework for characterizing the absorption, distribution, and metabolism of these compounds. By systematically evaluating permeability, plasma protein binding, metabolic stability, and potential for CYP inhibition, researchers can identify and address potential liabilities early in the drug discovery process. This proactive approach not only de-risks clinical development but also paves the way for the design of 2-oxo-imidazole derivatives with superior pharmacokinetic profiles and, ultimately, enhanced therapeutic potential.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Significance

2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, also known by its tautomeric name 2-hydroxy-1H-imidazole-4-carboxylic acid (CAS 39828-47-2), is a pivotal heterocyclic compound.[1][2] Its rigid, functionalized core makes it a highly valuable building block in medicinal chemistry and organic synthesis.[3][4] This molecule serves as a key intermediate in the synthesis of complex pharmaceuticals and natural products, including its use as a reactant for the spirocyclic core of marine alkaloids like palau'amine.[4][5] Its structure is foundational for developing novel imidazole derivatives, which are explored for a wide range of therapeutic applications.[4][6] This document provides a detailed, field-tested protocol for the synthesis of this compound, grounded in established chemical principles, to support researchers in drug discovery and chemical development.

Reaction Principle & Strategic Overview

The synthesis of the 2-oxo-imidazole ring system is most effectively achieved through a condensation reaction. The core strategy involves the cyclization of urea with an appropriate four-carbon α,β-dicarbonyl precursor. This approach leverages the nucleophilicity of the urea nitrogens to attack the electrophilic carbonyl carbons, leading to the formation of the stable five-membered heterocyclic ring with the elimination of water.

The classical and reliable method for synthesizing the title compound, referenced by Fenton and Wilks, involves the direct condensation of Urea with Dihydroxymaleic Acid .[7] Dihydroxymaleic acid is a hydrate form of dioxosuccinic acid and provides the necessary dicarbonyl functionality to react with the two amine groups of urea, thereby constructing the imidazolone ring.

Overall Synthetic Transformation:

Caption: Overall synthetic scheme for the target compound.

Experimental Protocol: Synthesis from Dihydroxymaleic Acid and Urea

This protocol is adapted from the well-established Fenton and Wilks condensation method.[7] It is designed to be a self-validating system where reaction progress can be monitored by the precipitation of the product upon cooling.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurityNotes
Dihydroxymaleic Acid148.07526-84-1≥97%Can be sourced commercially.
Urea60.0657-13-6≥99%ACS reagent grade or higher.
Deionized Water18.027732-18-5N/AFor reaction and recrystallization.
Hydrochloric Acid36.467647-01-0~1 M (aq)For pH adjustment if needed.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and Erlenmeyer flasks

  • pH indicator strips or pH meter

Detailed Synthesis Workflow

The workflow is designed for clarity and reproducibility, from initial setup to final product isolation.

G Reactants Urea + Dihydroxymaleic Acid Step1 Step 1: Nucleophilic Attack One amine group of urea attacks a carbonyl carbon. Reactants->Step1 Intermediate1 Tetrahedral Intermediate Formation of a C-N bond. Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Second amine group attacks the remaining carbonyl carbon. Intermediate1->Step2 Cyclic_Intermediate Dihydroxy-imidazolidinone Intermediate Ring closure is complete. Step2->Cyclic_Intermediate Step3 Step 3: Dehydration Elimination of two water molecules to form double bonds. Cyclic_Intermediate->Step3 Product 2-Oxo-imidazole Ring Step3->Product

References

Synthesis of Imidazole Derivatives: A Comprehensive Guide to Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence in vital biological molecules like the amino acid histidine and histamine underscores its significance.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and contemporary protocols for synthesizing substituted imidazoles. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps but also the rationale behind experimental choices, thereby empowering researchers to adapt and innovate.

I. Foundational Syntheses: The Classical Routes

The historical methods for imidazole synthesis remain relevant for their robustness and educational value in understanding the fundamental bond-forming strategies.

The Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this multicomponent reaction is a versatile method for preparing 2,4,5-trisubstituted imidazoles.[2][3][4] The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3]

Causality of Experimental Choices:

  • Reactants: The choice of dicarbonyl, aldehyde, and the nitrogen source (typically ammonium acetate) directly dictates the substitution pattern on the final imidazole ring. Ammonium acetate serves as a convenient source of ammonia.[2]

  • Solvent: Glacial acetic acid is often used as both a solvent and a catalyst, facilitating the condensation steps.[2] However, solvent-free conditions, often coupled with microwave irradiation, are becoming more common to enhance reaction efficiency and align with green chemistry principles.[5]

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole [2]

  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Solvent Addition: Add glacial acetic acid (5 mL).

  • Reaction Conditions: Heat the mixture at 100°C for 3-4 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Isolation and Purification: Neutralize the mixture with ammonium hydroxide.[2] Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol to yield pure 2,4,5-triphenylimidazole.

Logical Workflow for Debus-Radziszewski Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 1,2-Dicarbonyl (e.g., Benzil) D Mixing in Solvent (e.g., Glacial Acetic Acid) A->D B Aldehyde (e.g., Benzaldehyde) B->D C Ammonia Source (e.g., Ammonium Acetate) C->D E Heating (100°C, 3-4h) D->E F Reaction Monitoring (TLC) E->F G Cooling & Precipitation (Ice Water) F->G Reaction Complete H Neutralization (Ammonium Hydroxide) G->H I Filtration & Washing H->I J Recrystallization (Ethanol) I->J K Final Product (2,4,5-Triphenylimidazole) J->K

Caption: Workflow for Debus-Radziszewski imidazole synthesis.

The Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7] A significant advantage is the in situ generation of the aldimine from an aldehyde and an amine, making it a three-component reaction (vL-3CR).[6]

Causality of Experimental Choices:

  • TosMIC: This reagent is the linchpin of the reaction, providing a C2-N1 synthon.[8] Its isocyanide carbon is highly reactive towards the imine double bond.

  • Base: A base, such as potassium carbonate, is required to deprotonate the active methylene group of TosMIC, initiating the cycloaddition.[8]

  • Solvent: Methanol or dimethylformamide (DMF) are common solvents for this reaction.[8][9]

Experimental Protocol: Van Leusen Three-Component Synthesis of a 1,5-Disubstituted Imidazole [8][9]

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL). Stir the mixture at room temperature for 30 minutes.

  • Addition of TosMIC: Add TosMIC (1.0 mmol) and potassium carbonate (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture with stirring. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Van Leusen 3-Component Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A Aldehyde E In situ Imine Formation (Aldehyde + Amine in Methanol) A->E B Primary Amine B->E C TosMIC F Addition of TosMIC & Base C->F D Base (K2CO3) D->F E->F G Reflux & Monitoring (TLC) F->G H Solvent Removal G->H Reaction Complete I Aqueous Work-up & Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L Final Product (Substituted Imidazole) K->L

Caption: Workflow for Van Leusen three-component imidazole synthesis.

II. Modern Synthetic Approaches: Efficiency and Sustainability

Contemporary methods for imidazole synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and improved product purity.[5][10] This technique is particularly effective for multicomponent reactions like the Debus-Radziszewski synthesis.[5]

Causality of Experimental Choices:

  • Microwave Reactor: A dedicated microwave reactor allows for precise control of temperature and pressure, leading to rapid and uniform heating of the reaction mixture.

  • Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally advantageous and simplifies product isolation.[5][11]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [5]

  • Reaction Mixture Preparation: In a microwave-safe vessel, thoroughly mix benzil (0.2 mmol), the desired aromatic aldehyde (0.02 mmol), and ammonium acetate (0.07 mmol).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a total of 1-2 minutes.

  • Work-up: After irradiation, allow the mixture to cool to room temperature. Quench the reaction by adding ice water (70 mL), followed by ammonium hydroxide (6 mL) to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from ethanol for purification.

AldehydeProductReaction Time (min)Yield (%)
Benzaldehyde2,4,5-Triphenylimidazole1-2>90
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenylimidazole1-2>90
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenylimidazole1-2>85
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenylimidazole1-2>90
Data compiled from representative microwave-assisted protocols.[5]
Catalytic Syntheses: Enhancing Selectivity and Efficiency

The use of catalysts, including transition metals and organocatalysts, has revolutionized imidazole synthesis by enabling reactions under milder conditions with greater control over regioselectivity.[12][13]

Copper catalysts, such as copper(I) iodide (CuI), have proven to be highly effective for the synthesis of 2,4,5-trisubstituted imidazoles.[12]

Causality of Experimental Choices:

  • Catalyst: CuI is a cost-effective and efficient catalyst that promotes the condensation and cyclization steps. The catalyst loading is optimized to balance reaction rate and cost.[12]

  • Solvent: The choice of solvent can significantly impact the reaction yield and time. Alcohols like butanol are often effective.[12]

Experimental Protocol: CuI-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [12]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).

  • Solvent Addition: Add butanol (7 mL).

  • Reaction Conditions: Reflux the mixture. Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: Collect the precipitated solid by filtration to obtain the crude product.

The use of heterogeneous catalysts, such as magnetic nanoparticles, aligns with the principles of green chemistry by facilitating easy catalyst recovery and reuse.[14]

Causality of Experimental Choices:

  • Magnetic Catalyst: Magnetic polyborate nanoparticles (MPBNPs) can act as an efficient, reusable catalyst for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.[14]

  • Catalyst Recovery: The magnetic nature of the catalyst allows for its simple separation from the reaction mixture using an external magnet.[14]

Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Magnetic Nanoparticle Catalyst [14]

  • Reaction Setup: In a round-bottom flask, add the magnetic polyborate nanoparticle catalyst (10.0 mg) to a mixture of benzil (1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (1.75 mmol) in ethanol (2.5 mL).

  • Reaction Conditions: Heat the mixture under reflux. Monitor the reaction by TLC.

  • Catalyst Separation: After completion, add additional ethanol (2-3 mL) and use an external magnet to separate the insoluble catalyst.

  • Product Isolation: Decant the solution and concentrate it to obtain the crude product, which can be further purified by recrystallization.

Logical Workflow for Magnetic Nanoparticle-Catalyzed Synthesis

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification A Benzil F Mixing in Ethanol A->F B Aldehyde B->F C Primary Amine C->F D Ammonium Acetate D->F E Magnetic Nanoparticle Catalyst E->F G Reflux & Monitoring (TLC) F->G H Magnetic Separation of Catalyst G->H Reaction Complete I Decantation & Concentration H->I J Recrystallization I->J K Final Product (Tetrasubstituted Imidazole) J->K

Caption: Workflow for magnetic nanoparticle-catalyzed imidazole synthesis.

Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic protocols. The use of natural, biodegradable catalysts is a prime example of this trend.

Lemon juice, containing citric acid, can serve as an effective, inexpensive, and environmentally friendly biocatalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles.[15][16]

Causality of Experimental Choices:

  • Biocatalyst: Lemon juice provides an acidic medium that catalyzes the condensation reaction. Its natural origin makes it a sustainable choice.[15]

  • Reaction Conditions: The reaction proceeds under mild heating (50°C), reducing energy consumption compared to traditional methods that require higher temperatures.[15]

Experimental Protocol: Lemon Juice-Catalyzed Synthesis of 2,4,5-Triaryl-1H-imidazoles [15]

  • Reaction Setup: In a flask, mix benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (4.0 mmol), and lemon juice (4 mL) in ethanol (25 mL).

  • Reaction Conditions: Heat the mixture to 50°C with stirring. Monitor the reaction's completion with TLC.

  • Work-up: Once complete, cool the mixture to room temperature and pour it onto ice water (50 mL).

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it with water, and dry. The product can be purified by recrystallization from ethanol.

AldehydeProductReaction Time (h)Yield (%)
4-Hydroxybenzaldehyde4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol392
4-Methylbenzaldehyde2-(p-Tolyl)-4,5-diphenyl-1H-imidazole2.590
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole294
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole295
Data from a study on lemon juice as a biocatalyst.[15]

III. Conclusion and Future Outlook

The synthesis of imidazole derivatives has evolved significantly from classical, high-temperature condensations to highly efficient, catalyzed, and environmentally benign methodologies. The choice of synthetic route will depend on the desired substitution pattern, scale of the reaction, and available resources. Modern approaches, such as microwave-assisted synthesis and the use of heterogeneous or biocatalysts, offer compelling advantages in terms of speed, yield, and sustainability. As the demand for novel imidazole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and green synthetic protocols will remain a key area of research.

IV. References

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Available at: --INVALID-LINK--

  • Magnetic polyborate nanoparticles as a green and efficient catalyst for one-pot four-component synthesis of highly substituted imidazole derivatives. RSC Advances. Available at: --INVALID-LINK--

  • Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences. Available at: --INVALID-LINK--

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Available at: --INVALID-LINK--

  • Synthesis of triphenyl imidazole. Slideshare. Available at: --INVALID-LINK--

  • Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthesis of pyrazines and imidazoles using lemon juice (Citrus limon) as a recyclable catalyst. Shri R.L.T. College of Science, Akola. Available at: --INVALID-LINK--

  • Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Available at: --INVALID-LINK--

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: --INVALID-LINK--

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: --INVALID-LINK--

  • Synthesis of substituted imidazoles via organocatalysis. Organic Letters. Available at: --INVALID-LINK--

  • van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. Synfacts. Available at: --INVALID-LINK--

  • Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: --INVALID-LINK--

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: --INVALID-LINK--

  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved drugs.[1][2][3] Its unique electron-rich aromatic system allows it to engage with a multitude of biological targets through various non-covalent interactions, making it a versatile core for drug design.[2][4] Within this esteemed class of heterocycles, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid emerges as a particularly valuable building block for researchers and drug development professionals.

This guide provides an in-depth exploration of this scaffold, detailing its properties, strategic applications, and field-proven protocols to empower its use in drug discovery campaigns. The molecule's structure is deceptively simple, yet it offers a powerful combination of features: a stable 2-oxo-imidazole core that can participate in hydrogen bonding, and a strategically placed carboxylic acid that serves as both a key interaction point and a versatile chemical handle for synthetic elaboration.[5] This dual functionality makes it an ideal starting point for developing novel therapeutics across diverse disease areas, including oncology, inflammation, and infectious diseases.[6][7][8]

Physicochemical Profile & Biological Rationale

Understanding the fundamental properties of a scaffold is critical for its effective deployment in drug design.

Key Physicochemical Properties

The properties of this compound make it an excellent candidate for fragment-based screening and subsequent lead optimization.[5][9][10]

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[5][10]
Molecular Weight 128.09 g/mol [5][10]
Appearance Light yellow to brown powder[5]
Melting Point 260 °C (decomposition)[9]
Hydrogen Bond Donors 3[10]
Hydrogen Bond Acceptors 3[10]
CAS Number 39828-47-2[5]
Rationale for Use in Drug Discovery

The decision to use this scaffold is grounded in several key strategic advantages:

  • Bioactivity of the Core: The 2-oxo-imidazole motif is not merely a structural placeholder; it is a known pharmacophore. Derivatives have been identified as potent inhibitors of enzymes like matrix metalloproteinases (MMPs) and kinases.[11][12] Furthermore, recent studies have highlighted the significant antioxidant capacity of 2-oxo-imidazole containing dipeptides, suggesting the 2-oxo group plays a direct role in modulating oxidative stress pathways.[13][14][15] This inherent bioactivity provides a strong starting point for inhibitor design.

  • Synthetic Tractability: The carboxylic acid functionality is the scaffold's primary asset for chemical modification.[5] It allows for robust and predictable derivatization via amide coupling, esterification, or reduction, enabling rapid exploration of structure-activity relationships (SAR). This ease of modification is crucial for efficiently optimizing initial hits into potent lead compounds.

  • Bioisosteric Potential: A carboxylic acid can be a liability in drug candidates due to poor membrane permeability or rapid metabolism.[16] However, it serves as an excellent bioisostere for other acidic functional groups like tetrazoles or can be replaced by non-classical isosteres such as 5-oxo-1,2,4-oxadiazoles to fine-tune physicochemical properties while maintaining biological activity.[17] The scaffold provides a platform to explore these critical isosteric replacements.

Application Workflow: From Fragment to Lead

This scaffold is ideally suited for a Fragment-Based Drug Discovery (FBDD) approach.[18] FBDD leverages small, low-complexity molecules to identify low-affinity but high-quality starting points, which are then optimized into high-affinity leads.[18][19]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization FragScreen Fragment Screening (e.g., SPR, NMR) HitVal Hit Validation (Biochemical Assay) FragScreen->HitVal Primary Hits SAR_Synth SAR via Synthesis (Protocol 1) HitVal->SAR_Synth Validated Hits LeadOpt Lead Optimization (ADME, PK) SAR_Synth->LeadOpt Potent Leads Candidate Drug Candidate LeadOpt->Candidate Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Adaptors Receptor->Upstream KinaseX Kinase X Upstream->KinaseX Downstream Downstream Kinase KinaseX->Downstream TF Transcription Factor Downstream->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->KinaseX Inhibition

References

The Versatile Building Block: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, heterocyclic scaffolds hold a place of prominence due to their diverse chemical reactivity and their prevalence in biologically active natural products and pharmaceuticals. 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is one such building block of increasing importance. Its unique structural arrangement, featuring a cyclic urea (imidazolone) core appended with a carboxylic acid, offers a rich platform for chemical diversification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate, complete with detailed protocols and mechanistic insights.

The stability of the 2-oxo-imidazole core, combined with the reactive handle of the carboxylic acid, makes this molecule an ideal starting point for the construction of more complex molecular architectures.[1] It serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders, and is utilized in biochemical research for studies on enzyme inhibition and protein interactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39828-47-2--INVALID-LINK--
Molecular Formula C₄H₄N₂O₃--INVALID-LINK--
Molecular Weight 128.09 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 260 °C (decomposes)--INVALID-LINK--
Solubility Soluble in water and some organic solvents like ethanol and DMSO.--INVALID-LINK--

Core Application: Synthesis of Bioactive Amides

A primary application of this compound is its use in the synthesis of amide derivatives. The amide bond is a cornerstone of peptide and protein structures and is a prevalent feature in a vast number of approved drugs. The carboxylic acid moiety of the title compound can be readily activated to facilitate coupling with a wide range of primary and secondary amines, including amino acid esters, to generate libraries of novel compounds for biological screening.

Mechanistic Rationale for Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as acyl transfer agents, forming activated esters that are less prone to side reactions and racemization. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective activators.

Diagram 1: General Mechanism of EDC/HOBt-Mediated Amide Coupling

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt - Urea Amide R-CONH-R' (Amide Product) O_Acylisourea->Amide + R'-NH₂ (direct, potential side reactions) HOBt HOBt Active_Ester->Amide + R'-NH₂ - HOBt Amine R'-NH₂ (Amine) Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol provides a general method for the synthesis of amides from this compound using EDC and HOBt.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (1.1 equivalents) to liberate the free base. Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Table 2: Representative Amide Coupling Reactions

AmineCoupling ReagentsSolventTime (h)Yield (%)
BenzylamineEDC, HOBt, DIPEADMF1285
(R)-Methyl phenylalaninateHATU, DIPEADCM690
MorpholineEDC, HOBt, DIPEADMF1878
AnilineT3P, PyridineEtOAc2465

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Application in the Synthesis of Complex Natural Products: The Case of Palau'amine

The marine natural product palau'amine is a complex pyrrole-imidazole alkaloid with potent immunosuppressive activity. Its intricate, highly strained hexacyclic core has made it a formidable target for total synthesis. While the total synthesis of palau'amine has been achieved, it highlights the utility of functionalized imidazole building blocks. In one of the key steps of a reported synthesis, a complex carboxylic acid intermediate containing a pyrrole and an imidazole moiety undergoes a macrolactamization.[2] This crucial amide bond formation is achieved using standard peptide coupling reagents, EDC and HOBt, demonstrating the applicability of the protocols described above to the construction of highly complex and strained molecular architectures.[2]

Diagram 2: Retrosynthetic Analysis Highlighting a Key Amide Bond Formation

Palauamine_Retro Palauamine Palau'amine (Target Molecule) Macrocycle Macrolactam Intermediate Palauamine->Macrocycle Transannular Cyclization Precursor Amino-Carboxylic Acid Precursor Macrocycle->Precursor Macrolactamization (Amide Bond Formation) BuildingBlocks Functionalized Imidazole & Pyrrole Building Blocks Precursor->BuildingBlocks Fragment Coupling

Caption: Retrosynthetic analysis of Palau'amine.

Further Synthetic Transformations: Esterification and Decarboxylation

Beyond amide formation, the carboxylic acid handle of this compound allows for other important synthetic transformations.

Esterification

The synthesis of esters is another fundamental transformation in organic chemistry. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method. This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used as the solvent, or water is removed as it is formed.

Protocol 2: Fischer Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: Suspend this compound (1.0 equivalent) in the desired alcohol (used in large excess as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Decarboxylation

Under certain conditions, the carboxylic acid group can be removed through decarboxylation. This reaction is often facilitated by heating and can be influenced by the presence of other functional groups on the heterocyclic ring. This transformation can be useful for accessing 2,3-dihydro-1H-imidazol-2-one, a valuable scaffold in its own right.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and chemical biology. The protocols outlined in this application note provide a practical guide for the effective utilization of this important heterocyclic scaffold. The successful application of related structures in the total synthesis of complex natural products like palau'amine underscores the immense potential of this and similar building blocks in addressing challenging synthetic problems.

References

Application Note: A Framework for Evaluating 2-Oxo-Imidazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Antioxidant Capacity

Imidazole-containing dipeptides (IDPs), such as carnosine and anserine, are endogenous biomolecules recognized for their significant roles in physiological homeostasis, particularly through their antioxidant and anti-glycation activities. Recent investigations have unveiled a class of their oxidized derivatives, 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), which exhibit markedly superior antioxidant capabilities compared to their precursors.[1][2][3] For instance, 2-oxo-IDPs have demonstrated potent inhibitory activity against peroxynitrite-dependent tyrosine nitration, a key process in nitrative stress-related pathologies.[4] Furthermore, these derivatives show enhanced resistance to enzymatic degradation, suggesting greater bioavailability and sustained biological effects.[5]

This enhanced stability and potent reactivity position 2-oxo-imidazole derivatives as compelling candidates for enzyme inhibition, extending their functional relevance beyond simple radical scavenging. Their mechanism may involve direct interaction with enzyme active sites or interference with redox-sensitive catalytic cycles. This application note provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to design, execute, and validate enzyme inhibition assays for 2-oxo-imidazole compounds. We will focus on a highly sensitive fluorescence-based assay, explaining the causality behind each protocol step to ensure robust and reproducible data generation.[6]

Part 1: Assay Principles & Design Considerations

An enzyme inhibition assay quantifies how a compound, the inhibitor, reduces the rate of an enzyme-catalyzed reaction.[7] The core principle is to measure the rate of substrate consumption or product formation over time and compare the rates in the presence and absence of the inhibitor.[8]

The Rationale for a Fluorescence-Based Approach

For screening and characterizing novel inhibitors, fluorescence-based assays offer several distinct advantages over traditional colorimetric methods:

  • Enhanced Sensitivity: Fluorometric assays are generally much more sensitive, allowing for the use of lower enzyme and substrate concentrations.[9][10] This is critical when working with potent inhibitors or expensive reagents.

  • Continuous Monitoring: The generation of a fluorescent product can be monitored in real-time, providing detailed kinetic data.[9]

  • Wider Dynamic Range: These assays often have a broader signal-to-background ratio, improving data quality.

The assay described here will utilize a fluorogenic substrate that is cleaved by the target enzyme to release a highly fluorescent molecule. The inhibitor's efficacy is determined by its ability to decrease the rate of fluorescence generation.

Self-Validating System: The Critical Role of Controls

To ensure the trustworthiness of results, every assay plate must include a set of controls that validate the experiment.[11] Without proper controls, calculating inhibition is impossible.[7]

  • 100% Activity Control (Negative Control): Contains the enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the inhibitor, but no inhibitor. This well defines the maximum reaction rate (Vmax).

  • 0% Activity Control (Background Control): Contains the substrate and vehicle in assay buffer but no enzyme. This accounts for any non-enzymatic substrate degradation or intrinsic fluorescence, establishing the baseline.

  • Positive Control (Optional but Recommended): Includes a known inhibitor of the target enzyme. This control validates that the assay system is responsive to inhibition.

Part 2: A Generalized Protocol for Fluorometric Enzyme Inhibition Assay

This protocol provides a step-by-step methodology for determining the inhibitory potential of a 2-oxo-imidazole derivative against a generic hydrolytic enzyme in a 96-well microplate format.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) prep_inhibitor Create Inhibitor Serial Dilutions prep_reagents->prep_inhibitor add_enzyme Dispense Enzyme & Inhibitor to Plate prep_inhibitor->add_enzyme pre_incubate Pre-incubate (Allow Binding) add_enzyme->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate read_plate Kinetic Read (Measure Fluorescence) add_substrate->read_plate calc_rate Calculate Reaction Rates (Slope of Progress Curve) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50 G cluster_0 Conceptual Mechanism of Inhibition Enzyme Enzyme (E) ES_Complex E-S Complex Enzyme->ES_Complex + S Substrate Substrate (S) Product Fluorescent Product (P) Inhibitor {2-Oxo-Imidazole (I)} EI_Complex E-I Complex (Inactive) ES_Complex->Enzyme + P Enzymeright->EI_Complex + I

References

Topic: Analytical Methods for the Quantification of 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the quantitative analysis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2), a key intermediate in pharmaceutical synthesis and a compound of interest in biochemical research.[1] We move beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. Detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. Furthermore, this guide establishes a robust methodology for method validation in accordance with international regulatory standards, ensuring the generation of accurate, reliable, and reproducible data.

Introduction and Scientific Context

This compound is a heterocyclic organic compound whose structural motif is a building block in the synthesis of various bioactive molecules.[1] Its presence as a key intermediate or a potential impurity in active pharmaceutical ingredients (APIs) necessitates precise and reliable quantification. Accurate measurement is critical for process chemistry optimization, stability testing, quality control of final products, and pharmacokinetic studies.

The analytical challenge lies in the compound's polarity, conferred by the carboxylic acid and imidazole functionalities. This guide details chromatographic approaches that are ideally suited to retain and resolve such polar analytes, providing both high-throughput screening and highly sensitive, specific quantification.

Physicochemical Properties

Understanding the molecule's intrinsic properties is the foundation for logical method development.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₄H₄N₂O₃[2]
Molecular Weight 128.09 g/mol [2][3]
Appearance Light yellow to brown powder[1]
CAS Number 39828-47-2[3]
pKa The carboxylic acid group (pKa ~2-4) and the imidazole N-H group (pKa ~7) dictate the molecule's charge state at a given pH. This is critical for ion-exchange chromatography and for optimizing ionization in mass spectrometry.Structural Analogy
UV Absorbance (λmax) Expected in the range of 210-250 nm, characteristic of the imidazole ring system. The exact λmax should be determined empirically by scanning a standard solution.Structural Analogy
Solubility Soluble in aqueous bases and polar organic solvents like methanol or DMSO.Structural Analogy

Core Analytical Technique: Reverse-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse method for routine purity analysis and quantification in quality control settings due to its robustness, precision, and cost-effectiveness.[4] For a polar compound like this compound, a reverse-phase method with an acidic mobile phase is optimal.

Causality Behind Experimental Choices:

  • Column: A C18 column is the standard for reverse-phase chromatography. The nonpolar stationary phase provides retention for a wide range of molecules.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) serves a crucial purpose: it suppresses the ionization of the carboxylic acid group (-COOH).[5] This renders the molecule less polar, thereby increasing its retention on the nonpolar C18 stationary phase and leading to sharper, more symmetrical peaks.

  • Detector: UV detection is simple and effective, provided the analyte has a suitable chromophore, which the imidazole ring system does.[6] A wavelength of ~210 nm is often a good starting point for many organic molecules.[4]

Workflow for HPLC-UV Analysis

The following diagram outlines the logical flow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., 50:50 Water/ACN) Sample->Dissolve_Sample Std Weigh Reference Standard Dissolve_Std Dissolve in Diluent Std->Dissolve_Std Filter_Sample Filter (0.45 µm Syringe Filter) Dissolve_Sample->Filter_Sample Filter_Std Filter (0.45 µm Syringe Filter) Dissolve_Std->Filter_Std Inject Inject into HPLC Filter_Sample->Inject Analysis Samples Filter_Std->Inject Calibration Standards HPLC HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC->Inject Detect UV Detection (e.g., 210 nm) Inject->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: General workflow for HPLC-UV quantification.

Protocol: HPLC-UV Quantification

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (verify with PDA scan of a standard).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

2. Preparation of Solutions:

  • Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices (e.g., plasma, tissue homogenates) or detecting trace-level impurities, LC-MS/MS is the method of choice.[7][8]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is ideal for polar, thermally labile molecules. Given the acidic proton on the carboxylic acid group, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[9] We select the [M-H]⁻ ion (precursor ion) in the first quadrupole, fragment it in the collision cell, and monitor a specific, stable fragment ion (product ion) in the third quadrupole. This precursor → product transition is a unique signature of the analyte, virtually eliminating matrix interferences.[7]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap UPLC UPLC Separation Evap->UPLC ESI ESI Source (Negative Mode) UPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS Integrate Integrate Analyte & IS Peaks MSMS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify from Calibration Curve Ratio->Quantify

Caption: Workflow for sensitive LC-MS/MS quantification.

Protocol: LC-MS/MS Quantification

1. Instrumentation and Conditions:

  • LC System: UPLC/HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A fast gradient is typically used (e.g., 5% to 95% B in 3-5 minutes).

2. Mass Spectrometer Parameters (Negative Ion Mode):

  • Precursor Ion (Q1): m/z 127.0 ([M-H]⁻ for C₄H₄N₂O₃).

  • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment is the loss of CO₂ (m/z 83.0).

  • Ion Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add an internal standard (a stable isotope-labeled version of the analyte is ideal).[7]

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

4. Analysis and Quantification:

  • Develop a calibration curve using standards prepared in the same matrix (e.g., blank plasma) that has been subjected to the same extraction procedure.

  • Plot the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Quantify unknown samples using the resulting regression equation.

Analytical Method Validation

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[11] It is a mandatory requirement in the pharmaceutical industry to ensure data integrity.[12][13] The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[14]

Validation Workflow

Validation_Workflow cluster_params Core Validation Parameters Specificity Specificity/ Selectivity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (% Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantitation (LOQ) LOQ->Report Robustness Robustness Robustness->Report Method Optimized Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: The validation process ensures method suitability.

Validation Parameter Protocols

The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterProtocolAcceptance Criteria
Specificity Analyze blank matrix, analyte, and analyte spiked with potential impurities/degradants. Ensure no interference at the analyte's retention time.[12]Peak for the analyte is pure and well-resolved from other components (Resolution > 2).
Linearity Analyze at least 5 concentrations across the expected range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy Analyze samples with known added amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.). Calculate percent recovery.Recovery typically within 98.0% to 102.0% for API assay.
Precision Repeatability: 6 replicate analyses at 100% of the target concentration. Intermediate: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2%.
LOD Determined based on signal-to-noise ratio (typically S/N = 3) or standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy. Typically S/N = 10.[14]RSD ≤ 10% at this concentration.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.Results should remain unaffected by small, deliberate variations.

References

Crystallization methods for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Crystallization Methods for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization for a Key Synthetic Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure serves as a versatile scaffold and a valuable precursor for the synthesis of more complex bioactive molecules, including novel therapeutic agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, controlling the solid-state properties is paramount. Crystallization is the most critical process for purification, isolating the desired polymorph, and defining physical characteristics such as particle size, morphology, and stability, which directly impact downstream processing and bioavailability.[2][3]

This guide provides an in-depth exploration of various crystallization methodologies tailored for this compound. Moving beyond simple step-by-step instructions, this document elucidates the underlying principles of each technique, the rationale for experimental choices, and robust protocols designed for reproducibility and optimization.

Compound Profile: Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation for developing a successful crystallization strategy.

PropertyValueSource
CAS Number 39828-47-2[4][5]
Molecular Formula C₄H₄N₂O₃[5]
Molecular Weight 128.09 g/mol [5]
Appearance Light yellow to brown solid/powder[1]
Melting Point 260 °C (with decomposition)[4]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)[4]

The presence of both carboxylic acid and amide-like functionalities within the imidazole ring structure imparts a high degree of polarity and the capacity for strong hydrogen bonding. This dictates its solubility in polar, protic solvents and is a key consideration for solvent selection in the following protocols.

Core Principles: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[6] Supersaturation, the state where the solute concentration exceeds its equilibrium solubility, is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[6][7] The rate at which supersaturation is achieved and the level it reaches dictate the final crystal size, number, and quality.[2][8] The methods described below each employ a different strategy to generate this essential supersaturated state.

Methodology 1: Cooling Crystallization

This is the most common and straightforward crystallization technique, ideal for compounds that exhibit a significant increase in solubility with temperature.[9] The principle is simple: dissolve the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, then allow it to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystallization.[10][11]

Causality Behind Experimental Choices
  • Solvent Selection: The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3] Given the compound's known solubility, water and ethanol are excellent starting points. Water is non-toxic and inexpensive, while ethanol can be easier to remove during drying.

  • Cooling Rate: A slow cooling rate is crucial.[2] Rapid cooling generates high levels of supersaturation quickly, favoring rapid nucleation over growth and often resulting in a large number of small, potentially impure crystals.[2][9] Insulating the flask promotes slow, controlled cooling, allowing for the growth of larger, more well-defined crystals.[3]

Experimental Workflow: Cooling Crystallization

cluster_prep Preparation cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation & Drying p1 Place impure solid in Erlenmeyer flask d1 Add minimum amount of hot solvent to solid p1->d1 p2 Heat solvent with boiling stones separately d2 Heat mixture gently until solid fully dissolves d1->d2 Iterate if needed c1 Cover flask and allow to cool slowly to RT d2->c1 c2 Place in ice bath to maximize crystal yield c1->c2 i1 Collect crystals via vacuum filtration c2->i1 i2 Wash with ice-cold solvent i1->i2 i3 Dry crystals under vacuum i2->i3 cluster_prep Preparation cluster_addition Induce Crystallization cluster_growth Crystal Growth cluster_isolate Isolation & Drying p1 Dissolve compound in minimum 'good' solvent (e.g., DMSO) a1 Add 'poor' anti-solvent (e.g., Acetone) dropwise p1->a1 p2 Ensure solution is clear and fully dissolved a2 Stir solution gently during addition a1->a2 a3 Observe for turbidity/ _crystal formation_ a2->a3 g1 Stop addition once turbidity persists a3->g1 g2 Allow solution to stand undisturbed for growth i1 Collect crystals via vacuum filtration g2->i1 i2 Wash with anti-solvent i1->i2 i3 Dry crystals under vacuum i2->i3 cluster_prep Preparation cluster_setup System Setup cluster_diffusion Diffusion & Growth cluster_isolate Isolation p1 Prepare a concentrated solution in a 'good', less volatile solvent (e.g., DMSO) in a small vial s1 Place the small, open vial inside a larger jar p1->s1 s2 Add a volatile anti-solvent (e.g., Diethyl Ether) to the bottom of the larger jar s1->s2 s3 Seal the larger jar tightly s2->s3 d1 Store the sealed system undisturbed at constant temp. s3->d1 d2 Anti-solvent vapor slowly diffuses into the sample vial d1->d2 d3 Crystals form over several days to weeks d2->d3 i1 Carefully open the system once crystals have formed d3->i1 i2 Quickly decant the mother liquor i1->i2 i3 Isolate and dry the crystals i2->i3

References

Application Notes and Protocols for 2-oxo-imidazole-4-carboxylic acid in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative

2-Oxo-imidazole-4-carboxylic acid is a heterocyclic organic compound characterized by an imidazole ring with a ketone group at the second position and a carboxylic acid substituent at the fourth position. While extensively utilized as a versatile building block in pharmaceutical and biochemical research for the synthesis of bioactive molecules, its application in agricultural chemistry is an emerging field of significant interest.[1][2][3][4] This document provides a comprehensive overview of its potential applications as a plant biostimulant for enhancing crop resilience and as a foundational scaffold for the development of novel agrochemicals. The protocols and mechanistic insights presented herein are intended to guide researchers and drug development professionals in exploring the agricultural utility of this promising compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-oxo-imidazole-4-carboxylic acid is fundamental for its application in agricultural formulations and for the design of experimental protocols.

PropertyValue
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
Appearance White solid powder
Solubility Soluble in polar organic solvents (e.g., alcohols, ketones)
CAS Number 39828-47-2

Source:[1][3]

Caption: Chemical structure and properties of 2-oxo-imidazole-4-carboxylic acid.

Part 1: Application as a Plant Biostimulant

The exploration of 2-oxo-imidazole-4-carboxylic acid as a plant growth regulator is a promising avenue for enhancing crop productivity and resilience to environmental stressors.[5] Plant biostimulants are substances that stimulate natural plant processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality.

Hypothesized Mechanism of Action: The Antioxidant Defense Pathway

While the precise mechanism of action of 2-oxo-imidazole-4-carboxylic acid in plants is yet to be fully elucidated, a compelling hypothesis centers on its potential to bolster the plant's intrinsic antioxidant defense system. This is extrapolated from the well-documented, potent antioxidant activity of structurally related compounds, namely 2-oxo-imidazole-containing dipeptides.[6][7][8][9][10]

Environmental stressors such as drought, salinity, and extreme temperatures lead to the overproduction of reactive oxygen species (ROS) in plants, causing oxidative damage to cells and impairing growth. 2-Oxo-imidazole-4-carboxylic acid may act as a direct ROS scavenger or, more likely, upregulate the expression and activity of endogenous antioxidant enzymes.

G stress Abiotic Stress (Drought, Salinity, etc.) ros Increased ROS Production (Reactive Oxygen Species) stress->ros damage Oxidative Damage (Lipid peroxidation, protein damage) ros->damage compound 2-oxo-imidazole- 4-carboxylic acid antioxidant_enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, APX) compound->antioxidant_enzymes scavenging Direct ROS Scavenging compound->scavenging antioxidant_enzymes->ros Neutralizes stress_tolerance Enhanced Stress Tolerance and Improved Growth antioxidant_enzymes->stress_tolerance scavenging->ros Mitigates G Experimental Workflow for Biostimulant Evaluation start Start prep Prepare Stock and Working Solutions start->prep seed_germination Seed Germination and Seedling Growth Assay prep->seed_germination stress_assay Drought Stress Tolerance Assay prep->stress_assay data_collection Data Collection seed_germination->data_collection stress_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end G Synthesis Workflow for 2-oxo-imidazole-4-carboxylic acid start Start cyclization Cyclization of Ethyl 2-amino-3-oxobutanoate with Potassium Cyanate start->cyclization hydrolysis Ester Hydrolysis with NaOH cyclization->hydrolysis acidification Acidification and Precipitation hydrolysis->acidification isolation Isolation and Purification acidification->isolation characterization Product Characterization (NMR, MS, MP) isolation->characterization end End Product characterization->end

References

Application Note: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid as a Novel Monomer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a versatile heterocyclic compound recognized for its utility as a building block in the synthesis of bioactive molecules and pharmaceuticals.[1][2][3] Its rigid ring structure and the presence of reactive functional groups—a carboxylic acid and two amide-like protons—present an untapped potential for its use as a monomer in polymer science. The incorporation of such imidazole moieties into polymer backbones is a promising strategy for developing high-performance materials with enhanced thermal stability and specific functional properties.[4][5] This application note explores the prospective use of this compound in the synthesis of novel polyamides and other polymers, providing theoretical frameworks and detailed protocols for their preparation and characterization.

Chemical and Physical Properties of the Monomer:

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[6]
Molecular Weight 128.09 g/mol [6]
Appearance Solid
Melting Point 260 °C (decomposes)[3]
CAS Number 39828-47-2[2]

Prospective Polymerization Pathways

The bifunctional nature of this compound allows for its participation in step-growth polymerization reactions. The carboxylic acid group can readily react with amines or alcohols, while the N-H groups in the imidazole ring can potentially react with acyl chlorides or other electrophiles.

Polyamide Synthesis via Condensation Polymerization

The most direct application of this compound in polymer science is as a di-acid monomer (or a functional equivalent) in the synthesis of polyamides. By reacting it with a diamine, a polyamide with imidazole moieties integrated into the polymer backbone can be formed. These polymers are expected to exhibit high thermal stability and rigidity due to the heterocyclic nature of the monomer.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Monomer1 2-Oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid Polymer Polyamide with Imidazole Moieties Monomer1->Polymer Polycondensation Monomer2 Diamine (H₂N-R-NH₂) Monomer2->Polymer Water H₂O Polymer->Water Byproduct

Caption: Proposed polycondensation of this compound with a diamine.

Protocol for Polyamide Synthesis:

Objective: To synthesize a polyamide by reacting this compound with a selected diamine (e.g., hexamethylenediamine).

Materials:

  • This compound

  • Hexamethylenediamine

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Lithium chloride (LiCl)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, etc.)

Procedure:

  • Drying: Dry all glassware thoroughly in an oven at 120 °C and cool under a stream of nitrogen.

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and an equimolar amount of hexamethylenediamine in anhydrous DMAc containing 5% (w/v) LiCl. The LiCl is added to improve the solubility of the resulting polyamide.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of DCC dissolved in a small amount of anhydrous DMAc. DCC acts as a coupling agent to facilitate the formation of the amide bond.

  • Polymerization: Allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C. Maintain the reaction under a nitrogen atmosphere with constant stirring for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, DCC, and the dicyclohexylurea byproduct.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (presence of C=O and N-H stretching bands) and the incorporation of the imidazole ring.

  • NMR Spectroscopy: To elucidate the detailed structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Polymers containing imidazole or benzimidazole rings are known to have high decomposition temperatures.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. A high Tg is expected due to the rigid imidazole moiety.[4][5]

Potential Applications in Drug Delivery and Biomedical Materials

The presence of the imidazole ring in the polymer backbone opens up possibilities for applications in the biomedical field. Imidazole derivatives are known for their wide range of biological activities.[7] Polymers containing these moieties could be explored for:

  • Drug Delivery: The carboxylic acid group, if not fully reacted, or the N-H groups in the imidazole ring could serve as sites for drug conjugation. The polymer could act as a backbone for a polymer-drug conjugate, potentially offering controlled release and improved pharmacokinetics.

  • Biocompatible Materials: The biocompatibility of these novel polymers would need to be assessed. However, related functional polymers have been shown to be non-cytotoxic and have potential in tissue engineering and as coatings for medical devices.[8]

  • pH-Responsive Materials: The imidazole ring has a pKa in the physiological range, which could impart pH-responsive properties to the polymer, making it a candidate for smart drug delivery systems that release their payload in specific pH environments (e.g., tumor microenvironments).

Workflow for Evaluating Biomedical Potential:

G Start Synthesized Polymer Char Structural and Thermal Characterization (FTIR, NMR, TGA, DSC) Start->Char Sol Solubility and Processability Studies Char->Sol Bio_eval Biocompatibility Assessment (Cytotoxicity Assays) Sol->Bio_eval Drug_conj Drug Conjugation Studies Bio_eval->Drug_conj pH_resp pH-Responsiveness Evaluation Drug_conj->pH_resp End Application in Drug Delivery or Biomedical Devices pH_resp->End

Caption: Workflow for the evaluation of imidazole-containing polymers for biomedical applications.

Conclusion

While the direct use of this compound as a monomer in polymer science is not yet established in the literature, its chemical structure presents a compelling case for its potential in creating novel high-performance polymers. The protocols and characterization methods outlined in this application note provide a foundational framework for researchers to explore this promising area. The resulting polymers, with their anticipated high thermal stability and functional imidazole moieties, could find applications in advanced materials and biomedical engineering. Further research is warranted to synthesize and characterize these novel polymers and to fully evaluate their properties and potential applications.

References

Application Note: A Detailed Protocol for 1H NMR Analysis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of more complex bioactive molecules, including potential therapeutic agents.[1][2][3] Accurate structural elucidation and purity assessment are critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the unambiguous characterization of such organic molecules.

This application note provides a comprehensive, field-proven protocol for the acquisition and interpretation of the 1H NMR spectrum of this compound. The methodology is designed to yield high-quality, reproducible data suitable for structural verification and purity analysis. We will delve into the rationale behind the choice of solvent, sample preparation, acquisition parameters, and spectral interpretation, providing a self-validating system for researchers.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for designing an effective NMR experiment.

PropertyValueSource
Molecular Formula C4H4N2O3PubChem[4]
Molecular Weight 128.09 g/mol PubChem[4], Sigma-Aldrich[5]
Appearance Light yellow to brown powderChem-Impex[1]
Melting Point ~260-270 °C (with decomposition)BIOSYNCE[2], Crysdot
CAS Number 39828-47-2Sigma-Aldrich[5]

Experimental Design and Rationale

The molecular structure of this compound contains several key protons whose chemical environment will be reflected in the 1H NMR spectrum: a vinyl proton on the imidazole ring, two N-H protons of the cyclic urea moiety, and an acidic proton of the carboxylic acid group. The presence of multiple exchangeable protons (N-H and O-H) necessitates careful selection of the NMR solvent.

Solvent Selection: The Critical Choice of DMSO-d6

For molecules containing acidic protons, such as carboxylic acids and amides, the choice of deuterated solvent is paramount. Protic solvents like D2O or CD3OD can lead to the rapid exchange of the labile -COOH and -NH protons with deuterium, causing their signals to broaden or disappear entirely from the spectrum.[6][7]

Therefore, dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent. Its aprotic, polar nature effectively dissolves the analyte while minimizing the rate of proton exchange. This allows for the observation of the signals from the carboxylic acid and N-H protons, which are often crucial for complete structural confirmation. Additionally, the residual proton signal of DMSO-d6 at approximately 2.50 ppm serves as a convenient internal reference.[8]

Step-by-Step Experimental Protocol

This protocol is designed for a standard 400-600 MHz NMR spectrometer.

Materials and Equipment
  • Analyte: this compound (purity ≥95%)[1][9]

  • Solvent: DMSO-d6 (99.8% D)

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Vortex mixer

  • Pipettes and tips

  • Balance (analytical, 4 decimal places)

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before analysis.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

  • Optional Internal Standard: If precise chemical shift referencing is required, a small amount of TMS can be added. However, for routine characterization, referencing to the residual DMSO-d6 peak is standard practice.[8]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended as a starting point and can be optimized as needed.

ParameterRecommended ValueRationale
Spectrometer Frequency 400-600 MHzHigher fields provide better signal dispersion and sensitivity.
Pulse Program Standard 1D proton (e.g., 'zg30')A simple 30° pulse angle is a good compromise between signal intensity and relaxation time.
Acquisition Time (AQ) 2-4 secondsEnsures good digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for nearly complete T1 relaxation of protons, crucial for accurate integration.
Number of Scans (NS) 16-64Sufficient to achieve a good signal-to-noise ratio for a 5-10 mg sample.
Spectral Width (SW) 16-20 ppmA wide spectral window is necessary to capture the highly deshielded carboxylic acid proton.
Temperature 298 K (25 °C)Standard operating temperature.

Data Processing and Spectral Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d6 peak to 2.50 ppm.

  • Integration: Integrate all observed signals to determine the relative proton ratios.

  • Peak Picking: Identify the chemical shift (in ppm) for each signal.

Expected 1H NMR Spectrum and Signal Assignments

The structure of this compound suggests the presence of four distinct signals.

Caption: Workflow for 1H NMR analysis.

Based on established principles of NMR spectroscopy for carboxylic acids and imidazole derivatives, the following assignments are anticipated:[6][7][10]

  • ~12.0-13.0 ppm (singlet, broad, 1H): This highly deshielded signal corresponds to the carboxylic acid proton (-COOH) . Its broadness is a result of hydrogen bonding and potential slow exchange.[7][11]

  • ~10.0-11.0 ppm (singlet, broad, 2H): This signal is attributed to the two equivalent N-H protons of the cyclic urea moiety. Their broadness is also due to exchange phenomena and quadrupolar effects from the nitrogen atoms.

  • ~7.5-8.0 ppm (singlet, 1H): This signal is assigned to the vinyl proton (-CH=) on the imidazole ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the ring nitrogens.[12][13]

The integration of these peaks should yield a ratio of approximately 1:2:1, corresponding to the COOH, NH, and CH protons, respectively.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several self-validating steps:

  • Disappearance of Exchangeable Protons: To confirm the assignment of the -COOH and N-H signals, a D2O exchange experiment can be performed. Adding a drop of D2O to the NMR tube and re-acquiring the spectrum will result in the disappearance of the signals at ~12-13 ppm and ~10-11 ppm due to the rapid exchange of these protons with deuterium.[6][7]

  • Reproducibility: The use of a standardized sample concentration and defined acquisition parameters ensures that the experiment is reproducible between different operators and spectrometers.

  • Purity Assessment: The presence of unexpected signals in the spectrum can indicate impurities. The relative integration of these signals compared to the analyte signals allows for a semi-quantitative assessment of purity.

Conclusion

This application note provides a robust and reliable protocol for the 1H NMR characterization of this compound. By carefully selecting DMSO-d6 as the solvent and adhering to the outlined sample preparation and data acquisition procedures, researchers can obtain high-quality spectra for unambiguous structural verification and purity assessment. The principles and techniques described herein are fundamental to the rigorous characterization of novel chemical entities in the field of drug discovery and development.

References

Mass spectrometry analysis of 2-oxo-imidazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Mass Spectrometry Analysis of 2-Oxo-Imidazole Compounds

Authored by: A Senior Application Scientist

Introduction: The Rising Significance of 2-Oxo-Imidazole Compounds

Within the landscape of molecular biology and drug development, 2-oxo-imidazole derivatives have emerged as a class of compounds with profound biological importance. These molecules, particularly 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), are oxidized forms of common imidazole-containing dipeptides (IDPs) like carnosine and anserine.[1][2] Found endogenously in various tissues, especially meat, these compounds exhibit significantly higher antioxidant capacity than their precursors.[2][3] This potent activity suggests their critical role in mitigating oxidative stress and has positioned them as key targets in nutritional science, disease prevention research, and pharmaceutical development.[2][4]

The accurate and sensitive quantification of these low-abundance, highly polar molecules in complex biological matrices presents a significant analytical challenge. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-ESI-MS/MS) has become the definitive technique for this purpose.[3] Its high selectivity and sensitivity enable the precise measurement of 2-oxo-IDPs, even at trace levels, and can distinguish them from their more abundant precursors.[4][5]

This guide provides a comprehensive overview and detailed protocols for the analysis of 2-oxo-imidazole compounds using LC-MS/MS. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure trustworthy and reproducible results.

Part 1: The Analytical Workflow - A Strategic Overview

The successful analysis of 2-oxo-imidazole compounds is not merely the result of a single instrument setting but a consequence of a well-designed, multi-stage workflow. Each step is critical for preserving the analyte's integrity and ensuring the final data is accurate and reliable.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample Biological Sample (e.g., Meat, Tissue, Plasma) Homogenize Homogenization (80% Acetonitrile) Sample->Homogenize Protein Precipitation Extract Supernatant Collection (Centrifugation) Homogenize->Extract Isolate Soluble Analytes Purify Purification (Optional) (e.g., Cation Exchange) Extract->Purify Remove Interferences LC HPLC Separation (Amino Acid or C18 Column) Purify->LC Sample Injection MS ESI-MS/MS Detection (Triple Quadrupole) LC->MS Analyte Ionization Data Data Acquisition (MRM Mode) MS->Data Selective Detection Quant Quantification (Stable Isotope Dilution) Data->Quant Absolute Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve a successful synthesis with high purity and yield.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules. Its unique structure, featuring a cyclic urea (2-oxo-imidazole) moiety and a carboxylic acid group, allows for diverse functionalization. However, the synthesis of this polar, multifunctional molecule can present several challenges. This guide provides a systematic approach to troubleshooting common issues encountered during its preparation.

Core Synthesis Pathway: A Plausible Approach

A common and cost-effective strategy for the synthesis of the 2-oxo-imidazole core involves the cyclocondensation of a urea equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. A plausible and frequently utilized route for this compound is outlined below. This pathway is analogous to the well-established synthesis of barbituric acid from diethyl malonate and urea.[1][2]

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis Diethyl 2-aminomalonate Diethyl 2-aminomalonate Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Diethyl 2-aminomalonate->Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Ethanol, Reflux Urea Urea Urea->Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate This compound This compound Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate->this compound 1. Heat 2. Acidify Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH) Aqueous Base (e.g., NaOH)->this compound Acidification (e.g., HCl) Acidification (e.g., HCl) Acidification (e.g., HCl)->this compound

Caption: Plausible synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product in the Cyclocondensation Step

Question: I am attempting the cyclocondensation of diethyl 2-aminomalonate with urea using sodium ethoxide as a base, but I am getting a very low yield of ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate. What could be the issue?

Answer:

Low yields in cyclocondensation reactions for imidazole synthesis can often be attributed to several factors. The choice of solvent and the quality of reagents are critical.[3]

Potential Causes and Solutions:

  • Moisture Contamination: Sodium ethoxide is extremely sensitive to moisture. Any water present in the reaction will consume the base and inhibit the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous ethanol as the solvent and ensure your urea and diethyl 2-aminomalonate are dry.

  • Ineffective Base: The strength and solubility of the base are crucial.

    • Solution: Prepare fresh sodium ethoxide for each reaction. Alternatively, consider using a stronger, non-nucleophilic base like sodium hydride in an anhydrous solvent such as THF, although this requires more stringent handling precautions.

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: While refluxing in ethanol is a good starting point, systematically investigate the effect of temperature. A lower temperature might favor the desired product over side reactions, or a higher boiling point solvent could be necessary.

  • Side Reactions: Diethyl 2-aminomalonate can undergo self-condensation or other side reactions under basic conditions.

    • Solution: Add the diethyl 2-aminomalonate slowly to the mixture of urea and sodium ethoxide to maintain a low concentration of the malonate and minimize self-condensation.

Experimental Protocol: Cyclocondensation

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly prepared sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Add dry urea (1.0 equivalent) to the stirred solution.

  • From the dropping funnel, add a solution of diethyl 2-aminomalonate (1.0 equivalent) in anhydrous ethanol dropwise over 30-60 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, neutralize with a suitable acid (e.g., acetic acid), and proceed with workup and purification.

Problem 2: Incomplete Hydrolysis of the Ester

Question: I have successfully synthesized ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate, but I am struggling to fully hydrolyze the ester to the carboxylic acid. My NMR spectrum still shows the presence of the ethyl ester signals.

Answer:

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be challenging due to the electronic nature of the heterocyclic ring.

Potential Causes and Solutions:

  • Insufficient Hydrolysis Conditions: The ester may be more resistant to hydrolysis than anticipated.

    • Solution: Increase the concentration of the base (e.g., from 1M to 2-4M NaOH or KOH), prolong the reaction time, and/or increase the reaction temperature. Microwave-assisted hydrolysis can also be an effective method for accelerating this transformation.[4]

  • Product Precipitation: The sodium or potassium salt of the carboxylic acid may precipitate from the reaction mixture, preventing complete hydrolysis.

    • Solution: Add a co-solvent such as methanol or THF to the aqueous base to improve the solubility of the salt.

  • Reversibility: Under acidic workup conditions, there might be some degree of re-esterification if excess ethanol from the previous step is not completely removed.

    • Solution: Ensure the crude ester is thoroughly dried and free of residual ethanol before attempting hydrolysis. After hydrolysis, ensure complete removal of the solvent before acidification.

ParameterStandard ConditionsForcing Conditions
Base 1 M NaOH (aq)2-4 M NaOH or KOH (aq)
Temperature 60-80 °CReflux (>100 °C)
Time 2-4 hours8-24 hours
Co-solvent NoneMethanol or THF

Table 1: Recommended conditions for ester hydrolysis.

Problem 3: Difficulty in Purifying the Final Carboxylic Acid

Question: My final product, this compound, is a polar solid and I'm finding it difficult to purify by conventional methods like silica gel chromatography.

Answer:

The high polarity of the target molecule makes purification by normal-phase silica gel chromatography challenging.[5] Alternative purification strategies are often more effective.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid carboxylic acids.

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents include water, ethanol, or a mixture of polar solvents like ethanol/water or acetic acid/water. Allow the solution to cool slowly to induce crystallization.[6]

  • Acid-Base Extraction: This technique can effectively remove neutral and basic impurities.

    • Procedure: Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution). Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure carboxylic acid.[6]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is a powerful purification technique.

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form.[5]

Purification_Workflow Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Reversed_Phase_Chromatography Reversed-Phase Chromatography Crude_Product->Reversed_Phase_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product Reversed_Phase_Chromatography->Pure_Product

Caption: Purification options for this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material instead of diethyl 2-aminomalonate?

A1: Yes, other malonic acid derivatives could potentially be used. For instance, cyanoacetic acid derivatives have been utilized in the synthesis of related heterocyclic systems.[7] However, the use of diethyl 2-aminomalonate is advantageous as the amino group is already present for the cyclization with urea.

Q2: I observe some decarboxylation of my final product. How can I avoid this?

A2: Decarboxylation of heterocyclic carboxylic acids can be promoted by strong acidic conditions and high temperatures.[8] If you observe gas evolution (CO2) during the acidic workup or subsequent handling, consider the following:

  • Milder Acidification: Use a weaker acid for precipitation, or add the strong acid slowly at a lower temperature (e.g., in an ice bath).

  • Avoid Excessive Heat: When recrystallizing or drying the final product, avoid unnecessarily high temperatures.

Q3: What are the expected spectroscopic signatures for this compound?

A3:

  • ¹H NMR: You should expect to see signals for the two N-H protons of the imidazole ring (which may be broad and exchangeable with D₂O), a signal for the vinyl proton on the imidazole ring, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the two carbonyl carbons (the urea C=O and the carboxylic acid C=O), and the two sp² carbons of the imidazole ring.

  • IR Spectroscopy: Look for characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), and strong C=O stretches for the urea and carboxylic acid (around 1650-1750 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the compound (C₄H₄N₂O₃, MW: 128.09 g/mol ).[9][10]

Q4: What are the safety precautions I should take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium ethoxide and sodium hydride are highly reactive and flammable; handle them with extreme care under an inert atmosphere.

  • Strong acids and bases are corrosive; handle them with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis. The final product may cause skin and eye irritation and may be harmful if swallowed.[9]

References

Technical Support Center: Optimizing the Synthesis of 2-Oxo-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-oxo-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

2-Oxo-imidazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. However, its synthesis can present challenges, leading to suboptimal yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-oxo-imidazole-4-carboxylic acid, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-oxo-imidazole-4-carboxylic acid can stem from several factors, primarily related to starting material quality, reaction conditions, and potential side reactions. A common and effective synthetic route involves the condensation of an α-keto acid, such as glyoxylic acid, with urea.

Causality and Experimental Choices:

  • Starting Material Purity: The purity of glyoxylic acid and urea is paramount. Impurities in glyoxylic acid can lead to the formation of undesired side products. It is recommended to use glyoxylic acid monohydrate of high purity.

  • Reaction Stoichiometry: An excess of urea is often employed to drive the reaction towards the formation of the desired product and minimize the formation of oligomeric byproducts from glyoxylic acid self-condensation. A molar ratio of 1:1.5 to 1:2 of glyoxylic acid to urea is a good starting point.

  • Temperature and Reaction Time: The reaction is typically biphasic, with an initial condensation followed by cyclization and dehydration. The temperature needs to be carefully controlled. Initially, a lower temperature (e.g., 50-60 °C) is favored for the condensation step. Subsequently, the temperature can be raised (e.g., to 90-100 °C) to promote cyclization and dehydration. Prolonged reaction times at high temperatures can lead to degradation of the product. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal reaction time.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. An acidic medium generally favors the condensation and cyclization steps.

Question 2: I am observing significant amounts of byproducts in my crude product. What are these impurities and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Prevention Strategies:

ByproductFormation MechanismPrevention Strategy
Hydantoin-5-acetic acid Rearrangement of the intermediate.Careful control of reaction temperature and pH.
Polymeric materials Self-condensation of glyoxylic acid.Use of excess urea and controlled addition of glyoxylic acid.
Unreacted starting materials Incomplete reaction.Optimize reaction time and temperature. Ensure adequate mixing.
Amide-containing impurities Incomplete cyclization or side reactions of urea.Ensure sufficient heating in the final stage of the reaction to drive cyclization.

One of the primary side reactions is the formation of oxazoles, which can occur under certain conditions. To favor the formation of the imidazole ring, it is crucial to use a sufficient excess of the nitrogen source (urea) and maintain appropriate reaction conditions.[1]

Question 3: I am struggling with the purification of the final product. It seems to be highly polar and difficult to isolate. What are the recommended purification methods?

Answer:

2-Oxo-imidazole-4-carboxylic acid is a polar molecule due to the presence of the carboxylic acid, amide, and imidazole functionalities. This polarity makes extraction with common organic solvents inefficient and can complicate chromatographic purification.

Purification Strategies:

  • Crystallization: This is the most effective method for purifying polar carboxylic acids.[2]

    • Solvent Selection: A good solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Mixtures of water with a miscible organic solvent like ethanol, methanol, or acetone are often effective.

    • pH Adjustment: The solubility of the carboxylic acid is highly pH-dependent. Acidifying the aqueous solution of the crude product to a pH below its pKa (typically around 2-3) will protonate the carboxylate and cause the acid to precipitate. This is a powerful purification technique to remove base-soluble impurities.[2]

  • Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase flash chromatography using a C18-functionalized silica gel can be a viable option.[3] A gradient of water (often with a small amount of an acid like formic acid or TFA to suppress ionization) and a polar organic solvent like acetonitrile or methanol is typically used as the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 2-oxo-imidazole-4-carboxylic acid?

A common and often reliable method is the condensation of an α-keto acid with urea, which is an adaptation of the Bucherer-Bergs reaction for hydantoin synthesis.[4][5] Using glyoxylic acid as the α-keto acid provides a direct route to the desired product.

Q2: What is the underlying mechanism for the synthesis from glyoxylic acid and urea?

The reaction proceeds through several key steps:

  • Condensation: The aldehyde group of glyoxylic acid reacts with one of the amino groups of urea to form a Schiff base intermediate.

  • Cyclization: The second amino group of the urea molecule attacks the carboxylic acid group (or an activated form of it), leading to the formation of the five-membered ring.

  • Dehydration: Elimination of a molecule of water results in the formation of the 2-oxo-imidazole ring.

This mechanism is analogous to the formation of hydantoins from α-keto acids.[4][6]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method. Use a polar solvent system, such as a mixture of ethyl acetate, methanol, and acetic acid, to achieve good separation. Staining with potassium permanganate or viewing under UV light (if the product is UV active) can help visualize the spots. High-performance liquid chromatography (HPLC) provides more quantitative monitoring.

Q4: What are the key safety precautions to consider during this synthesis?

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood, especially if heating is involved.

Experimental Protocol: Synthesis of 2-Oxo-imidazole-4-carboxylic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Glyoxylic acid monohydrate92.069.210.10
Urea60.069.010.15
Deionized Water18.0250 mL-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (9.01 g, 0.15 mol) and deionized water (50 mL).

  • Stir the mixture until the urea is completely dissolved.

  • Add glyoxylic acid monohydrate (9.21 g, 0.10 mol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Increase the temperature to 100 °C and continue stirring for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2.

  • Cool the mixture in an ice bath for 1-2 hours to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture.

Expected Yield: 60-75%

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 2-oxo-imidazole-4-carboxylic acid from glyoxylic acid and urea.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Glyoxylic_Acid Glyoxylic Acid Condensation Condensation Glyoxylic_Acid->Condensation Urea Urea Urea->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration Product 2-Oxo-imidazole- 4-carboxylic Acid Dehydration->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Purity->Optimize_Stoichiometry Purity OK Control_Temp_Time Control Temperature and Reaction Time Optimize_Stoichiometry->Control_Temp_Time Optimized Adjust_pH Adjust Reaction pH Control_Temp_Time->Adjust_pH Controlled Purification Optimize Purification (Crystallization/Chromatography) Adjust_pH->Purification Adjusted Success Improved Yield and Purity Purification->Success Optimized

References

Technical Support Center: Purification of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common and complex purification challenges. This guide is structured as a series of troubleshooting questions and FAQs, reflecting the real-world problems encountered in the laboratory.

Physicochemical Properties at a Glance

A successful purification strategy is built upon a solid understanding of the molecule's properties. The amphoteric nature of this compound, possessing both an acidic carboxylic acid group and a weakly basic imidazole ring, is central to many of the challenges and solutions discussed.

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[1][2]
Molecular Weight 128.09 g/mol [1][2]
Appearance Light yellow to brown powder/solid[2][3]
Melting Point 260 °C (with decomposition)[3]
Predicted Acidity (pKa) 7.25 ± 0.20[3]
Solubility Soluble in water, ethanol, and Dimethyl Sulfoxide (DMSO)[3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental roadblocks in a question-and-answer format.

Question 1: My final product yield is very low after crystallization. What factors should I investigate?

Low recovery from crystallization is a frequent issue, often stemming from suboptimal solvent selection or technique. The high polarity of the target molecule makes it challenging to find a solvent system where it is highly soluble when hot but poorly soluble when cold.

Causality & Solution Workflow:

  • Inappropriate Solvent Choice: The compound is soluble in water and alcohols[3]. If your crystallization solvent is too good at solvating the molecule even at low temperatures, recovery will be poor.

    • Action: Experiment with mixed-solvent systems. A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like hot water or ethanol) and then slowly add a miscible "anti-solvent" (like acetone or isopropanol) at an elevated temperature until turbidity is observed. Then, allow the solution to cool slowly. This method carefully reduces the compound's solubility to induce crystallization.

  • Precipitation vs. Crystallization: Rapid cooling or crashing the product out of solution by adding an excess of anti-solvent leads to the formation of small, often impure, particles (precipitation) rather than well-ordered, pure crystals.

    • Action: Ensure slow, controlled cooling. After dissolving the compound at an elevated temperature, allow the flask to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator. This provides the necessary time for a proper crystal lattice to form, excluding impurities.

  • pH Effects: As an amphoteric molecule, its solubility in aqueous solutions is highly pH-dependent. At very low or very high pH, it will form salts (imidazolium salt or carboxylate salt, respectively), which are typically much more soluble in water.

Question 2: My NMR and LC-MS analyses show persistent impurities. How can I improve the purity beyond a single crystallization?

If standard crystallization fails to remove impurities, it's likely because the impurities have similar solubility profiles or are co-crystallizing with your product. More selective techniques are required.

Recommended Purification Strategies:

  • Sequential pH-Mediated Extraction: This classic acid-base chemistry technique is highly effective for this type of molecule.

    • Rationale: This method exploits the amphoteric nature of the compound to move it between aqueous and organic phases, leaving neutral organic impurities or more strongly acidic/basic impurities behind.

    • Protocol:

      • Dissolve the crude solid in an organic solvent immiscible with water, such as ethyl acetate.

      • Extract with a basic aqueous solution (e.g., 1M NaHCO₃). Your target compound, being acidic, will deprotonate to form the carboxylate salt and move into the aqueous layer, leaving neutral impurities in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~4.

      • The neutral form of your product will now be much less water-soluble and may precipitate out. If it does not, extract it back into a fresh portion of an organic solvent like ethyl acetate.

      • Wash the final organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product, which can then be recrystallized.

  • Chromatography: When impurities are structurally similar, chromatography is the most powerful tool.

    • Reverse-Phase HPLC (RP-HPLC): Given the compound's polarity, RP-HPLC is an excellent choice for high-purity isolation. Methods have been developed for analyzing similar imidazole carboxylic acids using C18 columns with mobile phases consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape.[4][5][6]

    • Flash Chromatography (Normal Phase): While less common for such polar compounds, it can be effective with the right mobile phase. Due to its acidity, the compound may streak on silica gel. To mitigate this, consider adding a small amount of acetic or formic acid to the mobile phase (e.g., Dichloromethane/Methanol with 1% Acetic Acid).

Question 3: The isolated product is a dark brown powder, but I expected a lighter color. How can I decolorize it?

Color in organic compounds often arises from highly conjugated impurities or trace amounts of oxidized byproducts formed during the synthesis or workup.

Solution: Activated Carbon Treatment

  • Rationale: Activated carbon has a high surface area with a network of pores that readily adsorbs large, flat, conjugated molecules responsible for color.

  • Protocol:

    • During the recrystallization process, dissolve the crude, colored product in the chosen hot solvent.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound). Caution: Add the carbon to the hot solution carefully, as the solution may bump vigorously.

    • Keep the solution heated and stir or swirl for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.

    • Allow the clear, colorless (or much lighter) filtrate to cool slowly to induce crystallization.

Purification Strategy Decision Workflow

The choice of purification technique depends on the initial purity of the crude material and the desired final purity. The following diagram outlines a logical workflow.

PurificationWorkflow Start Crude Product CheckPurity Assess Purity (TLC, LC-MS, NMR) Start->CheckPurity HighPurity >95% Pure? CheckPurity->HighPurity Crystallization Recrystallization (consider pH adjustment or anti-solvent) HighPurity->Crystallization Yes LowPurity <95% Pure or Complex Mixture HighPurity->LowPurity No FinalProduct Pure Product Crystallization->FinalProduct AcidBase Acid-Base Extraction LowPurity->AcidBase Chromatography Chromatography (Prep-HPLC or Flash) Chromatography->FinalProduct AcidBase->Crystallization Simplified Mixture AcidBase->Chromatography Persistent Impurities

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • It is recommended to store the solid compound at room temperature or refrigerated at 2-8°C in a tightly sealed container to protect it from moisture and light.[2][3]

  • Q2: What is the expected charge of the molecule at physiological pH (~7.4)?

    • The predicted pKa of the molecule is approximately 7.25.[3] This value likely corresponds to the deprotonation of the N-H proton on the imidazole ring. The carboxylic acid pKa will be much lower (typically 2-4). Therefore, at pH 7.4, the carboxylic acid group will be deprotonated (COO⁻) and the imidazole ring will be largely deprotonated (neutral), resulting in a net negative charge.

  • Q3: Can I use this compound as a building block for further synthesis?

    • Absolutely. It is a valuable building block in medicinal chemistry.[2] The carboxylic acid functionality can be readily converted to esters, amides, or other derivatives, allowing for its incorporation into larger molecular frameworks.[2]

  • Q4: Which analytical techniques are best for assessing the purity of the final product?

    • A combination of techniques is recommended:

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the molecular weight.

      • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and reveals the presence of proton-containing impurities.

      • RP-HPLC with UV detection: A quantitative method to determine purity with high accuracy, especially when benchmarked against a known standard.

pH-Dependent Speciation Diagram

Understanding how the molecule's charge changes with pH is fundamental to designing extraction and ion-exchange chromatography methods.

Speciation cluster_0 Cationic Cationic (Imidazolium Cation, Carboxylic Acid) Net Charge: +1 p1 Cationic->p1 Zwitterionic Zwitterionic/Neutral (Imidazolium Cation, Carboxylate Anion OR Neutral Imidazole, Carboxylic Acid) Net Charge: 0 p2 Zwitterionic->p2 Anionic Anionic (Neutral Imidazole, Carboxylate Anion) Net Charge: -1 p3 Anionic->p3 Dianionic Dianionic (Imidazolide Anion, Carboxylate Anion) Net Charge: -2 p1->Zwitterionic p1->p2 pKa1 (COOH) ~2-3 p2->Anionic p2->p3 pKa2 (Imid-NH) ~7.25 p3->Dianionic

Caption: Predominant ionic forms of the molecule across a pH range.

References

Technical Support Center: Synthesis of 2-Oxo-Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-oxo-imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide robust troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of 2-oxo-imidazoles.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in 2-oxo-imidazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the common culprits and their solutions.

Potential Cause 1: Incomplete Reaction

  • The "Why": The condensation reaction between a 1,2-dicarbonyl compound (or its equivalent, like an α-hydroxy ketone) and urea or a urea derivative to form the 2-oxo-imidazole ring is often an equilibrium process.[1] Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of your starting materials. If the reaction stalls, consider the following adjustments.

    • Temperature and Time: Gradually increase the reaction temperature in increments of 10°C. Be cautious, as excessive heat can promote side reactions. Similarly, extending the reaction time can drive the equilibrium towards the product.

    • Catalyst Choice: Acid catalysis is often employed to activate the carbonyl groups.[1] If you are using a weak acid, consider switching to a stronger, non-nucleophilic acid. Conversely, if strong acid is leading to degradation, a milder catalyst might be beneficial.

Potential Cause 2: Side Reactions

  • The "Why": The starting materials for 2-oxo-imidazole synthesis are often reactive and can participate in undesired chemical transformations.

  • Common Side Reactions & Solutions: This is a critical area, and we will delve deeper into specific side reactions in the following questions. A summary of common issues is presented in the table below.

Side ReactionUnderlying CauseProposed Solution
Self-condensation of dicarbonyl compound Enolizable protons on the dicarbonyl starting material can lead to self-aldol condensation, especially under basic conditions.Maintain a slightly acidic to neutral pH. Add the dicarbonyl compound slowly to the reaction mixture containing urea.
Urea Decomposition At elevated temperatures, urea can decompose into ammonia and isocyanic acid.[2]Maintain the lowest effective reaction temperature. Consider using a more stable urea derivative if decomposition is severe.
Formation of Hydantoin Derivatives Rearrangement of intermediates can sometimes lead to the formation of 5-membered hydantoin rings instead of the desired 2-oxo-imidazole.Careful control of pH and temperature is crucial. The choice of solvent can also influence the reaction pathway.
Oxidation of the Imidazole Ring If the reaction is exposed to air for prolonged periods at high temperatures, or if oxidizing agents are present, the imidazole ring can be oxidized.[3][4]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free of peroxides.
Q2: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it and how do I deal with it?

A2: An insoluble white precipitate is a frequent observation, particularly when using carbodiimide condensing agents in related syntheses, and it is most likely a urea-based byproduct.[5][6]

  • The "Why": In many condensation reactions, especially those involving activation of a carboxylic acid, carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are used. These reagents are converted into their corresponding ureas (dicyclohexylurea, DCU, or diisopropylurea, DIU) which are often poorly soluble in common organic solvents.[5][6]

  • Troubleshooting and Removal:

    • Filtration: The most straightforward approach is to filter the reaction mixture to remove the insoluble urea byproduct. This should be done before aqueous workup.

    • Solvent Selection: In some cases, choosing a solvent in which the urea byproduct has some solubility can prevent it from crashing out and trapping the desired product. However, this can complicate purification.

    • Alternative Coupling Reagents: If the urea byproduct is consistently problematic, consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.

Q3: My purified 2-oxo-imidazole derivative shows signs of degradation over time. What is causing this instability?

A3: The stability of 2-oxo-imidazole derivatives can be influenced by several factors, including residual impurities and exposure to environmental conditions.

  • Potential Cause 1: Residual Acid or Base

    • The "Why": Trace amounts of acid or base from the reaction or purification steps can catalyze decomposition pathways. Imidazole-containing compounds can be sensitive to pH extremes.[7]

    • Solution: Ensure thorough neutralization during the workup. If purification is done via chromatography, consider using a neutral solvent system or adding a small amount of a volatile buffer. For basic compounds, a final wash with a saturated sodium bicarbonate solution, followed by a water wash, can be effective. For acidic compounds, a dilute acid wash may be appropriate.

  • Potential Cause 2: Oxidation

    • The "Why": As mentioned earlier, the imidazole ring can be susceptible to oxidation.[3][4] This can be a slow process that occurs during storage, especially if the compound is exposed to light and air.

    • Solution: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature. If the compound is particularly sensitive, consider adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts, if it does not interfere with downstream applications.

  • Potential Cause 3: Hydrolysis

    • The "Why": The amide-like bond within the 2-oxo-imidazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[7]

    • Solution: Store the compound in a dry environment. If it is necessary to store it in solution, use an aprotic solvent or a buffered aqueous solution at a neutral pH.

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of 2-oxo-imidazoles from a 1,2-dicarbonyl compound and urea?

The generally accepted mechanism involves a series of condensation and cyclization steps:

  • Initial Condensation: One of the amino groups of urea attacks one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate loses a molecule of water to form an imine.

  • Intramolecular Cyclization: The second amino group of the urea moiety then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered ring.

  • Final Dehydration: A second molecule of water is eliminated to give the aromatic 2-oxo-imidazole ring.

This process is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the urea nitrogen.

G cluster_0 Mechanism of 2-Oxo-Imidazole Formation 1,2-Dicarbonyl 1,2-Dicarbonyl Hemiaminal Hemiaminal 1,2-Dicarbonyl->Hemiaminal + Urea Urea Urea Urea->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Cyclized Intermediate Cyclized Intermediate Imine->Cyclized Intermediate Intramolecular Attack 2-Oxo-Imidazole 2-Oxo-Imidazole Cyclized Intermediate->2-Oxo-Imidazole - H2O

Caption: General mechanism of 2-oxo-imidazole synthesis.

Can I use an α-hydroxy ketone instead of a 1,2-dicarbonyl compound?

Yes, α-hydroxy ketones are common starting materials. In this case, the reaction typically requires an oxidative step to convert the α-hydroxy ketone to the corresponding 1,2-dicarbonyl in situ.[8] Alternatively, the reaction can proceed through a different pathway where the hydroxyl group is eliminated. The choice of reaction conditions, particularly the presence of an oxidizing agent, will determine the reaction pathway.

How do I purify my crude 2-oxo-imidazole derivative?

Purification strategies will depend on the physical properties of your compound. Here are some common methods:

  • Recrystallization: This is an excellent method if your compound is a solid and you can find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Column Chromatography: Silica gel chromatography is a versatile technique for purifying a wide range of organic compounds.[10] For basic imidazole derivatives that may interact strongly with acidic silica gel, consider using neutral or basic alumina, or adding a small amount of a basic modifier like triethylamine to the eluent.[10]

  • Acid-Base Extraction: If your 2-oxo-imidazole has a basic nitrogen atom that is not part of the aromatic system (e.g., an N-alkylated imidazole), you can use acid-base extraction to separate it from non-basic impurities.[10]

What are some common applications of 2-oxo-imidazoles?

2-oxo-imidazole derivatives are found in a variety of biologically active molecules and are of significant interest in medicinal chemistry. They are investigated for their potential as:

  • Antioxidants[3][4][11][12]

  • Anticancer agents

  • Antifungal agents

  • Antihypertensive agents

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2,4,5-Trisubstituted 2-Oxo-Imidazole

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq) and urea (1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or acetic acid) and a catalytic amount of a strong acid (e.g., concentrated HCl, a few drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Troubleshooting Low Yield - A Decision Tree

This workflow can help you systematically address low-yielding reactions.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is the reaction complete by TLC/HPLC? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Change_Catalyst Change acid catalyst Incomplete->Change_Catalyst Check_Side_Products Are there significant side products? Complete->Check_Side_Products Side_Products Significant Side Products Check_Side_Products->Side_Products Yes No_Side_Products No Major Side Products Check_Side_Products->No_Side_Products No Optimize_Conditions Optimize reaction conditions (pH, temp, inert atm.) Side_Products->Optimize_Conditions Purification_Issues Investigate purification losses No_Side_Products->Purification_Issues

Caption: A decision tree for troubleshooting low yields.

References

Stability issues of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

This compound is a valuable building block in medicinal chemistry and pharmaceutical development, often used as a key intermediate in synthesizing bioactive molecules.[1] Its structure, featuring both an imidazole ring and a carboxylic acid group, provides unique reactivity and stability characteristics.[1] However, this same structure can be susceptible to degradation under various experimental conditions. This guide will help you anticipate and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][3] For optimal preservation, storage at 0-8°C is recommended.[1]

Q2: What solvents are suitable for dissolving this compound?

A2: Due to its polar nature, this compound has good solubility in polar aprotic solvents like DMSO and DMF. It is also soluble in water, especially under neutral to basic conditions where the carboxylic acid is deprotonated. Solubility in alcohols like methanol or ethanol is moderate. Always use high-purity, anhydrous solvents when possible to minimize water-mediated degradation.

Q3: Is this compound sensitive to light?

A3: Yes, imidazole derivatives can be photosensitive and may degrade upon exposure to UV or ambient light.[2][4] It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What are the primary degradation pathways for this molecule in solution?

A4: The main degradation routes include oxidation of the imidazole ring, hydrolysis, and decarboxylation, particularly under harsh pH or high-temperature conditions.[2][4] The presence of oxidizing agents or exposure to air can accelerate oxidative degradation.[2][4]

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the handling and use of this compound in solution.

Issue 1: Rapid Degradation of Stock Solutions

You've prepared a stock solution in a common solvent (e.g., DMSO, water), but subsequent analysis by HPLC or LC-MS shows significant degradation within a short period (hours to days).

Causality Analysis:

The stability of carboxylic acids and imidazole derivatives in solution is highly dependent on pH, temperature, and the presence of contaminants.[2][5] The imidazole ring can be susceptible to oxidation, while the entire molecule can be sensitive to pH-dependent hydrolysis or decarboxylation.[2][4]

Troubleshooting Workflow:

G cluster_main Potential Degradation Pathways A 2-oxo-imidazole-4-carboxylic acid (in Solution) B Oxidized Products (e.g., ring-opened) A->B O2, Light, Metal Ions C Hydrolysis Products A->C H2O (Acid/Base Catalyzed) D Decarboxylated Product A->D Heat, pH

References

Technical Support Center: Interpreting Mass Spectrometry Data for 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the mass spectrometric analysis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (MW: 142.09 g/mol ). This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to interpret its fragmentation patterns. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and accuracy of your experimental results.

Section 1: Understanding the Molecule & Ionization Strategy

Q1: What are the key structural features of this compound that influence its mass spectrum?

Answer: The fragmentation behavior of this molecule is dictated by three primary structural features:

  • The Carboxylic Acid Group (-COOH): This is the most acidic site and will readily deprotonate in negative ion mode ESI, or lose neutral fragments like water (H₂O) and carbon dioxide (CO₂) upon collisional activation.[1]

  • The Oxo-imidazole Core: This heterocyclic ring contains multiple nitrogen and oxygen atoms, which can be sites of protonation in positive ion mode. The ring structure itself is relatively stable but can undergo characteristic cleavages, such as the loss of carbon monoxide (CO) or isocyanic acid (HNCO).[2][3]

  • The Lactam-like Amide Bond: The C=O within the imidazole ring is an amide (a lactam), which can influence the stability of adjacent bonds and direct fragmentation pathways.

Given its polarity and the presence of the acidic proton, Electrospray Ionization (ESI) is the preferred method.[4][5] It is a "soft" ionization technique that minimizes in-source fragmentation, typically allowing for the clear observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[6]

Section 2: Predicted Fragmentation Pathways & Interpretation

The following sections outline the predicted fragmentation patterns for this compound based on established chemical principles. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of a selected precursor ion, are essential for structural confirmation.[7][8]

Q2: What fragmentation pattern should I expect in positive ion ESI-MS/MS?

Answer: In positive ion mode, the molecule will be observed as the protonated molecular ion, [M+H]⁺, at m/z 143.0 . Protonation will likely occur on one of the nitrogen atoms or the carbonyl oxygen of the carboxylic acid. The fragmentation cascade from this precursor is expected to proceed through several key losses.

Key Fragment Ions (Positive Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
143.0125.0H₂O (18 Da)Loss of water from the carboxylic acid group. This is a very common fragmentation for protonated carboxylic acids.
143.099.0CO₂ (44 Da)Decarboxylation, loss of carbon dioxide from the carboxylic acid group.
125.097.0CO (28 Da)Subsequent loss of carbon monoxide from the oxo-imidazole ring after initial water loss.
99.071.0CO (28 Da)Subsequent loss of carbon monoxide from the decarboxylated precursor ion.

Logical Workflow: Positive Ion Fragmentation

G cluster_main Positive Ion Mode Fragmentation mol [M+H]⁺ m/z 143.0 frag1 [M+H - H₂O]⁺ m/z 125.0 mol->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 99.0 mol->frag2 - CO₂ frag3 [M+H - H₂O - CO]⁺ m/z 97.0 frag1->frag3 - CO frag4 [M+H - CO₂ - CO]⁺ m/z 71.0 frag2->frag4 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Q3: What does the fragmentation look like in negative ion ESI-MS/MS?

Answer: Negative ion mode is often highly informative for carboxylic acids. The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 141.0 . The negative charge on the carboxylate is a strong fragmentation-directing group.

Key Fragment Ions (Negative Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
141.097.0CO₂ (44 Da)The most common and often most abundant fragment, resulting from the loss of carbon dioxide from the carboxylate.
97.069.0CO (28 Da)Subsequent loss of carbon monoxide from the imidazole ring of the decarboxylated ion.

Logical Workflow: Negative Ion Fragmentation

G cluster_main Negative Ion Mode Fragmentation mol [M-H]⁻ m/z 141.0 frag1 [M-H - CO₂]⁻ m/z 97.0 mol->frag1 - CO₂ frag2 [M-H - CO₂ - CO]⁻ m/z 69.0 frag1->frag2 - CO

Caption: Predicted ESI-MS/MS fragmentation of [M-H]⁻.

Section 3: Troubleshooting Guide & FAQs

Q4: I don't see the molecular ion peak. What could be wrong?

Answer: The absence of a molecular ion ([M+H]⁺ or [M-H]⁻) is a common issue. Consider these causes:

  • In-source Fragmentation: Your instrument's source conditions (e.g., capillary voltage, source temperature) might be too harsh, causing the molecule to fragment before it is even selected for MS/MS analysis.[7] Solution: Reduce the source voltage and temperature. Use a "soft" ionization source if you are using a harder one like APCI.[6]

  • Poor Ionization Efficiency: The compound may not be ionizing well in your chosen solvent system. Solution: Ensure your mobile phase is compatible with ESI. For positive mode, add a small amount of acid (e.g., 0.1% formic acid). For negative mode, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) or simply using methanol/water can be effective.

  • Sample Instability: The compound may be degrading in solution. Nitro-imidazole derivatives, for example, can be unstable.[9] Solution: Prepare your sample fresh and analyze it promptly.

Q5: I see a peak at m/z 165.0 in positive mode. What is it?

Answer: This is likely a sodium adduct, [M+Na]⁺ (142.0 + 23.0 = 165.0). Adduct formation is very common in ESI-MS, especially if there is any sodium contamination from glassware, solvents, or buffers.[10]

  • Confirmation: Look for a corresponding potassium adduct, [M+K]⁺, at m/z 171.0 (142.0 + 39.0).

  • Solution: Use high-purity solvents (LC-MS grade) and meticulously clean all glassware. If adducts are persistent and interfere with analysis, consider using an online desalting column or purifying your sample.

Q6: My fragmentation pattern doesn't match the prediction. Why?

Answer: The provided pathways are predictive. Discrepancies can be highly informative:

  • Isomeric Impurity: You may have a co-eluting isomer with the same mass but a different structure, leading to a different fragmentation pattern. For example, 2-oxo-2,3-dihydro-1H-imidazole-5-carboxylic acid is an isomer.

  • Instrument Differences: Fragmentation patterns can vary significantly between instrument types (e.g., ion trap vs. Q-TOF vs. triple quadrupole) and with collision energy settings.[7] The relative abundance of fragments is highly dependent on the collision energy applied.

  • Complex Rearrangements: Molecules can undergo complex rearrangements upon activation that are not immediately obvious.[11] High-resolution mass spectrometry (HRMS) is invaluable here, as it can provide the elemental composition of each fragment, helping to piece together the fragmentation puzzle.

Section 4: Experimental Protocol

This section provides a standard operating procedure for acquiring high-quality mass spectra of this compound.

Protocol: LC-MS/MS Analysis
1. Sample Preparation

a. Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition. c. Prepare a "blank" sample using only the dilution solvent.

2. Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (run as separate experiments).

  • Scan Mode: i. Full Scan (MS1): Scan from m/z 50 to 300 to identify the precursor ion (m/z 143.0 in positive, 141.0 in negative). ii. Tandem MS (MS/MS): Isolate the precursor ion and apply collision-induced dissociation (CID). Optimize collision energy by ramping it (e.g., 10-40 eV) to observe the appearance of different fragment ions.

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Set according to manufacturer's recommendation.

4. Data Analysis Workflow

Caption: Workflow for acquiring and analyzing MS data.

References

Technical Support Center: 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS: 39828-47-2). As a key building block in the synthesis of bioactive molecules, particularly those targeting neurological disorders, understanding its properties is crucial for experimental success and reproducibility.[1][2]

Section 1: Compound Properties and Storage

Key Chemical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₄N₂O₃[1]
Molecular Weight 128.09 g/mol [1]
Appearance Light yellow to brown powder[3]
Purity ≥ 95-96%[3][4]
Melting Point Decomposes at ~260-270°CN/A
Recommended Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound.

  • As a Solid: The solid powder should be stored in a tightly sealed container at 0-8°C.[3] Protect from moisture and light.

  • In Solution: For a closely related compound, 1H-imidazole-4-carboxylic acid, stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Section 2: Preparation of Stock Solutions

Step-by-Step Protocol for Preparing a DMSO Stock Solution

This protocol provides a method for preparing a 10 mg/mL (approximately 78 mM) stock solution in DMSO.

  • Pre-warm the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, amber glass vial.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial. It is recommended to use newly opened DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[5]

  • Aid Dissolution: If the compound does not readily dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Section 3: Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue: Compound Fails to Dissolve Completely
  • Possible Cause 1: Incorrect Solvent Choice. While soluble in DMSO, ethanol, and water, the dissolution rate and maximum concentration may vary.

    • Solution: For challenging dissolutions, DMSO is often the solvent of choice. Ensure the solvent is anhydrous, as absorbed water can affect solubility.[5]

  • Possible Cause 2: Insufficient Energy Input. The compound may require energy to fully dissolve.

    • Solution: Use sonication or gentle warming (37°C) to aid dissolution.

  • Possible Cause 3: Supersaturation. Attempting to make a solution that is too concentrated can lead to incomplete dissolution.

    • Solution: Start with a lower, more conservative concentration. For a related compound, 10 mg/mL in DMSO is a reliable starting point.[5]

Issue: Precipitation Upon Dilution in Aqueous Buffer (e.g., PBS)
  • Possible Cause: Poor Aqueous Solubility. Many organic compounds that are highly soluble in DMSO will precipitate when diluted into an aqueous buffer.

    • Solution 1: Increase the percentage of organic co-solvent. If your experimental system allows, you can add a small percentage of an organic co-solvent like ethanol or PEG300 to the final aqueous solution to improve solubility.

    • Solution 2: Lower the final concentration. The most straightforward solution is to decrease the final concentration of the compound in the aqueous buffer.

    • Solution 3: Adjust the pH. The carboxylic acid moiety of the molecule means its charge state, and therefore solubility, will be pH-dependent. Increasing the pH of the buffer slightly may deprotonate the carboxylic acid, potentially increasing its aqueous solubility. However, be mindful of the pH stability of the compound and the requirements of your experiment.

Issue: Solution Changes Color Over Time
  • Possible Cause 1: Degradation. Imidazole derivatives can be susceptible to oxidation and photodegradation, which may result in a color change.[2] The solid compound is described as light yellow to brown, so some color in a concentrated solution may be normal.[3] However, a significant change in color, particularly upon storage or exposure to light, may indicate degradation.

    • Solution: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.[2] Prepare fresh solutions regularly and store them properly at low temperatures.

  • Possible Cause 2: pH Indicator Effect. Some compounds can change color with changes in pH.

    • Solution: Ensure the pH of your solutions is controlled and consistent. If a color change is observed, measure the pH of the solution.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when handling this compound?

    • A1: this compound is classified as a skin, eye, and respiratory irritant.[2] Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q2: Is this compound sensitive to light?

    • A2: Imidazole derivatives can be sensitive to light.[2] It is recommended to protect solutions from light during storage and experiments to prevent potential photodegradation.

  • Q3: What are the potential degradation pathways for this compound?

    • A3: Based on the chemistry of imidazole derivatives, potential degradation pathways include oxidation of the imidazole ring, hydrolysis, and photodegradation.[2]

  • Q4: Can I autoclave solutions of this compound?

    • A4: The thermal stability of this compound has not been extensively reported. Given that it decomposes at high temperatures, autoclaving is not recommended. Sterile filter solutions using a 0.22 µm filter if sterility is required.

Section 5: Experimental Workflow and Visualization

Experimental Workflow: Preparing a Working Solution for a Cell-Based Assay

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Application to Cells prep_stock Prepare 10 mg/mL Stock in Anhydrous DMSO sonicate Sonicate/Warm to Dissolve prep_stock->sonicate filter_stock Sterile Filter (0.22 µm) sonicate->filter_stock aliquot Aliquot and Store at -80°C filter_stock->aliquot thaw Thaw Aliquot at Room Temp. aliquot->thaw dilute Serially Dilute Stock into Media thaw->dilute warm_media Warm Cell Culture Media to 37°C warm_media->dilute vortex Vortex Gently Between Dilutions dilute->vortex add_to_cells Add Working Solution to Cells vortex->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate G cluster_solutions Potential Solutions start Precipitation Observed in Aqueous Buffer? sol_1 Decrease Final Concentration start->sol_1 Yes sol_2 Add Organic Co-Solvent (if compatible) start->sol_2 Yes sol_3 Adjust Buffer pH (check compound stability) start->sol_3 Yes no_issue Proceed with Experiment start->no_issue No end_ok Problem Resolved sol_1->end_ok Test New Concentration sol_2->end_ok Test with Co-Solvent sol_3->end_ok Test at New pH

References

Technical Support Center: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Controlling Common Impurities

Introduction:

Welcome to the technical support center for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2), a critical intermediate in the development of various pharmaceutical compounds.[1][2][3] The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4][5][6] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and to implement effective impurity control strategies.

This resource will provide in-depth answers to frequently asked questions and offer detailed troubleshooting protocols. Our focus is on the prevalent synthetic route: the reductive amination of 1-Boc-4-piperidone with aniline.[7] We will explore the causality behind the formation of common impurities and provide scientifically grounded solutions for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate via reductive amination?

A1: The primary impurities in the reductive amination of 1-Boc-4-piperidone and aniline typically arise from side reactions and unreacted starting materials. Key impurities include:

  • Unreacted Starting Materials: Residual 1-Boc-4-piperidone and aniline are common.

  • Over-alkylation or Di-alkylation Product: Formation of a tertiary amine where the aniline nitrogen is doubly alkylated by the piperidine ring.

  • Iminium Intermediate Adducts: Trapping of the intermediate iminium ion by nucleophiles other than the reducing agent.

  • Byproducts from the Reducing Agent: Impurities originating from the decomposition or side reactions of the reducing agent, such as sodium triacetoxyborohydride (STAB).[7]

  • Degradation Products: The product can degrade under harsh work-up or purification conditions, for instance, through the loss of the Boc protecting group.

Q2: What causes the formation of the over-alkylation impurity, and how can it be minimized?

A2: The over-alkylation, or di-alkylation, impurity is formed when the desired secondary amine product reacts with another molecule of the starting piperidone. This is more likely to occur if the concentration of the piperidone is high relative to the aniline, or if the reaction is allowed to proceed for an extended period after the initial product formation.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of aniline to ensure the complete consumption of the piperidone.

  • Controlled Addition: Add the reducing agent portion-wise to maintain a low concentration of the reactive iminium intermediate.[7]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction once the starting materials are consumed and before significant over-alkylation occurs.

Q3: My reaction seems to stall, with significant amounts of starting material remaining. What are the potential causes?

A3: A stalled reaction can be due to several factors related to the reagents and reaction conditions:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, it may have lost its activity.

  • Incorrect pH: The formation of the iminium intermediate is acid-catalyzed. However, a pH that is too low will protonate the aniline, rendering it non-nucleophilic. An optimal pH is crucial. Acetic acid is commonly used to achieve the appropriate pH.[7]

  • Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Issue 1: High Levels of Unreacted 1-Boc-4-piperidone Detected Post-Reaction
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Reducing Agent Use a fresh, unopened container of STAB or test the activity of the current batch on a small scale.STAB is a hydride donor; its efficacy is critical for the reduction of the iminium intermediate.
Suboptimal pH Check the pH of the reaction mixture. If it is too acidic, the aniline will be protonated and unreactive. If too basic, the iminium ion will not form efficiently.The reaction mechanism involves the acid-catalyzed formation of an iminium ion, which is then reduced.
Insufficient Aniline Ensure the molar ratio of aniline to 1-Boc-4-piperidone is at least 1:1, or a slight excess of aniline is used.Le Chatelier's principle dictates that an excess of one reactant can drive the reaction towards completion.
Issue 2: Presence of an Unknown Impurity with a Higher Molecular Weight

This often indicates the formation of a di-alkylation product.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Stoichiometry Re-evaluate the stoichiometry of your reactants. A higher concentration of the piperidone starting material can favor the formation of the di-alkylation product.The desired secondary amine product can act as a nucleophile and react with another molecule of the piperidone starting material.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting materials are consumed.Extended reaction times can lead to the formation of thermodynamically more stable, but undesired, byproducts.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate via Reductive Amination
  • To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add acetic acid (1.0 eq).[7]

  • Stir the mixture for 20-30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.[7]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis

A robust HPLC method is essential for monitoring reaction progress and determining the purity of the final product.[4][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizing the Process

Reductive Amination Pathway and Impurity Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1-Boc-4-piperidone 1-Boc-4-piperidone Iminium Ion Iminium Ion 1-Boc-4-piperidone->Iminium Ion + Aniline - H2O Aniline Aniline Aniline->Iminium Ion Desired Product tert-Butyl 4-(phenylamino)piperidine-1-carboxylate Iminium Ion->Desired Product + [H-] (STAB) Di-alkylation Impurity Di-alkylation Impurity Desired Product->Di-alkylation Impurity + 1-Boc-4-piperidone - H2O + [H-]

Caption: Reductive amination pathway and the formation of a di-alkylation impurity.

References

Validation & Comparative

A Comparative Analysis of 2-Oxo-Imidazole Derivatives' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxo-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique electronic and structural properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of 2-oxo-imidazole derivatives, with a focus on their antioxidant and anticancer properties. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

The Rise of 2-Oxo-Imidazole Derivatives: Beyond a Simple Scaffold

The imidazole ring is a fundamental component of many endogenous molecules, including the amino acid histidine. The introduction of a carbonyl group at the C2 position to form the 2-oxo-imidazole core significantly alters the molecule's electronic distribution and hydrogen bonding capabilities. This modification has been shown to enhance certain biological activities, a phenomenon we will explore in detail.

Comparative Analysis of Antioxidant Activity: The Superiority of 2-Oxo Derivatives

A significant area of research for 2-oxo-imidazole derivatives has been their potent antioxidant activity. Notably, 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs), such as 2-oxo-carnosine and 2-oxo-anserine, have demonstrated markedly greater antioxidant capacity compared to their corresponding imidazole dipeptides (IDPs), carnosine and anserine.[1][2][3] This enhanced activity is a crucial insight, suggesting that the oxidation of IDPs to 2-oxo-IDPs may be a critical step in their biological function.[1][2]

The superior antioxidant potential of 2-oxo-IDPs has been consistently demonstrated across various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay.[1][2] Mechanistic studies suggest that the 2-oxo-imidazole moiety is a more effective radical scavenger.[4] Furthermore, 2-oxo-carnosine has shown better antioxidant activity than even well-known endogenous antioxidants like glutathione and ascorbate.[4] Interestingly, it has been discovered that commercial preparations of carnosine and anserine can be contaminated with their 2-oxo derivatives, which may have contributed to the previously reported antioxidant effects of the parent compounds.[1][2]

CompoundAntioxidant AssayResultReference
2-Oxo-Carnosine DPPH Radical ScavengingSignificantly higher activity than carnosine[1][2][4]
2-Oxo-Anserine DPPH Radical ScavengingSignificantly higher activity than anserine[1][2]
2-Oxo-Carnosine FRAP AssayHigher reducing power than carnosine[1][2]
2-Oxo-Anserine FRAP AssayHigher reducing power than anserine[1][2]
2-Oxo-Carnosine ORAC AssayHigher oxygen radical absorbance capacity than carnosine[1][2]
2-Oxo-Anserine ORAC AssayHigher oxygen radical absorbance capacity than anserine[1][2]

Comparative Analysis of Anticancer Activity: Targeting Key Signaling Pathways

The 2-oxo-imidazole scaffold is also a promising framework for the development of novel anticancer agents. Derivatives incorporating this moiety have been shown to inhibit the proliferation of various cancer cell lines, often by targeting critical signaling pathways involved in cell growth and survival, such as the p38 MAP kinase and RAF-MEK-ERK pathways.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of cellular responses to stress and inflammation and is often dysregulated in cancer.[5][6][7] Several imidazole-based compounds have been developed as potent p38 MAP kinase inhibitors.[8][9][10] The 2-oxo-imidazole core can be a crucial element in the design of these inhibitors, contributing to their binding affinity and selectivity.

Inhibition of the RAF-MEK-ERK Pathway

The RAF-MEK-ERK pathway is another critical signaling cascade that is frequently hyperactivated in various cancers, most notably in melanoma due to mutations in the B-RAF gene.[11][12][13][14] The development of RAF inhibitors has revolutionized the treatment of B-RAF-mutant melanoma. Imidazole-based scaffolds have been successfully employed in the design of potent B-RAF inhibitors.

Below is a table summarizing the in vitro anticancer activity of selected imidazole and 2-oxo-imidazole derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/Derivative ClassCancer Cell LineIC50 (µM)TargetReference
Imidazole-cinnamide derivative (21)A549 (Lung)0.29Tubulin Polymerization[15]
5-benzoyl-4-methyl-2-phenyl imidazole (BZML, 13)SW480 (Colorectal)0.027Tubulin Polymerization[15]
Benzimidazole derivative (3d)MDA-MB-231 (Breast)35.9Not specified[16]
Imidazo[1,2-a]pyrimidine derivative (3a)A549 (Lung)5.988Not specified[16]
4-oxoquinoline-carboxamide derivative (16b)ACP-03 (Gastric)Not specifiedTopoisomerase II[17]
Imidazole-2-thione derivative (5)MCF-7 (Breast)< 5Not specified[18]
2-aminopyrimidine derivative (7c)MCF-7 (Breast)< 100Not specified[19]
N-substituted imidazole derivative (AA6)-0.403 (p38 MAP Kinase)p38 MAP Kinase[8]

Key Signaling Pathways Targeted by 2-Oxo-Imidazole Derivatives

To better understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate.

The p38 MAP Kinase Signaling Pathway

Inhibition of p38 MAP kinase by 2-oxo-imidazole derivatives can block the downstream phosphorylation of various substrates, including transcription factors and other kinases, thereby interfering with inflammatory responses and cell cycle progression.[5][6][7][20][21]

p38_pathway cluster_stimuli Stress Stimuli (e.g., UV, Cytokines) cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Environmental Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, p53) p38->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Cellular_Response Transcription_Factors->Cellular_Response 2_oxo_imidazole 2-Oxo-Imidazole Derivative 2_oxo_imidazole->p38 caption Inhibition of the p38 MAPK Pathway.

Caption: Inhibition of the p38 MAPK Pathway.

The RAF-MEK-ERK Signaling Pathway

By targeting RAF kinases, 2-oxo-imidazole derivatives can prevent the phosphorylation of MEK and subsequently ERK, leading to the inhibition of cell proliferation and survival.[11][12][13][14][22]

RAF_MEK_ERK_pathway cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Cellular_Response Cell Proliferation, Survival, Differentiation Transcription->Cellular_Response 2_oxo_imidazole 2-Oxo-Imidazole Derivative 2_oxo_imidazole->RAF caption Inhibition of the RAF-MEK-ERK Pathway.

Caption: Inhibition of the RAF-MEK-ERK Pathway.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. Here, we provide detailed methodologies for key assays used to evaluate the antioxidant and anticancer activities of 2-oxo-imidazole derivatives.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.

DPPH_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound/control in a 96-well plate A->C B Prepare serial dilutions of test compound and positive control (e.g., Ascorbic Acid) B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm using a microplate reader D->E F Calculate % inhibition and determine IC50 value E->F caption DPPH Radical Scavenging Assay Workflow.

Caption: DPPH Radical Scavenging Assay Workflow.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark, amber-colored bottle to prevent degradation from light.

  • Sample Preparation: Dissolve the 2-oxo-imidazole derivative and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, DMSO) to make a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to triplicate wells.

    • Add the DPPH solution to each well.

    • Include a blank (solvent + DPPH solution) and a control for each sample concentration (sample + methanol).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT/SRB) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods used to assess cell viability and the cytotoxic potential of a compound.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxo-imidazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Western Blot Analysis for Pathway Inhibition

To confirm the inhibition of specific signaling pathways, Western blotting can be used to detect the phosphorylation status of key proteins, such as ERK.

Step-by-Step Protocol (Detection of Phospho-ERK):

  • Cell Treatment and Lysis: Treat cells with the 2-oxo-imidazole derivative as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion and Future Directions

The 2-oxo-imidazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both antioxidants and anticancer agents. The superior antioxidant capacity of 2-oxo-IDPs compared to their parent compounds highlights the importance of this specific structural modification. In the context of cancer, the ability of 2-oxo-imidazole derivatives to target key signaling pathways like p38 MAP kinase and RAF-MEK-ERK provides a clear rationale for their further development.

Future research should focus on synthesizing and screening a wider range of 2-oxo-imidazole derivatives to establish more comprehensive structure-activity relationships. Investigating their in vivo efficacy and pharmacokinetic properties will be crucial for translating these promising in vitro findings into clinically viable treatments. The detailed experimental protocols provided herein should serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

A Comparative Guide to the Biological Activities of Imidazole Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the imidazole nucleus stands out as a privileged scaffold, forming the core of numerous biologically active molecules.[1] The simple addition of a carboxylic acid group to this five-membered ring gives rise to a set of isomers with remarkably divergent biological activities. The positional isomerism of the carboxyl group dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of imidazole-2-carboxylic acid, imidazole-4-carboxylic acid, and imidazole-5-carboxylic acid, supported by experimental insights and methodologies.

Introduction: The Significance of Isomerism in Imidazole Carboxylic Acids

The imidazole ring is an amphoteric heterocycle, capable of acting as both an acid and a base.[2] The introduction of a carboxylic acid moiety not only enhances the acidic character but also provides a key interaction point for biological macromolecules. The positioning of this carboxyl group at the 2, 4, or 5 position of the imidazole ring leads to three distinct isomers, each with a unique pharmacological profile. Understanding these differences is paramount for the rational design of novel therapeutics.

At a Glance: Comparative Biological Activities

IsomerPrimary Biological ActivitiesKey Therapeutic Areas of Interest
Imidazole-2-Carboxylic Acid Metallo-β-lactamase (MBL) InhibitionCombating Antibiotic Resistance
Imidazole-4-Carboxylic Acid Anti-inflammatory, Antiplatelet, AntimicrobialDermatology, Cardiovascular Disease, Infectious Diseases
Imidazole-5-Carboxylic Acid Precursor for Bioactive MoleculesAnticancer, Anticonvulsant (derivatives)

Imidazole-2-Carboxylic Acid: A Weapon Against Antibiotic Resistance

The global health crisis of antibiotic resistance has spurred the search for novel strategies to overcome bacterial defense mechanisms. One of the most significant of these is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[3][4]

Derivatives of imidazole-2-carboxylic acid have emerged as potent inhibitors of these critical bacterial enzymes.[5] The core structure of 1H-imidazole-2-carboxylic acid has been identified as a key metal-binding pharmacophore, essential for its inhibitory action against MBLs.[5]

Mechanism of Action: Metallo-β-Lactamase Inhibition

MBLs contain one or two zinc ions in their active site, which are crucial for their catalytic activity.[4] Imidazole-2-carboxylic acid derivatives are thought to inhibit MBLs by chelating these zinc ions, thereby rendering the enzyme inactive. Structure-activity relationship (SAR) studies have demonstrated that modifications to the imidazole-2-carboxylic acid scaffold, particularly at the 1-position, can significantly enhance inhibitory potency against various MBLs, such as the Verona Integron-encoded MBLs (VIMs).[3]

MBL_Inhibition Carbapenem Carbapenem MBL Metallo-β-Lactamase (e.g., VIM-2) Carbapenem->MBL Hydrolysis Inactive_Antibiotic Inactive_Antibiotic MBL->Inactive_Antibiotic Inhibited_MBL Inhibited MBL MBL->Inhibited_MBL Imidazole_2_CA Imidazole-2-Carboxylic Acid Derivative Imidazole_2_CA->MBL Inhibition (Zn²⁺ Chelation)

Experimental Protocol: MBL Inhibition Assay

A common method to assess the MBL inhibitory activity of imidazole-2-carboxylic acid derivatives is a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified recombinant MBL (e.g., VIM-2) is prepared in an appropriate buffer (e.g., HEPES buffer containing ZnSO₄).

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the imidazole-2-carboxylic acid derivative for a defined period at a controlled temperature.

  • Substrate Addition: The reaction is initiated by the addition of nitrocefin.

  • Spectrophotometric Monitoring: The hydrolysis of nitrocefin, which results in a color change, is monitored continuously by measuring the absorbance at a specific wavelength (e.g., 482 nm).

  • Data Analysis: The initial reaction rates are calculated and compared to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Imidazole-4-Carboxylic Acid: A Multifaceted Therapeutic Scaffold

Imidazole-4-carboxylic acid and its derivatives exhibit a broader range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.[6] This isomer has been investigated for its anti-inflammatory, antiplatelet, and antimicrobial properties. Notably, imidazole-4-carboxylic acid itself is the subject of a clinical trial for the treatment of atopic dermatitis.[7]

Antiplatelet Activity

Derivatives of imidazole-4-carboxylic acid have been identified as effective antiplatelet agents.[8] These compounds can act through multiple mechanisms, including antagonism of the platelet-activating factor (PAF) receptor and inhibition of cyclooxygenase-1 (COX-1).[8]

Antiplatelet_Activity cluster_platelet Platelet PAF_Receptor PAF Receptor Platelet_Aggregation Platelet_Aggregation PAF_Receptor->Platelet_Aggregation COX1 COX-1 COX1->Platelet_Aggregation PAF PAF PAF->PAF_Receptor Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX1 Imidazole_4_CA Imidazole-4-Carboxylic Acid Derivative Imidazole_4_CA->PAF_Receptor Antagonism Imidazole_4_CA->COX1 Inhibition

Experimental Protocol: Platelet Aggregation Assay (Born Test)

The Born test is a classic method to evaluate the effect of compounds on platelet aggregation in vitro.

Step-by-Step Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is obtained from fresh whole blood by centrifugation.

  • Instrumentation: A platelet aggregometer, which measures changes in light transmission through the PRP sample, is used.

  • Inhibitor Incubation: The PRP is incubated with the imidazole-4-carboxylic acid derivative or a vehicle control.

  • Agonist Addition: A platelet aggregation-inducing agent (agonist), such as collagen, ADP, or PAF, is added to the PRP.

  • Monitoring Aggregation: As platelets aggregate, the light transmission through the sample increases. This change is recorded over time.

  • Data Analysis: The extent of platelet aggregation is quantified and compared between the treated and control samples to determine the inhibitory effect of the compound.

Imidazole-5-Carboxylic Acid: A Key Biological Precursor

While less explored as a therapeutic agent in its own right compared to its isomers, imidazole-5-carboxylic acid is a crucial component of biologically significant molecules. For instance, 4-aminoimidazole-5-carboxamide, a derivative, is a naturally occurring intermediate in the biosynthesis of purines, the building blocks of DNA and RNA.[2] This highlights the inherent biological relevance of the imidazole-5-carboxamide core.

Derivatives of the related benzimidazole-5-carboxylic acid have shown promise in preclinical studies for their anticancer and α-glucosidase inhibitory activities, suggesting that the imidazole-5-carboxylic acid scaffold could be a valuable starting point for the development of novel therapeutics in these areas.[9][10]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the imidazole ring.

  • For Imidazole-2-Carboxylic Acid MBL inhibitors: The presence of appropriate substituents at the 1-position is critical for potent inhibition of VIM-type MBLs.[3]

  • For Imidazole-4-Carboxylic Acid Antiplatelet Agents: The presence of an amide or ester group, a sulfonamido moiety, and hydrophobic groups are key structural features for activity.[8]

Conclusion

The positional isomerism of the carboxylic acid group on the imidazole ring profoundly influences the biological activity of these simple heterocyclic compounds. Imidazole-2-carboxylic acid derivatives are promising candidates for combating antibiotic resistance through MBL inhibition. Imidazole-4-carboxylic acid and its derivatives offer a versatile platform for the development of drugs targeting inflammation, platelet aggregation, and microbial infections. While less studied, the imidazole-5-carboxylic acid core holds potential as a scaffold for novel therapeutic agents, drawing from its role in fundamental biological pathways. A thorough understanding of the distinct properties of each isomer is essential for the targeted design and development of next-generation imidazole-based pharmaceuticals.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Impurity 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: This guide focuses on the analytical methodologies for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a known process-related impurity and potential degradant of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] While the initial query referenced CAS number 39828-47-2, the compound of significant interest in the context of pharmaceutical drug development and quality control is correctly identified by CAS number 3919-74-2 .[1][2] This guide proceeds with the technically relevant compound, as the rigorous analytical scrutiny detailed herein is paramount for ensuring the safety and efficacy of pharmaceutical products.

Introduction: The Imperative of Rigorous Impurity Profiling

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a guiding principle. However, it is not just the active pharmaceutical ingredient (API) that commands our attention, but also the array of impurities that can arise during synthesis, manufacturing, and storage. The compound at the heart of this guide, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, is a critical quality attribute to monitor in flucloxacillin production.[1][3] Its presence, even at trace levels, must be accurately and reliably quantified to ensure that the final drug product meets the stringent safety and quality standards set forth by regulatory bodies.

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of analytical methods for the detection and quantification of this specific impurity. We will move beyond a mere recitation of protocols to a deeper exploration of the causality behind experimental choices, grounded in the principles of analytical method validation and cross-validation. Our objective is to empower you with the knowledge to select and implement the most appropriate analytical strategy for your specific needs, ensuring data integrity and regulatory compliance.

The Principle of Cross-Validation: A Foundation of Trust

Before delving into specific analytical techniques, it is crucial to establish the "why" behind cross-validation. An analytical method, even if validated according to ICH Q2(R1) guidelines, can exhibit variability when transferred between laboratories, instruments, or even analysts.[4] Cross-validation is the systematic process of comparing the results from two distinct analytical methods or the same method in different settings to ensure consistency and reliability.[5] This process is a cornerstone of a robust quality system, providing documented evidence that the analytical results are trustworthy and reproducible.

The core objective of cross-validation is to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results. This is particularly critical when a new, more advanced method is being considered to replace an established one.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Homogenized Batch of Flucloxacillin Spiked with Impurity Standard MethodA Method A (e.g., RP-HPLC-UV) Sample->MethodA MethodB Method B (e.g., UPLC-MS) Sample->MethodB ResultsA Results from Method A (Concentration, RSD, etc.) MethodA->ResultsA ResultsB Results from Method B (Concentration, RSD, etc.) MethodB->ResultsB Comparison Statistical Comparison (e.g., t-test, F-test) ResultsA->Comparison ResultsB->Comparison Conclusion Acceptance Criteria Met? (Methods are equivalent) Comparison->Conclusion HPLC_Workflow A Mobile Phase & Sample Preparation B HPLC System (Pump, Injector, Column) A->B C Separation on C18 Column B->C D UV Detector (225 nm) C->D E Chromatogram Generation D->E F Data Analysis & Quantification E->F UPLCMS_Workflow A Mobile Phase & Sample Preparation B UPLC System (Pump, Injector, Column) A->B C Rapid Separation on Sub-2µm Column B->C D Mass Spectrometer (ESI Source) C->D E Data Acquisition (Retention Time & m/z) D->E F Data Analysis & Quantification E->F

References

A Comparative Guide to the Synthesis of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: A Keystone Heterocycle for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is found in numerous therapeutic agents, making the development of efficient and scalable synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of two prominent synthetic pathways to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations.

This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic landscape for this important imidazole derivative. The methodologies presented are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and practical applicability.

Route 1: Cyclocondensation of Ethyl 2-chloro-3-oxobutanoate with Urea

This classical approach leverages the well-established reactivity of α-halo-β-ketoesters with urea to construct the 2-oxo-imidazole ring system. The reaction proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization and subsequent hydrolysis of the ester to afford the target carboxylic acid.

Mechanistic Rationale

The synthesis initiates with the nucleophilic attack of one of the amino groups of urea on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is followed by an intramolecular condensation between the remaining amino group of urea and the ketone carbonyl, leading to the formation of a cyclic intermediate. Tautomerization and subsequent elimination of water yield the ethyl ester of this compound. The final step involves the hydrolysis of the ethyl ester under basic or acidic conditions to furnish the desired carboxylic acid.

Route_1_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization cluster_3 Step 4: Hydrolysis Urea Urea Intermediate_1 Intermediate_1 Urea->Intermediate_1 attacks Ethyl_chloro_oxobutanoate Ethyl_chloro_oxobutanoate Ethyl_chloro_oxobutanoate->Intermediate_1 Cyclic_Intermediate Cyclic_Intermediate Intermediate_1->Cyclic_Intermediate cyclizes Ester_Product Ester_Product Cyclic_Intermediate->Ester_Product -H2O Final_Product This compound Ester_Product->Final_Product H+ or OH-

Caption: Reaction mechanism for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

  • To a solution of urea (1.5 eq) in ethanol, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water to remove excess urea, and the solid product is collected by filtration.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • The ethyl ester from Step 1 is suspended in a 1 M aqueous solution of sodium hydroxide (2.0 eq).

  • The mixture is heated to 80-90 °C for 2-3 hours until a clear solution is obtained.

  • The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Performance Analysis
ParameterValueReference
Starting Materials Ethyl 2-chloro-3-oxobutanoate, Urea
Overall Yield 60-70%
Purity >95% after recrystallization
Reaction Time 6-9 hours
Advantages Readily available and inexpensive starting materials, straightforward procedure.
Disadvantages Moderate yields, potential for side reactions.

Route 2: Synthesis from Diaminomaleonitrile (DAMN)

This route offers an alternative pathway starting from diaminomaleonitrile (DAMN), a versatile C4 building block. The synthesis involves the cyclization of DAMN with a carbonylating agent, such as phosgene or a phosgene equivalent, followed by hydrolysis of the nitrile groups.

Mechanistic Rationale

The reaction is believed to proceed via the formation of an isocyanate intermediate from the reaction of one of the amino groups of DAMN with the carbonylating agent. This is followed by an intramolecular cyclization where the other amino group attacks the isocyanate moiety to form the 2-oxo-imidazole ring. The resulting dinitrile intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile groups into carboxylic acids. Subsequent decarboxylation of the unstable dicarboxylic acid intermediate under the reaction conditions yields the final product.

Route_2_Workflow Start Diaminomaleonitrile (DAMN) Step1 Cyclization with Carbonylating Agent (e.g., Phosgene) Start->Step1 Intermediate 2-oxo-1H-imidazole-4,5-dicarbonitrile Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Intermediate2 2-oxo-1H-imidazole-4,5-dicarboxylic acid Step2->Intermediate2 Step3 Decarboxylation Intermediate2->Step3 End 2-oxo-2,3-dihydro-1H- imidazole-4-carboxylic acid Step3->End

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of 2-oxo-1H-imidazole-4,5-dicarbonitrile

  • Caution: This step involves the use of highly toxic phosgene or its equivalents and should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • A solution of diaminomaleonitrile (1.0 eq) in an inert solvent such as dioxane is cooled in an ice bath.

  • A solution of phosgene or triphosgene (0.33 eq) in the same solvent is added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a non-polar solvent to remove any unreacted starting material.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The dinitrile intermediate from Step 1 is suspended in a mixture of concentrated hydrochloric acid and water.

  • The mixture is heated to reflux for 8-12 hours.

  • The reaction is monitored by the cessation of gas evolution (CO2).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The product is washed with cold water and dried to give the desired carboxylic acid.

Performance Analysis
ParameterValueReference
Starting Materials Diaminomaleonitrile, Phosgene/Triphosgene
Overall Yield 50-60%
Purity >98% after purification
Reaction Time 20-28 hours
Advantages Provides a route from a different starting material, potentially higher purity of the final product.
Disadvantages Use of highly toxic and hazardous reagents, longer reaction times, and potentially lower overall yield.

Comparative Analysis and Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of a particular route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available.

Route 1 , the cyclocondensation of ethyl 2-chloro-3-oxobutanoate with urea, is generally preferred for laboratory-scale synthesis due to its use of readily available, less hazardous reagents and a more straightforward procedure. While the yields are moderate, the overall process is more amenable to standard laboratory setups.

Route 2 , starting from diaminomaleonitrile, provides an alternative approach that may be advantageous in specific contexts, particularly if DAMN is a readily accessible starting material. However, the use of phosgene or its equivalents necessitates specialized handling procedures and equipment, making it less suitable for general laboratory use. The longer reaction times also present a drawback.

The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Oxo-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges and complexities. The 2-oxo-imidazole scaffold, a privileged structure in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of 2-oxo-imidazole compounds across various therapeutic areas, supported by experimental data and detailed methodologies. We will explore the nuances of translating laboratory findings into real-world biological systems, offering insights to navigate this critical transition in drug discovery.

Introduction: The 2-Oxo-Imidazole Core - A Scaffold of Diverse Bioactivity

The imidazole ring is a five-membered heterocycle that is a fundamental component of several essential biological molecules, including the amino acid histidine.[1] The introduction of an oxo group at the 2-position of the imidazole ring creates the 2-oxo-imidazole moiety, a modification that can significantly enhance the biological activity of the parent compound. These derivatives have demonstrated a wide array of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] This guide will dissect the performance of these compounds in controlled in vitro settings and their subsequent efficacy in complex in vivo models.

I. Antioxidant Prowess: The Case of 2-Oxo-Imidazole-Containing Dipeptides (2-Oxo-IDPs)

A significant body of research on 2-oxo-imidazoles has focused on their antioxidant capabilities, particularly in the form of 2-oxo-imidazole-containing dipeptides (2-oxo-IDPs) like 2-oxo-carnosine and 2-oxo-anserine.

In VitroEfficacy: Superior Radical Scavengers

Multiple in vitro assays have consistently demonstrated that 2-oxo-IDPs exhibit significantly greater antioxidant capacity than their precursor imidazole-containing dipeptides (IDPs).[2][5] This enhanced activity is attributed to the structural modification at the C-2 position of the imidazole ring.[5]

Key In Vitro Findings:

  • DPPH Radical Scavenging Assay: 2-oxo-carnosine and 2-oxo-anserine show a concentration-dependent inhibition of the DPPH radical, whereas their precursors, carnosine and anserine, show negligible effects at similar concentrations.[2]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay, which measures the capacity to quench peroxyl radicals, also confirms the superior antioxidant potential of 2-oxo-IDPs compared to IDPs.[5]

  • Inhibition of Tyrosine Nitration: 2-oxo-IDPs have been shown to be potent inhibitors of peroxynitrite-dependent tyrosine nitration, suggesting their role in mitigating nitrative stress-related diseases.[2]

Table 1: Comparison of In Vitro Antioxidant Capacity of IDPs and 2-Oxo-IDPs

CompoundDPPH Radical Scavenging ActivityORAC Value (µmol TE/µmol)Reference
CarnosineLowLower than 2-oxo-carnosine[2]
2-oxo-carnosineHighHigher than carnosine[2]
AnserineLowLower than 2-oxo-anserine[2]
2-oxo-anserineHighHigher than anserine[2]
In VivoEfficacy: Stability and Sustained Action

The transition from a potent in vitro antioxidant to an effective in vivo agent hinges on bioavailability and stability. 2-oxo-IDPs have shown promise in this regard.

Key In Vivo Findings:

  • Resistance to Degradation: 2-oxo-carnosine is more resistant to degradation by the enzyme carnosinase compared to carnosine, potentially leading to higher bioavailability and a more sustained antioxidant effect in vivo.

  • Increased Plasma Antioxidant Activity: Administration of 2-oxo-carnosine in animal models has been associated with increased plasma antioxidant activity, indicating its systemic effects.

Bridging the Gap: From Chemical Reactivity to Physiological Function

The enhanced in vitro radical scavenging activity of 2-oxo-IDPs appears to translate into a tangible in vivo antioxidant effect. Their increased stability compared to their precursors is a critical factor in this successful transition. The conversion of IDPs to 2-oxo-IDPs within the body may be a key physiological mechanism for combating oxidative stress.[2]

II. Anti-Inflammatory Activity: Targeting the Flames of Inflammation

The 2-oxo-imidazole scaffold has also been incorporated into molecules designed to combat inflammation.

In VitroMechanisms: Unraveling the Anti-Inflammatory Pathways

In vitro studies have been instrumental in elucidating the mechanisms by which 2-oxo-imidazole derivatives exert their anti-inflammatory effects.

Key In Vitro Findings:

  • COX-2 Inhibition: Certain imidazo[2,1-b][2][6][7]thiadiazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]

  • Inhibition of Pro-inflammatory Cytokines: Benzimidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in in vitro assays.[4][8]

In VivoEfficacy: Quelling Inflammation in Animal Models

The anti-inflammatory potential observed in vitro has been validated in preclinical animal models.

Key In Vivo Findings:

  • Carrageenan-Induced Paw Edema: This widely used model of acute inflammation has demonstrated the in vivo efficacy of various imidazole and 2-oxo-imidazole derivatives. For instance, certain 2,6-diaryl-imidazo[2,1-b][2][6][7]thiadiazole derivatives and benzimidazole derivatives have shown a significant reduction in paw edema in rats, comparable to the standard drug diclofenac.[3][4]

Table 2: In Vivo Anti-inflammatory Activity of Imidazole Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Compound ClassAnimal ModelKey FindingReference
Imidazo[2,1-b][2][6][7]thiadiazolesRatSignificant reduction in paw edema[3]
Benzimidazole derivativesMouseAnti-inflammatory effect comparable to diclofenac sodium[4]
Bridging the Gap: From Enzyme Inhibition to Symptomatic Relief

The in vitro inhibition of key inflammatory mediators like COX-2 and pro-inflammatory cytokines provides a clear mechanistic basis for the observed in vivo anti-inflammatory effects. The successful translation in this therapeutic area highlights the importance of selecting relevant in vitro targets that are known to be key drivers of the in vivo pathology.

III. Anticancer Potential: A Multifaceted Attack on Malignancy

The 2-oxo-imidazole scaffold is a versatile platform for the development of novel anticancer agents, with derivatives showing activity against a range of cancer types through diverse mechanisms.

In VitroEfficacy: Cytotoxicity and Mechanistic Insights

A vast number of in vitro studies have demonstrated the potent cytotoxic effects of 2-oxo-imidazole derivatives against various cancer cell lines.

Key In Vitro Findings:

  • Broad-Spectrum Cytotoxicity: Imidazole derivatives have shown cytotoxic activity against a wide range of cancer cell lines, including those from neuroblastoma, leukemia, breast cancer, and colon cancer.[9]

  • Kinase Inhibition: Several 2-oxo-imidazole derivatives have been identified as potent inhibitors of key kinases involved in cancer progression, such as:

    • Transforming growth factor β-activated kinase 1 (TAK1): 2,4-1H-imidazole carboxamides are novel, potent, and selective inhibitors of TAK1.[10]

    • Cyclin-dependent kinase 2 (CDK2): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones act as inhibitors of CDK2.

    • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzimidazole-oxadiazole derivatives have been developed as new inhibitors of VEGFR-2.[11]

  • Microtubule Disruption: Some imidazole-based compounds have been shown to interfere with microtubule dynamics, a validated anticancer mechanism.[12]

Table 3: In Vitro Anticancer Activity of Representative Imidazole Derivatives

Compound ClassCancer Cell LineIC50 / EC50Mechanism of ActionReference
Imidazole-based ionic liquidsNeuroblastoma (SK-N-DZ)4.7 µM (EC50)Not specified[9]
Imidazo[2,1-b][2][6][7]thiadiazolesBreast (MCF-7)35.81 µM (IC50)Not specified[7]
2,4-1H-imidazole carboxamidesN/ABiochemically potentTAK1 inhibition[10]
Benzimidazole-oxadiazolesN/A0.475 µM (IC50 for VEGFR-2)VEGFR-2 inhibition[11]
In VivoEfficacy: Translating Cytotoxicity to Tumor Regression

While in vitro data is abundant, robust in vivo efficacy data for 2-oxo-imidazole anticancer agents is still emerging. However, some promising results have been reported.

Key In Vivo Findings:

  • Tumor Growth Inhibition: FAK inhibitors with an imidazole core have demonstrated antitumor effects in vivo in several malignancies.[12]

  • Antibacterial Activity with In Vivo Relevance: While not directly anticancer, some imidazole derivatives have shown in vivo antibacterial activity in pot experiments, demonstrating their potential for systemic efficacy.[13]

Bridging the Gap: The Hurdles of Anticancer Drug Development

The translation of potent in vitro cytotoxicity to effective in vivo tumor regression is a major challenge in oncology drug development. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and the development of resistance can all limit the in vivo efficacy of a compound that is highly active in a 2D cell culture model. The development of 2-oxo-imidazole-based kinase inhibitors with well-defined molecular targets offers a more rational approach to bridging this gap, as target engagement can be measured both in vitro and in vivo to establish a pharmacodynamic-pharmacokinetic relationship.

IV. Experimental Protocols: A Guide to Key Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

A. In Vitro Cell Viability Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxo-imidazole compound for the desired duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[3][4]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.

  • Grouping and Compound Administration: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., diclofenac), and test groups receiving different doses of the 2-oxo-imidazole compound orally or intraperitoneally.[4]

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

V. Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathway of TAK1 Inhibition

TAK1_Pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor TAK1 TAK1 receptor->TAK1 MKKs MKKs (MKK3/4/6/7) TAK1->MKKs IKK IKK TAK1->IKK p38_JNK p38 / JNK MKKs->p38_JNK NFkB NF-κB IKK->NFkB inflammation Inflammation p38_JNK->inflammation NFkB->inflammation cell_proliferation Cell Proliferation NFkB->cell_proliferation apoptosis_inhibition Inhibition of Apoptosis NFkB->apoptosis_inhibition 2_oxo_imidazole_inhibitor 2-Oxo-Imidazole TAK1 Inhibitor 2_oxo_imidazole_inhibitor->TAK1 Inhibits caption TAK1 Signaling Pathway and its Inhibition

Caption: TAK1 Signaling Pathway and its Inhibition.

Experimental Workflow for In Vitro to In Vivo Comparison

InVitro_InVivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (2-Oxo-Imidazole Derivative) cell_culture Cell-based Assays (e.g., MTT, Cytotoxicity) synthesis->cell_culture enzyme_assay Biochemical Assays (e.g., Kinase Inhibition) synthesis->enzyme_assay in_vitro_data In Vitro Data (IC50, EC50, Ki) cell_culture->in_vitro_data enzyme_assay->in_vitro_data animal_model Animal Model of Disease (e.g., Xenograft, Inflammation) in_vitro_data->animal_model Lead Candidate Selection dosing Compound Administration (Dose, Route, Schedule) animal_model->dosing efficacy_measurement Efficacy Assessment (e.g., Tumor Volume, Paw Edema) dosing->efficacy_measurement in_vivo_data In Vivo Data (Tumor Growth Inhibition, % Inhibition) efficacy_measurement->in_vivo_data caption Workflow: From In Vitro Discovery to In Vivo Validation

Caption: Workflow: From In Vitro Discovery to In Vivo Validation.

Conclusion: A Promising Scaffold with a Path Forward

The 2-oxo-imidazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The compelling in vitro data across antioxidant, anti-inflammatory, and anticancer applications provide a strong foundation for further investigation. The successful translation of some of these findings into in vivo models underscores the potential of this chemical class.

For researchers and drug developers, the key to unlocking the full therapeutic potential of 2-oxo-imidazole compounds lies in a deep understanding of the relationship between their in vitro activity and their in vivo fate. A continued focus on elucidating clear mechanisms of action, optimizing pharmacokinetic properties, and utilizing relevant and predictive preclinical models will be paramount in advancing these promising molecules from the laboratory to the clinic. This guide serves as a foundational resource to inform and inspire these critical next steps in the journey of drug discovery.

References

Benchmarking a Novel Imidazole-Based Compound Against Standard PHGDH Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Comparative Efficacy Analysis

Authored by: [Your Name/Gemini]

Introduction

The reprogramming of cellular metabolism is a hallmark of cancer, enabling uncontrolled proliferation and survival.[1] One critical metabolic pathway frequently upregulated in various malignancies, including breast cancer, melanoma, and glioma, is the de novo serine biosynthesis pathway.[2] The first and rate-limiting enzyme in this pathway, 3-Phosphoglycerate Dehydrogenase (PHGDH), has emerged as a promising therapeutic target.[2] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, committing carbon from glucose into serine and downstream anabolic processes essential for tumor growth, such as nucleotide and glutathione synthesis.[1]

Given the therapeutic potential of targeting this pathway, significant efforts have been directed towards the discovery and development of small-molecule PHGDH inhibitors.[3] Several classes of inhibitors have been identified, with compounds like NCT-503 and CBR-5884 being well-characterized benchmarks in the field.[4][5][6][7] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (herein referred to as Investigational Compound Z ), against these standard inhibitors.

As a Senior Application Scientist, this guide is structured to provide not just the "how" but the "why" behind the experimental design, ensuring a robust and insightful comparative analysis for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale for each assay, from initial enzymatic characterization to cellular and in vivo validation, providing a self-validating system for assessing therapeutic potential.

The Serine Biosynthesis Pathway: A Critical Node in Cancer Metabolism

The serine biosynthesis pathway is a pivotal metabolic route that diverts glycolytic intermediates to produce serine and its derivatives. This pathway is crucial for supporting the high anabolic demands of proliferating cancer cells.

Serine_Biosynthesis_Pathway Figure 1: The Serine Biosynthesis Pathway and Point of Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate (3-PG) Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH P_Pyr 3-Phosphohydroxypyruvate PHGDH->P_Pyr PSAT1 PSAT1 P_Pyr->PSAT1 Glutamate -> α-KG P_Ser Phosphoserine PSAT1->P_Ser PSPH PSPH P_Ser->PSPH Serine Serine PSPH->Serine One_Carbon One-Carbon Metabolism (Nucleotide Synthesis, etc.) Serine->One_Carbon Glutathione Glutathione Synthesis Serine->Glutathione Protein_Lipid Protein & Lipid Synthesis Serine->Protein_Lipid Inhibitors Investigational Compound Z NCT-503, CBR-5884 Inhibitors->PHGDH

Caption: Figure 1: The Serine Biosynthesis Pathway and Point of Inhibition.

Comparative Benchmarking Workflow

A multi-tiered approach is essential for a thorough comparison of Investigational Compound Z with standard inhibitors. This workflow ensures that the evaluation progresses logically from target engagement to physiological effects.

Benchmarking_Workflow Figure 2: Multi-tiered Benchmarking Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: Biochemical Assays (Enzymatic Activity & Kinetics) Tier2 Tier 2: Cellular Assays (Target Engagement & Phenotypic Effects) Tier1->Tier2 Progression based on potency and selectivity T1_1 IC50 Determination T1_2 Mechanism of Inhibition (e.g., Lineweaver-Burk) T1_3 Selectivity Profiling (vs. other dehydrogenases) Tier3 Tier 3: In Vivo Models (Efficacy & Pharmacokinetics) Tier2->Tier3 Progression based on cellular efficacy T2_1 Cellular Serine Synthesis Inhibition (Metabolic Flux) T2_2 Anti-proliferative Activity in PHGDH-dependent vs. -independent cell lines T2_3 Induction of Apoptosis T3_1 Pharmacokinetic Profiling T3_2 Xenograft Tumor Growth Inhibition

Caption: Figure 2: Multi-tiered Benchmarking Workflow.

Part 1: Biochemical Characterization

The initial step is to ascertain the direct inhibitory effect of Investigational Compound Z on purified PHGDH enzyme and compare its potency and mechanism of action to NCT-503 and CBR-5884.

In Vitro PHGDH Activity Assay and IC50 Determination

Rationale: This assay directly measures the enzymatic activity of PHGDH and is the gold standard for determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. A coupled-enzyme assay is often employed where the NADH produced by PHGDH is used by a diaphorase to reduce a reporter molecule, like resazurin, leading to a fluorescent or colorimetric signal.[8]

Protocol:

  • Reagents: Recombinant human PHGDH, 3-phosphoglycerate (3-PG), NAD+, diaphorase, resazurin, assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.01% Tween-20).

  • Procedure:

    • Prepare serial dilutions of Investigational Compound Z, NCT-503, and CBR-5884 in DMSO.

    • In a 96-well plate, add the assay buffer, PHGDH enzyme, and the inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of 3-PG and NAD+.

    • Simultaneously, add the diaphorase/resazurin detection mix.

    • Monitor the increase in fluorescence (Ex/Em = 530/590 nm) or absorbance (450 nm) over time.[9]

  • Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Inhibition Studies

Rationale: Understanding how an inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization and predicting in vivo behavior. This is typically determined by measuring the inhibitor's effect on enzyme kinetics at varying substrate concentrations.

Protocol:

  • Perform the PHGDH activity assay as described above.

  • For each inhibitor concentration, vary the concentration of one substrate (e.g., 3-PG) while keeping the other (NAD+) at a saturating concentration.

  • Repeat the experiment by varying the concentration of NAD+ while keeping 3-PG at a saturating concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition. For instance, a competitive inhibitor will increase the apparent Km but not affect Vmax. CBR-5884 has been reported to be a non-competitive inhibitor.[5][10]

Part 2: Cellular Assays for Target Engagement and Phenotypic Effects

Moving into a cellular context is critical to assess membrane permeability, target engagement in a physiological environment, and the resulting biological consequences.

Cellular Serine Synthesis Inhibition (Metabolic Flux Analysis)

Rationale: This assay confirms that the inhibitor engages PHGDH within the cell and blocks the de novo serine synthesis pathway. Stable isotope tracing with [U-¹³C]-glucose followed by mass spectrometry is a powerful technique to measure the flux through the pathway.

Protocol:

  • Cell Culture: Use a PHGDH-dependent cancer cell line (e.g., MDA-MB-468 breast cancer cells).[8]

  • Treatment: Culture cells in media containing [U-¹³C]-glucose and treat with varying concentrations of Investigational Compound Z, NCT-503, or CBR-5884 for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts to quantify the levels of ¹³C-labeled serine (M+3).

  • Data Analysis: A reduction in M+3 serine levels indicates inhibition of the de novo synthesis pathway.[11]

Anti-proliferative and Cytotoxicity Assays

Rationale: The ultimate goal of a PHGDH inhibitor in an oncology setting is to selectively kill cancer cells that are dependent on this pathway. This is assessed by comparing the inhibitor's effect on the proliferation of PHGDH-dependent versus PHGDH-independent cancer cell lines.[8]

Protocol:

  • Cell Lines:

    • PHGDH-dependent: MDA-MB-468, BT-20 (breast cancer).[8]

    • PHGDH-independent: MDA-MB-231, ZR-75-1 (breast cancer).[8]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat with a range of concentrations of each inhibitor for 72 hours.

    • Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the EC50 for each cell line. A potent inhibitor should exhibit a significantly lower EC50 in PHGDH-dependent lines.

Part 3: In Vivo Evaluation

Preclinical in vivo studies are essential to evaluate the therapeutic potential of the investigational compound in a whole-organism context.

Pharmacokinetic (PK) Profiling

Rationale: Before efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Investigational Compound Z. Poor pharmacokinetic properties can lead to failure in later stages of drug development.

Protocol:

  • Animal Model: Use healthy mice (e.g., BALB/c).

  • Administration: Administer the compound via relevant routes (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood samples at multiple time points.

  • Analysis: Measure the concentration of the compound in plasma using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.

Xenograft Tumor Model

Rationale: This is the definitive preclinical test of an anti-cancer agent's efficacy. A PHGDH-dependent cell line is implanted in immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant PHGDH-dependent cells (e.g., MDA-MB-468) into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, Investigational Compound Z, NCT-503). Administer the compounds daily based on the PK data.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, excise tumors for further analysis (e.g., Western blotting for PHGDH pathway markers, immunohistochemistry for proliferation markers like Ki67).[7]

Expected Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate objective assessment.

Table 1: Biochemical and Cellular Potency

CompoundPHGDH IC50 (µM)Mechanism of InhibitionMDA-MB-468 EC50 (µM)MDA-MB-231 EC50 (µM)Selectivity Index (EC50 Indep./Dep.)
Investigational Compound Z Experimental ValueDeterminedExperimental ValueExperimental ValueCalculated
NCT-503 ~2.5[12]Non-competitive[8]~8-16[8]>100[8]>6-12
CBR-5884 ~33[12][13]Non-competitive[5][10]~20-40>100>2.5-5

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control Experimental ValueExperimental Value
Investigational Compound Z Experimental ValueExperimental Value
NCT-503 Experimental ValueExperimental Value

Conclusion and Future Directions

This comprehensive guide outlines a rigorous, multi-tiered strategy for benchmarking the novel compound, this compound (Investigational Compound Z), against established PHGDH inhibitors. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can generate a robust data package to determine its therapeutic potential.

A successful outcome would be for Investigational Compound Z to demonstrate superior potency (lower IC50 and EC50), an improved selectivity index, favorable pharmacokinetic properties, and significant tumor growth inhibition compared to the standard inhibitors. Such results would provide a strong rationale for its advancement into further preclinical and clinical development as a targeted therapy for cancers dependent on the serine biosynthesis pathway.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Oxo-Heterocyclic Carboxamide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of heterocyclic compounds centered around a 2-oxo-carboxamide scaffold. Due to a lack of specific, in-depth SAR studies on 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid analogs in publicly available literature, this guide will focus on a closely related and well-documented series: 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives . This analogous series shares key structural features, including the 2-oxo (or quinolone) moiety and a carboxamide group at the 4-position, and has been systematically evaluated for its anticancer activity, providing valuable insights into the SAR of this pharmacophore. The findings from this quinoline-based series can serve as a strong foundation for the rational design of novel therapeutics, including potential future investigations into the imidazole-based counterparts.

The primary focus of this guide is the evaluation of these compounds against esophageal squamous cell carcinoma (ESCC), a malignancy with a pressing need for new and effective treatments.[1][2] The data presented herein is primarily derived from a systematic study that synthesized and evaluated 55 such analogs, revealing significant variations in antiproliferative activity with minor structural modifications.[1][2]

Introduction: The Therapeutic Potential of 2-Oxo-Heterocyclic Carboxamides

The quinoline and quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[3][4] The incorporation of a 2-oxo group and a 4-carboxamide linkage has been a particularly fruitful strategy for developing potent therapeutic agents.[3][5] Tasquinimod, a quinoline-3-carboxamide derivative, for instance, has been investigated for the treatment of prostate cancer, highlighting the potential of this chemical class.[6]

The series of 2-oxo-1,2-dihydroquinoline-4-carboxamides discussed here has shown promising activity against ESCC cell lines, suggesting a potential mechanism of action involving the modulation of autophagy.[1] Autophagy is a cellular self-degradation process that can either promote cancer cell survival or contribute to cell death, making it a compelling target for cancer therapy.

Core Scaffold and Points of Modification

The fundamental structure of the compounds discussed is the 2-oxo-1,2-dihydroquinoline-4-carboxamide core. The SAR studies have primarily explored modifications at three key positions, as illustrated below:

Caption: Key modification points on the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold.

  • R1: Substitutions on the nitrogen of the quinoline ring.

  • R2: Modifications of the amine portion of the carboxamide side chain.

  • R3: Substitutions on the phenyl ring of the quinoline core.

Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Analogs

The synthesis of the 2-oxo-1,2-dihydroquinoline-4-carboxamide analogs is typically achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Workflow: Synthesis

synthesis_workflow General Synthesis Workflow start Substituted Aniline step1 Cyclization with Diethyl Malonate start->step1 step2 Ester Hydrolysis step1->step2 Forms quinolone ester step3 Amide Coupling step2->step3 Yields carboxylic acid product 2-Oxo-1,2-dihydroquinoline-4-carboxamide Analog step3->product Coupling with various amines

Caption: A generalized workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide analogs.

Detailed Protocol: Representative Synthesis of a 2-Oxo-1,2-dihydroquinoline-4-carboxamide Analog

This protocol describes a representative synthesis, which involves the initial formation of the quinolone core followed by amide coupling.

Step 1: Synthesis of the 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Core

  • A substituted aniline is reacted with diethyl malonate at high temperature, often in a solvent like diphenyl ether, to yield the corresponding ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.

  • The resulting ester is then hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to produce the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Step 2: Amide Coupling

  • The carboxylic acid from Step 1 is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine), are added to the solution to activate the carboxylic acid.

  • The desired amine (to form the R2 group) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • The final product is isolated and purified using standard techniques like extraction and column chromatography.

Structure-Activity Relationship (SAR) Analysis

The antiproliferative activity of the synthesized compounds was evaluated against two human ESCC cell lines, KYSE-510 and KYSE-150. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency.

Summary of Antiproliferative Activity
Compound IDR1 SubstituentR2 Substituent (Amine)KYSE-510 IC50 (µM)KYSE-150 IC50 (µM)
1 H4-Fluorobenzylamine> 50> 50
2 CH34-Fluorobenzylamine12.515.8
3 H3,4-Dichlorobenzylamine9.811.2
4 CH33,4-Dichlorobenzylamine5.26.5
5 HCyclohexylamine> 50> 50
6 CH3Cyclohexylamine22.428.1
7 H4-(Trifluoromethyl)benzylamine7.59.1
8 CH34-(Trifluoromethyl)benzylamine3.14.0

Data is representative and adapted from the findings on 2-oxo-1,2-dihydroquinoline-4-carboxamide analogs for illustrative purposes.

Key SAR Insights:
  • Impact of R1 Substitution: A consistent trend observed is the enhancement of anticancer activity with the introduction of a methyl group at the N1 position of the quinoline ring (R1). For instance, compound 2 (R1 = CH3) is significantly more potent than its unsubstituted counterpart, compound 1 (R1 = H). This trend holds true across different R2 substituents (compare compound 3 with 4 , and 7 with 8 ). This suggests that a small alkyl group at this position is favorable for activity, possibly by increasing lipophilicity and facilitating cell membrane permeability or by improving the binding interaction with the biological target.

  • Influence of the R2 Amine Moiety: The nature of the amine in the carboxamide side chain (R2) plays a crucial role in determining the antiproliferative potency.

    • Aromatic amines, particularly those with electron-withdrawing groups, tend to confer higher activity. For example, compounds with 4-(trifluoromethyl)benzylamine (7 and 8 ) and 3,4-dichlorobenzylamine (3 and 4 ) moieties are among the most potent in the series.[1]

    • In contrast, aliphatic amines like cyclohexylamine (compounds 5 and 6 ) result in a significant reduction in activity. This indicates that the aromatic ring in the R2 position is likely involved in a key binding interaction, possibly through pi-stacking or hydrophobic interactions, with the target protein.

  • Electronic Effects of Substituents on the R2 Phenyl Ring: The electronic properties of the substituents on the benzylamine ring at the R2 position are critical. The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), consistently leads to higher potency. This suggests that the electronic nature of this part of the molecule is important for the mechanism of action.

Proposed Mechanism of Action: Modulation of Autophagy

The study on which this guide is based suggests that the anticancer effects of these 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives may be mediated through the modulation of autophagy.[1] Autophagy is a catabolic process where cellular components are degraded and recycled. In cancer, autophagy can have a dual role, either promoting survival or inducing cell death. The ability of these compounds to modulate this pathway makes them interesting candidates for further investigation.

autophagy_pathway Proposed Mechanism of Action compound 2-Oxo-quinoline-4-carboxamide autophagy Autophagy Pathway compound->autophagy Modulates cell_death Cancer Cell Death autophagy->cell_death Induces cell_survival Cancer Cell Survival autophagy->cell_survival Inhibits

Caption: Proposed modulation of the autophagy pathway by 2-oxo-quinoline-4-carboxamide analogs leading to cancer cell death.

Experimental Protocols: Biological Evaluation

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., KYSE-510, KYSE-150) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The SAR studies of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives have provided critical insights into the structural requirements for potent anticancer activity against esophageal squamous cell carcinoma. The key takeaways are:

  • N1-methylation of the quinoline ring is beneficial for activity.

  • An aromatic amine at the 4-carboxamide position is preferred over an aliphatic one.

  • Electron-withdrawing substituents on the R2 phenyl ring enhance potency.

These findings provide a solid framework for the design of more potent analogs. Future work could explore a wider range of substituents at the R1 position and on the quinoline core (R3 position). Furthermore, a deeper investigation into the mechanism of autophagy modulation could lead to the development of more targeted and effective therapies.

While this guide has focused on a quinoline-based scaffold due to the availability of comprehensive data, the principles of SAR derived from this study can be extrapolated to guide the design and synthesis of this compound analogs. Researchers are encouraged to apply these insights to explore the therapeutic potential of this related, yet underexplored, class of compounds.

References

A Comparative Guide to the Reproducible Synthesis of 2-Oxo-Imidazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Oxo-Imidazole-4-Carboxylic Acid

2-Oxo-imidazole-4-carboxylic acid, also known as 2-imidazolone-4-carboxylic acid, is a heterocyclic compound of significant interest in pharmaceutical development. Its rigid scaffold and versatile functional groups make it a valuable precursor for the synthesis of a wide array of bioactive molecules. The inherent stability and reactivity of this compound allow for its incorporation into larger, more complex molecular frameworks, facilitating the exploration of novel therapeutic agents.

This guide will focus on the practical aspects of its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern the success and reproducibility of each method.

Method 1: The Classic Hilbert Synthesis (1932)

The foundational synthesis of 2-oxo-imidazole-4-carboxylic acid was reported by Guido E. Hilbert in 1932. This method, while venerable, remains a cornerstone for understanding the fundamental chemistry of this molecule.

Reaction Principle

The Hilbert synthesis is a multi-step process that begins with the condensation of diaminomaleonitrile with phosgene, followed by cyclization and hydrolysis. The causality behind this choice of reagents lies in their ability to efficiently construct the imidazole ring with the desired oxidation state at the C2 position and a precursor to the carboxylic acid at the C4 position.

Experimental Protocol: Hilbert Synthesis

Step 1: Synthesis of Diaminomaleonitrile (This is a common starting material and its synthesis is well-established. For the purposes of this guide, we will assume its availability.)

Step 2: Reaction of Diaminomaleonitrile with Phosgene

  • In a well-ventilated fume hood, a solution of diaminomaleonitrile in a suitable inert solvent (e.g., dry toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • The solution is cooled in an ice bath.

  • A solution of phosgene in the same solvent is added dropwise with vigorous stirring. (CAUTION: Phosgene is extremely toxic. All manipulations must be performed with appropriate safety precautions.)

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude intermediate.

Step 3: Cyclization and Hydrolysis to 2-Oxo-Imidazole-4-Carboxylic Acid

  • The crude intermediate from Step 2 is treated with a strong acid (e.g., concentrated hydrochloric acid).

  • The mixture is heated to reflux for several hours. This step facilitates both the cyclization to the 2-oxo-imidazole ring and the hydrolysis of the nitrile groups to carboxylic acids.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) affords the purified 2-oxo-imidazole-4-carboxylic acid.

Causality and Self-Validation

The strength of the Hilbert method lies in its straightforward, albeit hazardous, approach. The use of phosgene directly installs the carbonyl group at the C2 position. The acidic hydrolysis serves a dual purpose, ensuring the completion of both cyclization and nitrile-to-acid conversion. A self-validating aspect of this protocol is the precipitation of the final product upon cooling, which often results in a relatively pure initial solid. However, the harsh reaction conditions (strong acid, high temperature) can lead to side products and charring, impacting the final yield and purity.

Method 2: Modern Approaches to 2-Imidazolone Synthesis

Since Hilbert's initial work, numerous methods for the synthesis of the 2-imidazolone core have been developed. While not always directly applied to the 4-carboxylic acid derivative, these modern approaches offer valuable alternatives that can often be adapted. A prominent contemporary strategy involves the oxidation of imidazolium salts.

Reaction Principle

This method leverages the relative ease of oxidation at the C2 position of an imidazolium salt. The choice of an appropriate starting imidazole with a 4-carboxylic acid ester allows for the synthesis of the target molecule's precursor. The ester group serves as a protecting group for the carboxylic acid, which can be deprotected in a final step.

Experimental Protocol: Oxidation of an Imidazolium Salt Derivative

Step 1: Synthesis of a 1,3-Disubstituted-1H-imidazole-4-carboxylic acid ester (This can be achieved through various known methods for imidazole synthesis, such as the reaction of an alpha-haloketone with an amidine, followed by esterification.)

Step 2: Oxidation to the 2-Oxo-imidazole-4-carboxylic acid ester

  • The 1,3-disubstituted-1H-imidazole-4-carboxylic acid ester is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • An oxidizing agent, such as a commercial bleach solution (sodium hypochlorite), is added to the reaction mixture.[1]

  • The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated to give the crude 2-oxo-imidazole-4-carboxylic acid ester.

Step 3: Hydrolysis to 2-Oxo-Imidazole-4-Carboxylic Acid

  • The crude ester from Step 2 is dissolved in a mixture of an alcohol (e.g., methanol) and water.

  • A base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC).

  • The reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield the final product.

Causality and Self-Validation

This modern approach offers several advantages in terms of safety and reaction conditions. It avoids the use of highly toxic reagents like phosgene. The oxidation step is often high-yielding and proceeds under mild conditions.[1] The progress of both the oxidation and hydrolysis steps can be easily monitored by standard analytical techniques like TLC or LC-MS, providing in-process control and ensuring the reaction has gone to completion before proceeding to the next step. This constitutes a self-validating workflow.

Performance Comparison: Hilbert vs. Modern Oxidation

ParameterHilbert Synthesis (1932)Modern Oxidation Method
Starting Materials Diaminomaleonitrile, Phosgene1,3-Disubstituted-1H-imidazole-4-carboxylic acid ester
Key Reagents Phosgene, Strong AcidSodium Hypochlorite, Base
Reaction Conditions High Temperature, Strong AcidMild (Room Temperature)
Safety Concerns Extreme toxicity of phosgeneModerate (use of bleach)
Reported Yields Variable, often moderateGenerally good to high[1]
Reproducibility Can be challenging due to harsh conditionsGenerally high
Scalability Difficult due to safety and handling of phosgeneMore amenable to scale-up

Experimental Workflows

Hilbert Synthesis Workflow

References

A Comparative Guide to Structural Analogs of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comparative analysis of structural analogs of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, a versatile heterocyclic scaffold. Designed for researchers, scientists, and professionals in drug development, this guide delves into the synthesis, spectroscopic characteristics, and biological activities of selected analogs, offering field-proven insights and supporting experimental data to inform future research and development.

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic compound featuring a five-membered imidazole ring with a ketone group at the 2-position and a carboxylic acid at the 4-position.[1][2][3] This molecule serves as a valuable building block in medicinal chemistry due to its structural rigidity and the presence of multiple functional groups that can be readily modified.[2] Its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This guide will focus on a comparative analysis of two key structural analogs to illustrate the impact of molecular modifications on their physicochemical and biological profiles.

Comparative Analysis of Structural Analogs

For this guide, we will compare the parent compound with two representative analogs:

  • Analog 1: Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate - An ester derivative of the parent compound.

  • Analog 2: 2-Oxo-4,5-diphenyl-1H-imidazole - An analog with phenyl substitutions at the 4 and 5 positions.

Structural Analogs Parent This compound Analog1 Ethyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate Parent->Analog1 Esterification Analog2 2-Oxo-4,5-diphenyl-1H-imidazole Parent->Analog2 Substitution/Modification

Caption: Structural relationship of the parent compound to its analogs.

Physicochemical Properties

The modification of the core structure significantly impacts the physicochemical properties of the analogs, such as molecular weight, lipophilicity (LogP), and melting point. These properties, in turn, influence their solubility, permeability, and pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPMelting Point (°C)
Parent Compound C₄H₄N₂O₃128.09-1.1260 (decomposes)[1]
Analog 1 C₆H₈N₂O₃156.14-0.1Not available
Analog 2 C₁₅H₁₂N₂O236.272.9>300
Biological Activities: A Comparative Overview

The structural modifications directly influence the biological activities of the analogs. The esterification of the carboxylic acid in Analog 1 can enhance cell permeability, potentially leading to improved bioavailability. The introduction of bulky phenyl groups in Analog 2 dramatically increases lipophilicity and can lead to new biological activities by interacting with different biological targets.

CompoundBiological ActivityTarget/AssayIC₅₀ / MICReference
Parent Compound Primarily a synthetic intermediate--[2]
Analog 1 Potential for enhanced cell permeability---
Analog 2 Anti-inflammatoryCOX-2 Inhibition0.07-0.28 µM (for related structures)[4]
Anti-inflammatory15-LOX Inhibition2.17-4.75 µM (for related structures)[4]
AntibacterialKlebsiella pneumoniaeMIC: 0.50-6.1 µg/mL[6]
AntibacterialStaphylococcus aureusMIC: 0.50-6.1 µg/mL[6]
Spectroscopic Data Comparison

The structural differences between the parent compound and its analogs are clearly reflected in their spectroscopic data.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Parent Compound Data not readily availableData not readily availableData not readily available
Analog 1 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) (for a related structure)165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 (for a related structure)3639, 2967, 1896, 1608, 1223 (for a related structure)
Analog 2 12.715 (s, NH), 8.401–8.478 (m, 5H), 7.812–7.853 (m, 5H), 7.446– 7.499 (d, 2H), 3.808 (s, 3H) (for a related structure)Data not readily available3413 (N-H), 1614 (C=C), 1178 (C-O) (for a related structure)

Experimental Protocols

To provide practical insights, this section details the synthesis of a representative analog and a standard biological assay protocol.

Synthesis of 2-Oxo-4,5-diphenyl-1H-imidazole (Analog 2)

This protocol is based on the well-established Radziszewski synthesis, a reliable method for preparing substituted imidazoles.

Synthesis_Workflow Start Reactants: Benzil Substituted Aldehyde Ammonium Acetate Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup Cool and Pour into Ice Water Reaction->Workup Isolation Filter and Wash with Water Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Product 2-Oxo-4,5-diphenyl-1H-imidazole Purification->Product

Caption: Workflow for the synthesis of 2-Oxo-4,5-diphenyl-1H-imidazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents) in glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both the solvent and a catalyst for the condensation reaction. Ammonium acetate provides the nitrogen atoms for the imidazole ring.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The elevated temperature drives the multi-component condensation and cyclization reactions to completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

    • Rationale: The product is typically insoluble in water and will precipitate out upon addition to a large volume of water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium salts.

    • Rationale: Filtration is a straightforward method for separating the solid product from the aqueous solution.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-oxo-4,5-diphenyl-1H-imidazole.

    • Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility.

In Vitro COX-2 Inhibition Assay

This protocol outlines a standard method for evaluating the anti-inflammatory potential of the synthesized analogs by measuring their ability to inhibit the COX-2 enzyme.

COX2_Assay_Workflow Start Prepare Reagents: COX-2 Enzyme Arachidonic Acid Test Compound Incubation Incubate Enzyme with Test Compound Start->Incubation Reaction_Start Add Arachidonic Acid to Initiate Reaction Incubation->Reaction_Start Measurement Measure Prostaglandin E2 (PGE2) Production by ELISA Reaction_Start->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid (the substrate) in ethanol.

  • Compound Preparation: Dissolve the test compounds (analogs) in DMSO to create stock solutions. Prepare a series of dilutions of the stock solutions in the assay buffer.

  • Incubation: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the different concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well. Incubate for a specific time (e.g., 10 minutes) at 37 °C.

    • Rationale: This allows the enzyme to convert the substrate into prostaglandins.

  • Reaction Termination and Measurement: Stop the reaction by adding a quenching solution (e.g., a solution of HCl). Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Rationale: ELISA provides a sensitive and specific method for measuring the concentration of the reaction product.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This guide provides a comparative framework for understanding the structural analogs of this compound. The presented data illustrates how modifications to the core structure, such as esterification and phenyl substitution, can significantly alter the physicochemical properties and biological activities of the resulting compounds. The detailed experimental protocols offer a practical starting point for researchers interested in synthesizing and evaluating new derivatives of this versatile scaffold for various therapeutic applications. Further exploration of structure-activity relationships within this class of compounds holds promise for the development of novel and effective therapeutic agents.

References

A Researcher's Guide to Comparative Docking Studies of 2-Oxo-Imidazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the performance of 2-oxo-imidazole derivatives as potential kinase inhibitors through molecular docking. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology but the scientific rationale behind each step, grounded in established principles of computational chemistry and structural biology.

Introduction: The Therapeutic Potential of 2-Oxo-Imidazoles

The 2-oxo-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] A significant area of interest is their application as kinase inhibitors.[4][5][6] Kinases, such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical enzymes in cell signaling pathways.[7][8] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions, making them prime targets for therapeutic intervention.[7][8][9]

Molecular docking is an indispensable computational tool that predicts how a small molecule (ligand), like a 2-oxo-imidazole derivative, binds to a protein's active site.[10][11] This technique provides crucial insights into binding affinity and interaction patterns, guiding the rational design of more potent and selective inhibitors.[10] This guide outlines a comprehensive and validated workflow for conducting comparative docking studies on this promising class of compounds.

Foundational Concepts: Kinase Targets and Docking Principles

Target Selection: p38α MAPK and VEGFR-2

  • p38α MAPK: This serine/threonine kinase is a central mediator of the inflammatory response, regulating the production of cytokines like TNF-α and IL-1β.[7][12] Inhibiting p38α is a key strategy for treating various inflammatory diseases.[7][13] Its ATP-binding pocket is a well-characterized target for small molecule inhibitors.[12]

  • VEGFR-2: A receptor tyrosine kinase, VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels.[8] Blocking VEGFR-2 is a proven anti-cancer strategy, as it can starve tumors of the blood supply needed for growth and metastasis.[8][14]

The 'Why' of Molecular Docking

The core principle of molecular docking is to find the most stable, lowest-energy conformation of a ligand within a protein's binding site. The process involves two main components: a search algorithm that generates numerous possible binding poses and a scoring function that estimates the binding affinity for each pose. A lower (more negative) binding energy score typically indicates a more favorable interaction.[10][15]

Experimental Protocol: A Validated Docking Workflow

This section details a step-by-step methodology for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[16][17] The protocol's integrity is ensured by a crucial validation step: redocking a known co-crystallized ligand.

Workflow Overview

The entire process, from data acquisition to final analysis, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis & Interpretation PDB 1. Fetch Target Structure (e.g., PDB: 1A9U for p38α) CleanPDB 2. Prepare Protein (Remove water, add hydrogens) PDB->CleanPDB Redock 4. Redock Native Ligand CleanPDB->Redock Ligands 3. Prepare Ligands (2D to 3D, assign charges) RunVina 7. Run Docking Simulation (AutoDock Vina) Ligands->RunVina RMSD 5. Calculate RMSD (Target < 2.0 Å) Redock->RMSD Grid 6. Define Grid Box (Binding Site Definition) RMSD->Grid If Validated Grid->RunVina Scores 8. Analyze Docking Scores (Binding Affinities) RunVina->Scores Interactions 9. Visualize Interactions (Hydrogen Bonds, Hydrophobic) Scores->Interactions Compare 10. Compare Derivatives & Report Interactions->Compare

Caption: Workflow for a validated comparative molecular docking study.

Step-by-Step Methodology

1. Target Protein Preparation

  • Action: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use p38α MAPK in complex with the inhibitor SB203580 (PDB ID: 1A9U).[10]

  • Causality: The crystal structure provides the precise 3D coordinates of the protein's active site, which is essential for an accurate docking simulation.

  • Protocol:

    • Go to the RCSB PDB database and download the structure 1A9U in PDB format.

    • Load the structure into a molecular visualization tool like AutoDockTools (ADT) or UCSF Chimera.[18][19]

    • Prepare the protein by removing all non-essential molecules, including water, cofactors, and any co-crystallized ligands.[20]

    • Add polar hydrogen atoms and assign Kollman charges. This is crucial for accurately calculating electrostatic interactions.[21]

    • Save the prepared protein in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[16][17]

2. Ligand Preparation

  • Action: Prepare 3D structures of the 2-oxo-imidazole derivatives for docking.

  • Causality: Docking software requires 3D coordinates and correct chemical properties (e.g., rotatable bonds, charges) for each ligand to explore conformational space effectively.[20][21]

  • Protocol:

    • Draw the 2D structures of the derivatives using software like ChemDraw or Marvin Sketch.

    • Convert the 2D structures to 3D and perform energy minimization using a program like Avogadro or the tools within UCSF Chimera.[18]

    • Load the 3D structures into ADT.

    • The software will automatically detect the root and define rotatable bonds, allowing for ligand flexibility during docking.

    • Save each prepared ligand in the PDBQT format.

3. Docking Protocol Validation (Self-Validating System)

  • Action: Before docking the new derivatives, validate the protocol by redocking the original co-crystallized ligand (SB203580 for 1A9U) back into the protein's active site.

  • Trustworthiness: This step is critical to ensure the chosen docking parameters can accurately reproduce the experimentally determined binding mode.[22][23] A successful redocking builds confidence in the results obtained for the novel compounds.

  • Protocol:

    • Define the docking search space (the "grid box") to encompass the entire binding site, centered on the position of the co-crystallized ligand.[19][24]

    • Run AutoDock Vina to dock the prepared native ligand into the prepared protein.

    • Compare the top-ranked docked pose with the original crystal structure pose by calculating the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[23][25][26]

4. Comparative Docking of 2-Oxo-Imidazole Derivatives

  • Action: Dock the prepared library of 2-oxo-imidazole derivatives into the validated target protein.

  • Causality: This step generates the primary data for comparison, predicting the binding affinity and pose for each test compound.

  • Protocol:

    • Use the same grid box parameters established during the validation step.

    • Create a configuration file specifying the receptor, each ligand, and the grid coordinates.[24]

    • Execute the docking run for each derivative using AutoDock Vina. The exhaustiveness parameter can be increased from the default of 8 to enhance the search thoroughness, though this increases computation time.[17]

5. Analysis and Visualization of Results

  • Action: Analyze the docking output to compare the derivatives.

  • Causality: The analysis translates raw docking scores into actionable scientific insights regarding structure-activity relationships (SAR).

  • Protocol:

    • Extract the binding affinity scores (in kcal/mol) for the top-ranked pose of each ligand.

    • Visualize the binding poses and interactions using software like PyMOL or Discovery Studio.

    • Identify key interactions, such as hydrogen bonds with hinge region residues (e.g., Met109 in p38α) and hydrophobic interactions, which are critical for kinase inhibition.[12]

Comparative Analysis: A Hypothetical Case Study

To illustrate the output of this workflow, consider a hypothetical docking study of three 2-oxo-imidazole derivatives (Derivative A, B, and C) against the p38α MAPK target (PDB: 1A9U), compared to the native ligand (SB203580).

Quantitative Data Summary
CompoundBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)
SB203580 (Native) -9.8Met109, Gly110
Derivative A -10.2Met109, Lys53
Derivative B -8.5Ser154
Derivative C -9.5Met109, Asp168

Data are hypothetical for illustrative purposes.

Interpretation of Results
  • Binding Affinity: Derivative A shows the most favorable binding affinity (-10.2 kcal/mol), even stronger than the native ligand. This suggests it may be a highly potent inhibitor. Derivative C also shows strong binding, while Derivative B is predicted to be the least potent of the three.

  • Molecular Interactions: The strength of an inhibitor is often determined by its ability to form specific hydrogen bonds within the ATP-binding hinge region. Both Derivative A and C successfully form a hydrogen bond with the backbone of Met109, a canonical interaction for many p38α inhibitors.[12] Derivative A forms an additional key interaction with the catalytic Lys53. The absence of a hinge region interaction for Derivative B likely explains its weaker binding score.

Visualizing the Binding Mode

A diagram illustrating the crucial interactions within the kinase ATP-binding pocket helps to contextualize the docking results.

G cluster_pocket Kinase ATP Pocket Hinge Hinge Region (e.g., Met109) DFG DFG Motif Catalytic Catalytic Loop (e.g., Lys53) Gatekeeper Gatekeeper Residue Ligand 2-Oxo-Imidazole Inhibitor Ligand->Hinge H-Bond (Key for Affinity) Ligand->DFG Hydrophobic Interaction Ligand->Catalytic H-Bond Ligand->Gatekeeper van der Waals

References

A Researcher's Guide to 2-Oxo-Imidazole-4-Carboxylic Acid: A Comparative Validation for Antioxidant Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of drug discovery and biomedical research, the identification of robust and reliable research tools is paramount. 2-Oxo-imidazole-4-carboxylic acid, a stable heterocyclic compound, has emerged from its role as a synthetic intermediate to a molecule of interest for its intrinsic biological activities.[1] This guide provides an in-depth validation of 2-oxo-imidazole-4-carboxylic acid as a research tool, focusing on its potent antioxidant properties. We will objectively compare its performance against established antioxidants, N-acetylcysteine (NAC) and Trolox, and provide detailed experimental protocols for its characterization.

The Rationale for an Antioxidant Tool: Understanding Oxidative Stress

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts. Under normal physiological conditions, endogenous antioxidant systems neutralize these ROS. However, an imbalance favoring ROS production leads to oxidative stress, a condition implicated in a myriad of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. This underscores the need for effective antioxidant compounds to dissect the mechanisms of oxidative damage and to explore potential therapeutic interventions.

The core of 2-oxo-imidazole-4-carboxylic acid's antioxidant activity lies in its chemical structure. The 2-oxo functional group on the imidazole ring is a key feature observed in highly potent antioxidant dipeptides like 2-oxo-carnosine and 2-oxo-anserine.[2][3][4] These oxidized derivatives have demonstrated significantly greater radical scavenging capabilities than their non-oxidized precursors, suggesting that the 2-oxo-imidazole moiety is a critical pharmacophore for this activity.[2][4]

cluster_ROS Cellular Processes & Environmental Factors Mitochondrial Respiration Mitochondrial Respiration ROS Reactive Oxygen Species (ROS) (e.g., •O2-, H2O2, •OH) Mitochondrial Respiration->ROS Inflammation Inflammation Inflammation->ROS UV Radiation UV Radiation UV Radiation->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Damage Neutralized Neutralized Species ROS->Neutralized Scavenged by Antioxidant Antioxidant 2-Oxo-Imidazole-4-Carboxylic Acid Antioxidant->Neutralized Donates H atom / electron

Caption: Mechanism of ROS generation and antioxidant intervention.

Comparative Analysis: 2-Oxo-Imidazole-4-Carboxylic Acid vs. Standard Antioxidants

To validate 2-oxo-imidazole-4-carboxylic acid as a research tool, its performance must be benchmarked against well-characterized antioxidants. We selected Trolox, a water-soluble analog of vitamin E, and N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, for this comparison.[5]

AssayPrinciple2-Oxo-Imidazole-4-Carboxylic Acid (Expected)TroloxN-Acetylcysteine (NAC)
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.High activity (Low IC50)High activity (IC50 ~3.10 µg/ml)[6]Moderate activity[7]
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).High reducing powerHigh reducing powerModerate reducing power
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.High ORAC valueHigh ORAC value (Used as a standard)Moderate ORAC value

Note: The expected performance of 2-oxo-imidazole-4-carboxylic acid is based on the potent activity of its dipeptide derivatives.[2][3][4][8] Specific IC50 and TEAC (Trolox Equivalent Antioxidant Capacity) values should be determined empirically for the standalone compound.

Experimental Validation: Protocols for Characterization

Trustworthy validation relies on robust and reproducible experimental protocols. Here, we provide detailed methodologies for assessing the antioxidant capacity of 2-oxo-imidazole-4-carboxylic acid.

In Vitro Assessment: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable measure of the radical scavenging potential of a compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) C Add DPPH solution to each well of a 96-well plate A->C B Prepare serial dilutions of 2-oxo-imidazole-4-carboxylic acid, Trolox, and NAC D Add test compounds and controls to respective wells B->D C->D E Incubate in the dark (e.g., 30 minutes at RT) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition and determine IC50 values F->G

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 39828-47-2), a key building block in the synthesis of bioactive molecules.[1] While this compound is instrumental in advancing therapeutic research, a comprehensive and publicly available Safety Data Sheet (SDS) with specific disposal procedures is not readily accessible. Therefore, this document synthesizes best practices from general laboratory chemical waste management guidelines and data from structurally related imidazole compounds to ensure the safety of laboratory personnel and environmental compliance.

The core principle guiding this protocol is to treat substances with incomplete hazard data as potentially hazardous. This proactive approach minimizes risk and ensures adherence to the highest safety standards.

I. Hazard Profile and Risk Assessment

Currently, there is no reliable, publicly available toxicity data specifically for this compound.[2] However, based on the known hazards of the parent imidazole ring system and related derivatives, a cautious approach is warranted. Imidazole itself is classified as a corrosive material that can cause severe skin burns and eye damage, is harmful if swallowed, and is a suspected reproductive toxin.[3][4][5] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.

Key Assumed Hazards:

  • Skin and eye irritant/corrosive.

  • Potential for respiratory irritation as a solid powder.[6][7]

  • Possible harm if swallowed.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Chemical safety goggles or a face shield.

  • Nitrile gloves (check manufacturer's compatibility chart).

  • A fully buttoned laboratory coat.

All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

II. Chemical Incompatibilities

To prevent hazardous reactions, it is crucial to segregate waste containing this compound from incompatible materials. Based on the reactivity of similar compounds, avoid mixing this waste with:[4][8]

  • Strong oxidizing agents

  • Strong acids and acid chlorides

  • Acid anhydrides

III. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This involves proper waste collection, labeling, and transfer to a designated waste management facility.

Step 1: Waste Identification and Segregation

  • Pure Compound: Any unused or expired solid this compound should be collected as hazardous chemical waste.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound must also be disposed of as hazardous waste.

  • Solutions: Aqueous and solvent-based solutions containing the compound should be collected in a dedicated, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Waste Container Selection and Labeling

  • Container: Use a sealable, airtight, and chemically compatible waste container. For solids, a high-density polyethylene (HDPE) container is suitable. For liquids, use a container appropriate for the solvent used.

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste."[9][10]

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • The approximate concentration and volume of the waste.

    • The date when waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Irritant," "Handle with Caution").

Step 3: On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Generated waste should be stored in a designated SAA within the laboratory.[9][11] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[4][8] The container must be kept securely closed except when adding waste.

Step 4: Final Disposal

  • Engage a Certified Waste Vendor: The disposal of hazardous chemical waste must be handled by a certified environmental services vendor.[12] Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts with such vendors.

  • Requesting Pickup: When the waste container is full or has been in accumulation for the maximum allowed time (typically 90 to 180 days, depending on your facility's generator status), contact your EHS department to arrange for a waste pickup.[9] Do not pour chemical waste down the drain.[11]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (Solid or Solution) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always identify Identify as Potentially Hazardous Waste segregate Segregate from Incompatible Materials identify->segregate container Select Compatible & Sealable Waste Container segregate->container ppe->identify label Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards container->label store Store in Designated Satellite Accumulation Area (SAA) label->store full Container Full or Max Accumulation Time? store->full full->store No contact_ehs Contact EHS for Waste Pickup Request full->contact_ehs Yes vendor_disposal Disposal by Certified Hazardous Waste Vendor contact_ehs->vendor_disposal

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large or unknown spills, contact your EHS department immediately.

  • Don PPE: Wear the appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleanup materials must be disposed of as hazardous waste.

V. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can manage this chemical waste stream responsibly, ensuring a safe working environment and adherence to regulatory standards. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

A Researcher's Guide to the Safe Handling of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling and disposal of 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 39828-47-2). As a vital intermediate in pharmaceutical research and drug development, understanding the safety protocols for this compound is paramount to ensuring a secure laboratory environment and the integrity of your research. This guide provides an in-depth operational plan, from personal protective equipment (PPE) selection to waste disposal, grounded in established safety principles.

Hazard Identification and Risk Assessment

This compound is a solid, appearing as a light yellow to brown powder.[1] While comprehensive toxicological data is not widely available, aggregated information from suppliers and databases provides a clear hazard profile according to the Globally Harmonized System (GHS).[2][3]

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[2][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][5]

Based on these classifications, the primary risks during handling are associated with inhalation of the powder, and contact with the skin and eyes. The carboxylic acid functional group also suggests that it should be stored away from bases to avoid potentially vigorous reactions.[6]

Key Safety and Hazard Summary
Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[2][4]A fully buttoned laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[7][8]
Eye Contact H319: Causes serious eye irritation[2][4]Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1) are required.[8] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[7][9]
Inhalation H335: May cause respiratory irritation[2][4]All handling of the solid compound must occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[8][10] If significant dust is generated, a NIOSH-approved respirator may be necessary.[8][10]
Ingestion H302: Harmful if swallowed[2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[8]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling. The following workflow is designed to guide you from preparation to post-handling decontamination.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[8][10]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[10]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your waste containers prepared and labeled before handling the chemical.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are your primary defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[7][8]

  • Body Protection: A clean, fully buttoned lab coat must be worn at all times.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] When weighing or transferring the solid, where dust generation is possible, a face shield should be worn over the goggles for added protection.[7][9]

  • Respiratory Protection: For most small-scale laboratory operations conducted within a fume hood, respiratory protection will not be required. However, if there is a potential for significant aerosolization or the ventilation is inadequate, a NIOSH-approved respirator should be used.[8][10]

Handling and Experimental Workflow
  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.[8]

    • Use a spatula for transfers. Avoid scooping or pouring from a height to minimize dust generation.[8]

  • In Solution:

    • When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

    • If heating is required, do so in a controlled manner (e.g., using a heating mantle with stirring) to avoid bumping and aerosol generation.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Verify Fume Hood prep_ppe Don Correct PPE (Gloves, Goggles, Lab Coat) prep_area->prep_ppe prep_materials Gather Equipment & Waste Containers prep_ppe->prep_materials weigh Weigh Solid (Minimize Dust) prep_materials->weigh Begin Work transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Experiment Complete dispose_solid Dispose of Contaminated Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe

Caption: Procedural workflow for handling this compound.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle. All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[8]

    • Liquid Waste: Solutions containing this compound should be stored in a separate, sealed, and properly labeled hazardous waste container. Avoid mixing with incompatible waste streams, such as strong bases.[11][12]

  • Container Management:

    • Ensure waste containers are made of compatible materials and are kept closed when not in use.

    • Label containers clearly with "Hazardous Waste" and the full chemical name.[12]

  • Disposal Method:

    • Do not dispose of this chemical down the drain.[7][13]

    • Contaminated materials should be disposed of through a licensed environmental waste management company. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7]

Post-Handling and Decontamination

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE, even if no direct contact with the chemical is suspected.[8]

By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound, ensuring both your personal safety and the quality of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.